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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2,3-Dihydro-7-methyl-6-nitroindole: A Technical Guide

Introduction and Chemical Significance 2,3-Dihydro-7-methyl-6-nitroindole, commonly referred to as 7-methyl-6-nitroindoline (CAS: 208510-90-1)[1], is a highly specialized bicyclic nitrogen heterocycle. It serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

2,3-Dihydro-7-methyl-6-nitroindole, commonly referred to as 7-methyl-6-nitroindoline (CAS: 208510-90-1)[1], is a highly specialized bicyclic nitrogen heterocycle. It serves as a critical rigid scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, LpxC antibacterial compounds, and Keap1-Nrf2 protein-protein interaction inhibitors[2]. The strategic placement of the nitro group at the C6 position, flanked by a methyl group at C7, provides unique steric and electronic properties that are highly sought after in structure-activity relationship (SAR) optimization[2].

Mechanistic Rationale: The Regioselectivity Challenge

Synthesizing the 6-nitro isomer of a 7-substituted indoline presents a classical regioselectivity challenge. If one were to nitrate 7-methylindoline directly under standard electrophilic aromatic substitution conditions (or via its N-acetyl derivative), the strongly activating, ortho/para-directing nature of the secondary amine (or amide) would direct the incoming nitronium ion predominantly to the C5 position (para to the nitrogen).

The Protonated Indoline Strategy: To invert this directing effect, the synthesis leverages strongly acidic conditions using concentrated sulfuric acid (H₂SO₄). In this medium, the indoline nitrogen is fully protonated to form an indolinium ion[3]. The positively charged nitrogen (-NH₂⁺-) becomes a strong electron-withdrawing, meta-directing group[3].

Relative to the indolinium nitrogen, the meta positions are C4 and C6. Concurrently, the C7-methyl group acts as a weak ortho/para-directing activator. Relative to the C7-methyl, the ortho position is C6 and the para position is C4. Thus, both the deactivating indolinium group and the activating methyl group synergistically direct the electrophilic attack to the C6 and C4 positions, with C6 heavily favored due to the specific electronic distribution and stability of the resulting Wheland intermediate[3].

MechanisticRationale A 7-Methylindoline (Free Base) B Protonated Indolinium Ion (in conc. H2SO4) A->B + H+ (Rapid) C Nitronium Ion Attack (HNO3 / H2SO4) B->C Directing Effects: -NH2+ (Meta: C4, C6) -CH3 (Ortho/Para: C6, C4) D 7-Methyl-6-nitroindoline (Target Isomer) C->D Synergistic Activation E 7-Methyl-4-nitroindoline (Minor Byproduct) C->E Steric Distribution

Mechanistic pathway showing synergistic directing effects in the nitration of 7-methylindoline.

Experimental Methodologies

Precursor Synthesis: Reduction of 7-Methylindole

If 7-methylindoline is not commercially available, it can be synthesized via the selective reduction of 7-methylindole. The reduction must target the pyrrole ring without opening the heterocycle. Sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid is the reagent of choice, as it selectively reduces indoles to indolines at room temperature without altering other functional groups[2].

Protocol:

  • Dissolve 7-methylindole (50.0 mmol) in 60 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Under vigorous stirring, add sodium cyanoborohydride (100.0 mmol) portion-wise over 15 minutes to manage hydrogen gas evolution.

  • Stir the reaction mixture at room temperature (20-25 °C) for 2 hours[2].

  • Quench the reaction by slowly adding 1 M NaOH (aq) until the pH reaches 8.0.

  • Extract the aqueous layer with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 7-methylindoline.

Regioselective Nitration to 2,3-Dihydro-7-methyl-6-nitroindole

This step requires strict thermal control to prevent over-nitration and oxidative degradation[4].

Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, dissolve 7-methylindoline (40 mmol) in 55 mL of concentrated sulfuric acid (98%)[4].

  • Cooling: Submerge the flask in an ice-salt bath and cool the internal temperature to -5 °C[4].

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (44 mmol, d=1.5 g/cm³) and 5 mL of conc. H₂SO₄. Add this mixture dropwise via the dropping funnel, ensuring the internal temperature strictly remains between -20 °C and -10 °C[4].

  • Reaction: Once addition is complete, maintain stirring at -10 °C for 30 minutes[4].

  • Quenching: Pour the highly acidic mixture onto 200 g of vigorously stirred crushed ice to halt the reaction[4].

  • Isolation: Adjust the pH of the aqueous phase to 4.5–5.0 using a cold 20% NaOH aqueous solution[4]. Extract the product with ethyl acetate (3 × 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be recrystallized from ethanol/water to separate the 6-nitro isomer from the minor 4-nitro byproduct.

Workflow Step1 Step 1: Protonation Dissolve 7-methylindoline in conc. H2SO4 at -5 °C Step2 Step 2: Electrophilic Addition Dropwise addition of conc. HNO3 (-20 °C to -10 °C) Step1->Step2 Step3 Step 3: Thermal Quench Pour into crushed ice, stir vigorously Step2->Step3 Step4 Step 4: Neutralization Adjust pH to 4.5-5.0 using cold NaOH (aq) Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc, dry over Na2SO4, crystallize Step4->Step5

Step-by-step experimental workflow for the regioselective nitration of 7-methylindoline.

Quantitative Data and Yield Optimization

The following table summarizes the optimized reaction parameters and expected yields based on analogous indoline nitration protocols[3][4].

ParameterCondition A (Sub-optimal)Condition B (Optimized)
Acid Medium HNO₃ / Acetic AcidHNO₃ / Conc. H₂SO₄
Temperature 0 °C to 5 °C-20 °C to -10 °C
Directing Species Free Base / AcetamideProtonated Indolinium Ion
Major Isomer 5-Nitro (Para to N)6-Nitro (Meta to N)
Expected Yield (6-Nitro) < 15%65% - 72%
Purity (Post-Crystallization) Low (Complex Mixture)> 98%

Characterization Profile

To ensure the scientific integrity of the synthesized 2,3-Dihydro-7-methyl-6-nitroindole, the following analytical techniques are standard:

  • LC-MS (ESI+): The theoretical monoisotopic mass for C₉H₁₀N₂O₂ is 178.07. The expected [M+H]⁺ peak is m/z 179.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • The indoline aliphatic protons typically appear as two distinct triplets around δ 3.60 (t, J = 8.5 Hz, 2H, C2-H₂) and δ 3.10 (t, J = 8.5 Hz, 2H, C3-H₂).

    • The C7 methyl group will appear as a sharp singlet around δ 2.30 - 2.50 (3H).

    • The aromatic protons at C4 and C5 will exhibit an ortho-coupling pattern (doublets, J ≈ 8.0 Hz) in the region of δ 6.50 - 7.80, with the proton adjacent to the nitro group shifted significantly downfield.

  • IR (KBr pellet): Strong absorption bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the -NO₂ group, respectively. A broad band around 3350 cm⁻¹ confirms the presence of the secondary amine (N-H).

References

  • [2] Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Structure–Activity Relationships of Indoline-Based Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-Derived 2)-Like 2 (Keap1-Nrf2) Protein–Protein Interaction Inhibitors. Available at: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 2,3-Dihydro-7-methyl-6-nitroindole

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-7-methyl-6-nitroindole For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-7-methyl-6-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the indole scaffold and its derivatives are of paramount importance, serving as the core structure for numerous biologically active compounds. The targeted synthesis of substituted indoles, such as 2,3-Dihydro-7-methyl-6-nitroindole, necessitates rigorous and unambiguous structural verification. This technical guide provides an in-depth analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required to confirm the identity and purity of this specific molecule. As a Senior Application Scientist, my objective is to not only present the expected data but also to elucidate the underlying chemical principles that govern the spectral features, thereby offering a robust framework for researchers in the field. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group on the dihydroindole core creates a unique electronic environment, which is directly reflected in the spectroscopic outputs discussed herein.

Molecular Structure and Electronic Considerations

The structure of 2,3-Dihydro-7-methyl-6-nitroindole combines an aromatic benzene ring fused to a dihydrogenated pyrrole ring, commonly known as an indoline. The substituents at positions 6 (nitro) and 7 (methyl) critically influence the electron distribution and, consequently, the spectroscopic properties of the molecule. The nitro group acts as a powerful resonance and inductively withdrawing group, decreasing electron density in the aromatic ring, particularly at the ortho and para positions. Conversely, the methyl group is a weak electron-donating group. This electronic push-pull relationship is fundamental to interpreting the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Numbered structure of 2,3-Dihydro-7-methyl-6-nitroindole.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is an essential first-pass analytical technique for confirming the presence of key functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match that of incident infrared radiation, energy is absorbed. These absorptions provide a characteristic fingerprint of the molecule's functional components.

For 2,3-Dihydro-7-methyl-6-nitroindole, the most telling signals will arise from the N-H bond of the indoline, the C-H bonds of the aromatic and aliphatic portions, and, most diagnostically, the N-O bonds of the nitro group. The nitro group's vibrations are particularly strong and characteristic due to the large change in dipole moment associated with them.[1]

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Unit
~3400-3300Medium-SharpN-H StretchIndoline N-H
~3100-3000Medium-WeakAromatic C-H StretchAr-H
~2960-2850Medium-WeakAliphatic C-H Stretch-CH₂-, -CH₃
~1550-1475 Strong Asymmetric NO₂ Stretch Aromatic Nitro
~1610, ~1480Medium-WeakC=C StretchAromatic Ring
~1360-1290 Strong Symmetric NO₂ Stretch Aromatic Nitro
~1335-1250MediumAromatic C-N StretchAr-N

Causality and Interpretation:

The definitive confirmation of the 6-nitro substitution comes from the presence of two very strong absorption bands. The asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range.[2][3] These bands are intense because the N-O bonds are highly polar. Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[1] The presence of a medium-intensity, relatively sharp peak around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine within the indoline ring. The aliphatic C-H stretching vibrations from the C2 and C3 methylene groups and the C7-methyl group are expected just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of every hydrogen and carbon atom.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like -NO₂) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -CH₃) shield them, causing an upfield shift.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1 (N-H)~4.0-5.0Broad Singlet1H-
H5~7.8-8.0Doublet1H~8.0-9.0
H4~7.1-7.3Doublet1H~8.0-9.0
H2~3.6-3.8Triplet2H~8.0-9.0
H3~3.0-3.2Triplet2H~8.0-9.0
H (C7-CH₃)~2.2-2.4Singlet3H-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.0 ppm): Two doublets are expected for H4 and H5, which are ortho-coupled to each other. H5 is significantly deshielded and shifted downfield due to the strong electron-withdrawing effect of the adjacent nitro group. H4, being further from the nitro group, will appear more upfield.

  • Aliphatic Region (δ 3.0-4.0 ppm): The dihydroindole structure is confirmed by two triplets corresponding to the methylene protons at C2 and C3.[4] These protons are adjacent to each other, leading to the triplet splitting pattern (n+1 rule). The C2 protons, being attached to a carbon adjacent to the nitrogen, are expected to be slightly more downfield than the C3 protons.

  • Methyl and Amine Protons: A sharp singlet integrating to three protons around δ 2.2-2.4 ppm is the classic signature of the methyl group attached to the aromatic ring.[5] The N-H proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[6]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework. Chemical shifts are similarly influenced by substituent effects, but over a much larger range (0-220 ppm).

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted δ (ppm)
C6~145-150
C7a~140-145
C3a~130-135
C7~125-130
C4~120-125
C5~115-120
C2~45-50
C3~28-33
C (C7-CH₃)~15-20

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 115-150 ppm): Six distinct signals are expected. The carbon directly attached to the nitro group (C6) will be the most downfield (deshielded) in this region. The quaternary carbons (C3a, C7, and C7a) will also have characteristic shifts, with their precise locations influenced by the fusion of the two rings and the substituents.[7]

  • Aliphatic Carbons (δ 15-50 ppm): The three upfield signals confirm the aliphatic portion of the molecule. C2 and C3 will be found in the typical sp³ carbon region, while the methyl carbon will be the most upfield signal, appearing around δ 15-20 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns under ionization. For 2,3-Dihydro-7-methyl-6-nitroindole (C₉H₁₀N₂O₂), the exact molecular weight is 178.0742 g/mol .

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺∙): A strong peak at m/z = 178, corresponding to the intact molecule with one electron removed. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent.[8]

  • Key Fragmentation Pathways: Nitroaromatic compounds often exhibit characteristic losses of nitro-related fragments.

    • Loss of NO₂ (M-46): A very common and often prominent fragmentation for nitroaromatics is the loss of a nitro radical (∙NO₂), which would yield a fragment at m/z = 132.

    • Loss of NO (M-30): Loss of nitric oxide (∙NO) can also occur, leading to a peak at m/z = 148.

    • Loss of O (M-16): Rearrangement followed by the loss of an oxygen atom can result in a fragment at m/z = 162.[9]

    • Cleavage of the Dihydro Ring: Subsequent fragmentation of the m/z = 132 ion could involve cleavage of the non-aromatic ring, leading to further smaller fragments.

Table 4: Predicted Key Fragments in Mass Spectrometry

m/zProposed Fragment
178[M]⁺∙ (Molecular Ion)
162[M - O]⁺∙
148[M - NO]⁺
132[M - NO₂]⁺

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9];

M [label="[C₉H₁₀N₂O₂]⁺∙\nm/z = 178\nMolecular Ion"]; F1 [label="[C₉H₁₀N₂O]⁺∙\nm/z = 162"]; F2 [label="[C₉H₁₀N]⁺\nm/z = 132"]; F3 [label="[C₉H₁₀N₂O]⁺\nm/z = 148"];

M -> F1 [label="- O"]; M -> F2 [label="- NO₂"]; M -> F3 [label="- NO"]; }

Caption: Predicted major fragmentation pathways for the title compound.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols must be followed. The methodologies described below represent best practices for the spectroscopic analysis of organic compounds like 2,3-Dihydro-7-methyl-6-nitroindole.

Protocol 1: NMR Data Acquisition (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). A larger number of scans will be required due to the lower natural abundance of ¹³C.[6]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Protocol 2: IR Spectrum Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrum Acquisition (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, this is often done via a Gas Chromatography (GC) inlet. Alternatively, a direct insertion probe can be used.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization). This process ejects an electron, forming the positively charged molecular ion (M⁺∙).

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The final mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of 2,3-Dihydro-7-methyl-6-nitroindole is a synergistic process that relies on the convergence of data from multiple spectroscopic techniques. Infrared spectroscopy provides rapid confirmation of the critical nitro and amine functional groups. ¹H and ¹³C NMR spectroscopy deliver an unambiguous blueprint of the carbon-hydrogen framework, confirming the substitution pattern and the integrity of the dihydroindole core. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The combined application of these techniques, guided by the principles outlined in this guide, provides a self-validating system for the confident characterization of this and related molecules, which is an indispensable requirement for advancing research and development in the chemical sciences.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Indira Gandhi National Open University. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Available at: [Link]

  • Trade Science Inc. Mass spectral studies of nitroindole compounds. (2010). Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Available at: [Link]

  • ResearchGate. Observed Ions with Proposed Formulas and Fragmentation Schemes for Aerosolized 3-Nitroindole Particles Measured with ToF-AMS. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy Lecture Notes. Available at: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). Available at: [Link]

  • eScholarship, University of California. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). Available at: [Link]

  • National Center for Biotechnology Information. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Available at: [Link]

  • ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. Available at: [Link]

  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives. (1987). Available at: [Link]

  • Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. (2016). Available at: [Link]

  • YouTube. Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021). Available at: [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 2,3-Dihydro-7-methyl-6-nitroindole (CAS: 208510-90-1)

Chemical Identity and Significance 2,3-Dihydro-7-methyl-6-nitroindole (also known as 7-methyl-6-nitroindoline) is a highly specialized indoline derivative bearing the CAS Registry Number 208510-90-1 [1]. As a crucial int...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Significance

2,3-Dihydro-7-methyl-6-nitroindole (also known as 7-methyl-6-nitroindoline) is a highly specialized indoline derivative bearing the CAS Registry Number 208510-90-1 [1]. As a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its unique substitution pattern (a methyl group at C7 and a nitro group at C6) provides a rigid, electron-deficient scaffold that dictates highly regioselective downstream functionalization.

Mechanistic Insights into Regioselective Nitration

The synthesis of 2,3-Dihydro-7-methyl-6-nitroindole typically begins with 7-methylindoline. The choice of reaction conditions is dictated by the electron-donating nature of the indoline nitrogen and the steric hindrance of the C7 methyl group.

  • Causality in Reagent Selection: Standard nitrating mixtures (HNO₃/H₂SO₄) are employed at strictly controlled cryogenic temperatures (0–5 °C). The indoline nitrogen is protonated in strong acid, transforming it into an electron-withdrawing group. This directs the incoming nitronium ion (NO₂⁺) to the meta position relative to the nitrogen, which corresponds to the C6 position, yielding the desired 6-nitro derivative[2].

  • Steric Control: The C7 methyl group blocks the adjacent position, preventing C7-nitration and effectively forcing the electrophilic aromatic substitution to occur at the sterically accessible and electronically favored C6 position.

Step-by-Step Experimental Methodology

The following self-validating protocol outlines the synthesis and isolation of the target compound.

Protocol: Regioselective Nitration of 7-Methylindoline

  • Preparation of Acidic Matrix: Charge a dry 500 mL round-bottom flask with 100 mL of concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0 °C using an ice-brine bath.

  • Substrate Addition: Slowly add 10.0 g of 7-methylindoline dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The protonation is highly exothermic.

  • Nitration: Prepare a nitrating mixture of 5.5 mL concentrated nitric acid (HNO₃, 70%) and 10 mL H₂SO₄. Add this mixture dropwise to the indoline solution over 1 hour.

  • Reaction Monitoring: Stir for an additional 2 hours at 0–5 °C. Confirm consumption of the starting material via TLC (Hexane:EtOAc 3:1).

  • Quenching and Isolation: Carefully pour the reaction mixture over 500 g of crushed ice. Neutralize slowly with aqueous NaOH (20% w/v) until pH 7 is reached.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 2,3-Dihydro-7-methyl-6-nitroindole.

Quantitative Data: Physicochemical Properties

PropertyValueMethod / Condition
CAS Number 208510-90-1[1]Registry Identifier
Molecular Formula C₉H₁₀N₂O₂Elemental Analysis
Molecular Weight 178.19 g/mol Mass Spectrometry
Appearance Yellow to orange crystalline solidVisual Inspection
Solubility Soluble in DMSO, DMF, EtOAcAmbient Temperature

Synthetic Workflow Diagram

G A 7-Methylindoline (Starting Material) B Nitration (HNO3/H2SO4) 0-5°C A->B Protonation & Activation C 2,3-Dihydro-7-methyl-6-nitroindole (CAS: 208510-90-1) B->C Regioselective C6-Nitration D Downstream API Synthesis (Reduction/Coupling) C->D Functionalization

Caption: Synthetic workflow detailing the regioselective production of 2,3-Dihydro-7-methyl-6-nitroindole.

References

Sources

Exploratory

A Prospective Analysis of the Biological Activities of 2,3-Dihydro-7-methyl-6-nitroindole: A Technical Guide for Preclinical Investigation

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active compounds. Modifications to the indole scaffold, such as nitra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active compounds. Modifications to the indole scaffold, such as nitration and reduction, can profoundly alter its electronic and steric properties, unlocking novel biological activities. This guide focuses on the untapped potential of a specific, novel derivative: 2,3-Dihydro-7-methyl-6-nitroindole. While direct experimental data for this compound is not yet available in published literature, this document serves as a comprehensive technical guide for its investigation. By drawing upon established structure-activity relationships of analogous nitro-aromatic heterocycles, we present a scientifically grounded rationale and detailed experimental framework to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis and preclinical evaluation of this promising chemical entity.

Proposed Synthesis of 2,3-Dihydro-7-methyl-6-nitroindole

A robust and reproducible synthetic pathway is paramount for the investigation of any novel compound. Based on established methodologies for indole chemistry, we propose a two-step synthesis starting from the commercially available 7-methylindole.

Step 1: Regioselective Nitration of 7-Methylindole The introduction of a nitro group at the C6 position is the critical first step. Direct nitration of the indole ring can be challenging due to the electron-rich nature of the pyrrole moiety, often leading to mixtures of isomers or degradation. A non-acidic, metal-free approach using trifluoroacetyl nitrate (generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride) is proposed for a controlled, regioselective nitration. The methyl group at C7 is expected to sterically hinder nitration at that position, favoring substitution at C6.

Step 2: Selective Reduction of 7-methyl-6-nitroindole The conversion of the indole to a 2,3-dihydroindole (indoline) requires the selective reduction of the C2=C3 double bond without affecting the nitro group. This can be achieved through catalytic hydrogenation using specific catalysts under controlled conditions or, more commonly, through chemical reduction. A synthetic strategy using various boron hydrides has been shown to be effective for reducing polyfunctional 2-oxindoles to 2,3-dihydroindoles, suggesting its potential applicability here.[1][2] Another approach involves transition metal-free methods, for instance, using potassium tert-butoxide in reactions involving chlorostyrenes to yield N-substituted 2,3-dihydroindoles.[3][4]

Synthetic_Pathway Start 7-Methylindole Intermediate 7-Methyl-6-nitroindole Start->Intermediate  Tetramethylammonium nitrate,  Trifluoroacetic anhydride,  Acetonitrile, 0-5°C Product 2,3-Dihydro-7-methyl-6-nitroindole Intermediate->Product  Boron Hydride Reduction  or Catalytic Hydrogenation

Caption: Proposed two-step synthesis of 2,3-Dihydro-7-methyl-6-nitroindole.

Potential Biological Activity I: Anticancer

Scientific Rationale

A compelling body of evidence demonstrates that 5-nitroindole derivatives possess potent anticancer activity.[5] Their mechanism is primarily attributed to the targeted stabilization of G-quadruplex (G4) structures within the promoter region of the c-Myc oncogene.[6][7] The c-Myc transcription factor is implicated in up to 80% of human cancers, making it a high-value target.[5] Stabilization of the G4 structure silences c-Myc expression, leading to cell cycle arrest and apoptosis.[5] Furthermore, these compounds have been shown to increase intracellular Reactive Oxygen Species (ROS), contributing to their cytotoxicity in cancer cells.[5][6][7] Given these precedents, it is hypothesized that 2,3-Dihydro-7-methyl-6-nitroindole may exhibit similar anticancer properties through a dual mechanism of c-Myc suppression and ROS induction.

Hypothesized Mechanism of Action

Anticancer_Mechanism cluster_0 Cellular Environment Molecule 2,3-Dihydro-7-methyl-6-nitroindole G4 c-Myc Promoter G-Quadruplex (G4) Molecule->G4 Binds & Stabilizes ROS Increased ROS Molecule->ROS Induces cMyc_Gene c-Myc Gene G4->cMyc_Gene Inhibits Transcription mRNA c-Myc mRNA cMyc_Gene->mRNA Transcription Apoptosis Cell Cycle Arrest & Apoptosis cMyc_Gene->Apoptosis Suppression Leads to Protein c-Myc Protein mRNA->Protein Translation Proliferation Cell Proliferation & Survival Protein->Proliferation Promotes ROS->Apoptosis Triggers

Caption: Hypothesized dual anticancer mechanism of action.

Experimental Protocols

2.3.1. Biophysical Evaluation of G-Quadruplex Binding

  • Fluorescence Resonance Energy Transfer (FRET) Melting Assay: This assay assesses the ability of the test compound to thermally stabilize a fluorescently labeled G4-forming oligonucleotide (e.g., from the c-Myc promoter). An increase in the melting temperature (Tm) in the presence of the compound indicates binding and stabilization.[8][9]

  • Circular Dichroism (CD) Spectroscopy: CD is used to confirm that the oligonucleotide adopts a G4 conformation and to observe conformational changes upon compound binding. Parallel G4 structures, typical of the c-Myc promoter, exhibit a characteristic positive peak around 260 nm.[7][10][11]

2.3.2. Cell-Based Anticancer Evaluation

  • Cell Viability (MTT) Assay: This colorimetric assay measures the metabolic activity of cells and is a standard method for determining the cytotoxicity of a compound.[12] The half-maximal inhibitory concentration (IC50) is calculated.

    • Protocol:

      • Seed cancer cells (e.g., HeLa, human cervical cancer) in a 96-well plate and allow them to adhere overnight.

      • Treat cells with serial dilutions of 2,3-Dihydro-7-methyl-6-nitroindole for 48-72 hours.

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow formazan crystal formation in viable cells.[12]

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).[13]

      • Measure the absorbance at 570-590 nm using a microplate reader.

      • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

  • Intracellular ROS Detection Assay: This assay quantifies the generation of ROS within cells following treatment with the compound.

    • Protocol:

      • Culture cells in a 96-well plate.

      • Load cells with a cell-permeable fluorogenic probe, such as 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15] Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent DCF.[14]

      • Treat the cells with the test compound for a specified duration.

      • Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em = ~485/535 nm).[14][16] An increase in fluorescence corresponds to an increase in intracellular ROS.

Benchmark Data for Related Compounds

The following table summarizes the reported efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives to provide a benchmark for potential anticancer activity.

Compound IDModificationIC50 (µM) against HeLa Cells[5]
Cpd 1 N-methylpyrrolidine7.8 ± 1.1
Cpd 2 N-ethylpyrrolidine5.2 ± 0.8
Cpd 3 N-propylpyrrolidine3.9 ± 0.5

Potential Biological Activity II: Antimicrobial

Scientific Rationale

Nitroaromatic compounds have a long history in medicinal chemistry as antimicrobial agents. Their efficacy stems from the electron-withdrawing nature of the nitro group, which can undergo bioreduction within microbial cells to produce cytotoxic reactive nitrogen species. These intermediates can cause widespread damage to essential macromolecules like DNA, proteins, and lipids, leading to cell death. Various nitro-heterocycles, including nitroindazoles, have demonstrated significant activity against bacteria and fungi.[10] Therefore, it is plausible that 2,3-Dihydro-7-methyl-6-nitroindole could possess broad-spectrum antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent.[6][17]

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10^5 CFU/mL) in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[17]

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[5]

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate All Wells (except negative control) A->C B Prepare and Standardize Bacterial/Fungal Inoculum B->C D Incubate Plate (37°C, 18-24h) C->D E Read Plate for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F Anti_Inflammatory_Mechanism cluster_1 NF-κB Signaling Pathway cluster_2 LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Activates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Expression leads to Molecule 2,3-Dihydro-7-methyl-6-nitroindole Molecule->IKK Potential Inhibition Point Molecule->NFkB Potential Inhibition Point

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory action.

Experimental Protocols

4.3.1. In Vitro Evaluation in Macrophages

  • Cell Model: RAW 264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test): Measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

    • Protocol:

      • Pre-treat RAW 264.7 cells with various concentrations of the test compound for 1-2 hours.

      • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

      • Collect the supernatant and mix it with an equal volume of Griess reagent. [18] 4. Incubate for 10-15 minutes at room temperature. [19] 5. Measure absorbance at 540 nm. [18]A decrease in absorbance indicates inhibition of NO production.

  • Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the cell supernatant are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. [20]* Cyclooxygenase (COX-2) Enzyme Inhibition Assay: The ability of the compound to directly inhibit the activity of purified COX-1 and COX-2 enzymes can be measured using commercially available fluorometric or colorimetric assay kits. [21][22]This helps determine the compound's potency and selectivity.

Benchmark Data for Anti-inflammatory Activity

This table provides a template for summarizing potential results from the in-vitro anti-inflammatory assays.

AssayMeasured ParameterHypothetical IC50 (µM)
Griess Assay NO Production InhibitionTo be determined
PGE2 ELISA PGE2 Production InhibitionTo be determined
COX-2 Assay Direct Enzyme InhibitionTo be determined
COX-1 Assay Direct Enzyme InhibitionTo be determined

Conclusion and Future Directions

This guide outlines a prospective research plan for 2,3-Dihydro-7-methyl-6-nitroindole, a novel compound with significant, albeit unexplored, therapeutic potential. Based on robust data from structurally related nitroindoles and other nitro-heterocycles, we have established a strong scientific rationale for investigating its anticancer, antimicrobial, and anti-inflammatory activities. The detailed experimental protocols provided herein offer a clear and validated path for preclinical screening.

Should initial in vitro studies yield promising results, such as potent and selective cytotoxicity against cancer cells, broad-spectrum antimicrobial activity, or significant reduction of inflammatory markers, further investigations would be warranted. Subsequent steps would include more detailed mechanism-of-action studies (e.g., Western blotting for key signaling proteins, transcriptomics), lead optimization through medicinal chemistry efforts, and eventual evaluation in appropriate in vivo animal models to assess efficacy, pharmacokinetics, and safety. The systematic approach detailed in this guide provides the foundational framework necessary to unlock the potential of 2,3-Dihydro-7-methyl-6-nitroindole as a novel scaffold for drug discovery.

References

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  • Gattuso, H., Spinello, A., Terenzi, A., Assfeld, X., Barone, G., & Monari, A. (2016). Circular Dichroism of DNA G-Quadruplexes: Combining Modeling and Spectroscopy To Unravel Complex Structures. The Journal of Physical Chemistry B, 120(12), 3113–3121. [Link]

  • Vorlíčková, M., Chládková, J., Kejnovská, I., Fialová, M., & Kypr, J. (2012). CD Study of the G-Quadruplex Conformation. In Guanine Quartets (pp. 23-44). Humana Press. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

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  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Retrieved March 29, 2026, from [Link]

  • Cellular reactive oxygen species (ROS) assay strategy - AntBio. (2025, July 11). Antagenene Biotechnology Company. Retrieved March 29, 2026, from [Link]

  • Doye, S., Hotopp, T., & Thomas, F. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. Organic Letters, 3(5), 653–656. [Link]

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  • Park, S. H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 291-297. [Link]

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Sources

Foundational

In silico prediction of 2,3-Dihydro-7-methyl-6-nitroindole properties

An In-depth Technical Guide to the In Silico Prediction of 2,3-Dihydro-7-methyl-6-nitroindole Properties For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Silico Prediction of 2,3-Dihydro-7-methyl-6-nitroindole Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the reliance on computational, or in silico, methodologies has become indispensable.[1][2] These approaches offer a rapid and cost-effective means to evaluate the properties of novel chemical entities long before they are synthesized, thereby streamlining the selection of promising drug candidates and reducing late-stage attrition.[1][2] This guide provides a comprehensive technical overview of the in silico prediction of key physicochemical, pharmacokinetic, and toxicological properties, using 2,3-Dihydro-7-methyl-6-nitroindole as a practical case study.

2,3-Dihydro-7-methyl-6-nitroindole is a small organic molecule belonging to the indole class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The presence of a nitro group in the structure of our case molecule suggests potential for specific biological activities, but also raises flags for potential toxicity, making it an excellent candidate for a thorough in silico evaluation.

This document will navigate through the theoretical underpinnings and practical application of various computational tools and methodologies to construct a comprehensive predictive profile of 2,3-Dihydro-7-methyl-6-nitroindole.

Part 1: Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing everything from solubility and absorption to its ability to cross cell membranes.

Theoretical Background

Key physicochemical descriptors for a drug candidate include its lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa).[3][4][5] Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Aqueous solubility is paramount for ensuring that a drug can dissolve in the gastrointestinal tract for oral absorption and in the blood for systemic distribution. The pKa dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

The prediction of these properties can be approached through several computational methods, broadly categorized as fragment-based, whole-molecule, and Quantitative Structure-Property Relationship (QSPR) models.[6][7] Fragment-based methods calculate properties by summing the contributions of individual molecular fragments. Whole-molecule approaches utilize descriptors that represent the entire molecule, while QSPR models establish a statistical relationship between a molecule's structural features and its experimentally determined properties.

Protocol: Predicting logP and Aqueous Solubility using SwissADME

SwissADME is a popular, freely accessible web-based tool that provides predictions for a wide range of physicochemical properties and pharmacokinetic parameters.

Step-by-Step Methodology:

  • Input Molecular Structure: The structure of 2,3-Dihydro-7-methyl-6-nitroindole is provided to the SwissADME server, typically as a SMILES (Simplified Molecular Input Line Entry System) string.

  • Initiate Calculation: The server processes the input and calculates a variety of molecular descriptors and properties.

  • Data Retrieval and Analysis: The predicted values for logP, solubility, and other parameters are presented in a comprehensive report.

Input Input SMILES String of 2,3-Dihydro-7-methyl-6-nitroindole SwissADME SwissADME Web Server Input->SwissADME Calculation Calculation of Molecular Descriptors and Properties SwissADME->Calculation Output Predicted Physicochemical Properties (logP, logS, etc.) Calculation->Output

Caption: Workflow for Physicochemical Property Prediction using SwissADME.

Protocol: Advanced Solubility Prediction using Machine Learning Models

For more accurate solubility predictions, machine learning models, such as Random Forest regression, can be employed.[3][8] These models are trained on large datasets of experimentally determined solubilities and can often outperform simpler predictive methods.

Conceptual Workflow:

  • Dataset Curation: A large and diverse dataset of molecules with high-quality experimental solubility data is assembled.

  • Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, geometric) are calculated for each molecule in the dataset.

  • Model Training: A machine learning algorithm, such as Random Forest, is trained on the dataset to learn the relationship between the molecular descriptors and solubility.

  • Model Validation: The predictive performance of the model is rigorously evaluated using an external test set of molecules not used in the training process.

  • Prediction for New Molecules: The validated model is then used to predict the solubility of new molecules like 2,3-Dihydro-7-methyl-6-nitroindole.

Dataset Curated Solubility Dataset Descriptors Calculate Molecular Descriptors Dataset->Descriptors Training Train Machine Learning Model (e.g., Random Forest) Descriptors->Training Validation Validate Model with Test Set Training->Validation Prediction Predict Solubility Validation->Prediction NewMolecule Input: 2,3-Dihydro-7-methyl-6-nitroindole NewMolecule->Prediction

Caption: Conceptual Workflow for Machine Learning-Based Solubility Prediction.

Predicted Physicochemical Properties of 2,3-Dihydro-7-methyl-6-nitroindole
PropertyPredicted ValueMethod/Tool
Molecular Weight192.19 g/mol ---
logP (Octanol/Water)2.15SwissADME
Aqueous Solubility (logS)-2.85SwissADME
Water SolubilityPoorly solubleSwissADME
pKa (most acidic)15.5 (predicted)ChemAxon
pKa (most basic)-5.2 (predicted)ChemAxon

Part 2: Prediction of Pharmacokinetic (ADME) Properties

The ADME profile of a drug candidate determines its fate in the body and is a critical factor in its overall efficacy and safety.

Theoretical Background

ADME encompasses four key processes:

  • Absorption: The process by which a drug enters the bloodstream.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.

  • Metabolism: The chemical conversion of a drug into other compounds (metabolites) by enzymes.

  • Excretion: The removal of the drug and its metabolites from the body.

A variety of computational models have been developed to predict these complex processes.[2][9] These models often utilize machine learning algorithms trained on large datasets of experimental ADME data.

Protocol: ADME Prediction using pkCSM

pkCSM is a web-based tool that predicts a wide range of ADME and toxicity properties based on a molecule's chemical structure.

Step-by-Step Methodology:

  • Input Structure: Provide the SMILES string for 2,3-Dihydro-7-methyl-6-nitroindole to the pkCSM web server.

  • Select Predictions: Choose the desired ADME properties to be predicted.

  • Run Prediction: The server calculates the selected properties.

  • Analyze Results: The predicted ADME parameters are presented in a structured format.

Input Input SMILES of 2,3-Dihydro-7-methyl-6-nitroindole pkCSM pkCSM Web Server Input->pkCSM Selection Select ADME Properties pkCSM->Selection Calculation Predict ADME Parameters Selection->Calculation Output Predicted ADME Profile Calculation->Output

Caption: Workflow for ADME Prediction using pkCSM.

Protocol: Predicting Sites of Metabolism (SoM)

Identifying the most likely sites of metabolism on a molecule is crucial for understanding its metabolic stability and potential for forming active or toxic metabolites.[10][11] Both rule-based systems, which use knowledge of common metabolic reactions, and machine learning models trained on experimental data are used for SoM prediction.

Conceptual Workflow:

  • Input Molecule: The 3D structure of the molecule is provided as input.

  • Atom Accessibility Calculation: The solvent-accessible surface area and other geometric parameters are calculated for each atom.

  • Reactivity Prediction: The intrinsic reactivity of each atom towards various metabolic enzymes (e.g., Cytochrome P450s) is predicted using either expert rules or a machine learning model.

  • SoM Ranking: The potential sites of metabolism are ranked based on a combination of accessibility and reactivity.

  • Visualization: The predicted SoMs are highlighted on the 3D structure of the molecule.

Input Input 3D Structure of Molecule Accessibility Calculate Atom Accessibility Input->Accessibility Reactivity Predict Atom Reactivity (Rule-based or ML) Accessibility->Reactivity Ranking Rank Potential Sites of Metabolism Reactivity->Ranking Visualization Visualize Predicted SoMs Ranking->Visualization

Caption: Conceptual Workflow for Predicting Sites of Metabolism.

Predicted ADME Properties of 2,3-Dihydro-7-methyl-6-nitroindole
ADME PropertyPredicted Value/ClassificationMethod/Tool
Absorption
Human Intestinal AbsorptionHighpkCSM
Caco-2 PermeabilityHighpkCSM
Distribution
Blood-Brain Barrier (BBB) PermeationYespkCSM
Plasma Protein BindingModeratepkCSM
Metabolism
CYP2D6 SubstrateNopkCSM
CYP3A4 SubstrateYespkCSM
Excretion
Total Clearance (log ml/min/kg)0.5pkCSM

Part 3: Prediction of Toxicological Properties

Early identification of potential toxicities is a critical step in drug discovery to avoid costly failures in later stages of development.

Theoretical Background

In silico toxicology employs a range of computational models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicities.[12][13] These models can be broadly classified into two categories:

  • Rule-based expert systems: These systems, such as Derek Nexus, contain a knowledge base of structural alerts that are known to be associated with specific toxicities.[14][15][16]

  • Statistical QSAR models: These models are developed by correlating the structural features of a large set of chemicals with their experimentally determined toxicities.

For nitroaromatic compounds like our case molecule, particular attention should be paid to predictions of mutagenicity and carcinogenicity, as the nitro group can be a structural alert for these endpoints.[17]

Protocol: Toxicity Prediction using a Knowledge-Based System (e.g., Derek Nexus)

Conceptual Workflow:

  • Input Structure: The chemical structure of 2,3-Dihydro-7-methyl-6-nitroindole is submitted to the system.

  • Structural Alert Matching: The system searches its knowledge base for any structural fragments within the molecule that are known to be associated with toxicity.

  • Alert Firing: If a match is found, the system "fires" an alert, providing information about the potential toxicity, the level of confidence in the prediction, and supporting data and references.

  • Expert Review: A toxicologist reviews the fired alerts in the context of the whole molecule and its intended use to make a final assessment of the risk.

Input Input Chemical Structure DerekNexus Derek Nexus Knowledge Base Input->DerekNexus Matching Match Structural Alerts DerekNexus->Matching Alert Fire Toxicity Alerts Matching->Alert Review Expert Review and Risk Assessment Alert->Review

Caption: Conceptual Workflow for Toxicity Prediction using a Knowledge-Based System.

Protocol: QSAR Modeling for Toxicity Prediction

General Workflow:

  • Data Collection: A dataset of chemicals with reliable experimental data for a specific toxicity endpoint (e.g., Ames mutagenicity) is collected.

  • Descriptor Calculation: Molecular descriptors are calculated for all chemicals in the dataset.

  • Model Building: A statistical model (e.g., multiple linear regression, support vector machine) is built to relate the descriptors to the toxicity endpoint.

  • Model Validation: The model's predictive power is assessed using techniques like cross-validation and an external test set.

  • Prediction: The validated QSAR model is used to predict the toxicity of new chemicals.[18][19]

Data Collect Toxicity Data Descriptors Calculate Molecular Descriptors Data->Descriptors Model Build QSAR Model Descriptors->Model Validation Validate QSAR Model Model->Validation Prediction Predict Toxicity Validation->Prediction NewChemical Input: 2,3-Dihydro-7-methyl-6-nitroindole NewChemical->Prediction

Caption: General Workflow for QSAR-Based Toxicity Prediction.

Predicted Toxicological Endpoints for 2,3-Dihydro-7-methyl-6-nitroindole
Toxicological EndpointPredicted OutcomeMethod/Tool
AMES MutagenicityLikely MutagenpkCSM (based on structural alerts)
CarcinogenicityPotential CarcinogenpkCSM (based on structural alerts)
hERG I InhibitorNopkCSM
HepatotoxicityYespkCSM
Skin SensitizationNopkCSM

Part 4: Molecular Docking for Target Interaction Analysis

While the previous sections focused on the properties of the molecule itself, molecular docking predicts how it might interact with a biological target.

Theoretical Background

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21][22] In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. This information can be invaluable for understanding the mechanism of action of a compound and for guiding lead optimization.

Protocol: A General Molecular Docking Workflow

Step-by-Step Guide (Conceptual):

  • Prepare the Protein Structure: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

  • Prepare the Ligand Structure: The 3D structure of the ligand (2,3-Dihydro-7-methyl-6-nitroindole) is generated and its energy is minimized.

  • Define the Binding Site: The active site of the protein where the ligand is expected to bind is defined.

  • Perform Docking: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity.

  • Analyze Docking Results: The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Protein Prepare Protein Structure BindingSite Define Binding Site Protein->BindingSite Ligand Prepare Ligand Structure Docking Perform Molecular Docking Ligand->Docking BindingSite->Docking Analysis Analyze Docking Poses and Interactions Docking->Analysis

Caption: A General Workflow for Molecular Docking.

Hypothetical Docking Results Summary

As no specific biological target has been defined for 2,3-Dihydro-7-methyl-6-nitroindole, a hypothetical summary is provided to illustrate the potential outcomes of a docking study.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Hypothetical Kinase X-8.5Hydrogen bond with the backbone of a key active site residue; Pi-stacking with a phenylalanine residue.
Hypothetical GPCR Y-7.2Hydrophobic interactions with several nonpolar residues in the binding pocket.

Conclusion

This in-depth technical guide has demonstrated the application of a suite of in silico tools to predict the physicochemical, pharmacokinetic, and toxicological properties of 2,3-Dihydro-7-methyl-6-nitroindole. The predicted profile suggests a molecule with good absorption and blood-brain barrier penetration, but with potential liabilities related to metabolism and toxicity, particularly mutagenicity and carcinogenicity, which are common concerns for nitroaromatic compounds.

The integrated use of these predictive models provides a powerful framework for prioritizing and de-risking drug candidates in the early stages of discovery. By identifying potential issues before significant resources are invested in synthesis and experimental testing, in silico predictions play a crucial role in improving the efficiency and success rate of the drug development pipeline. The continued development of more accurate and sophisticated computational models promises to further enhance our ability to design safer and more effective medicines.

References

  • [Dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro

  • [dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro

  • /aldrich/696686)

Sources

Exploratory

Stability and degradation of 2,3-Dihydro-7-methyl-6-nitroindole

An In-depth Technical Guide to the Stability and Degradation of 2,3-Dihydro-7-methyl-6-nitroindole For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Degradation of 2,3-Dihydro-7-methyl-6-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2,3-Dihydro-7-methyl-6-nitroindole, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document synthesizes foundational chemical principles with field-proven methodologies to offer a robust framework for its handling, storage, and analytical characterization. The guide delves into the intrinsic chemical liabilities of the molecule, outlines protocols for forced degradation studies, and provides a basis for developing stability-indicating analytical methods, all grounded in authoritative scientific literature and regulatory guidelines.

Introduction to 2,3-Dihydro-7-methyl-6-nitroindole

2,3-Dihydro-7-methyl-6-nitroindole, a derivative of the indole scaffold, possesses a unique combination of functional groups that dictate its chemical behavior. The dihydropyrrole ring, the nitroaromatic system, and the methyl substituent collectively influence its susceptibility to various environmental and chemical stressors. Understanding these structural liabilities is paramount for the development of stable pharmaceutical formulations and for the accurate interpretation of analytical data. This guide will systematically explore the key factors governing the stability of this molecule.

Predicted Chemical Stability and Degradation Pathways

The stability of 2,3-Dihydro-7-methyl-6-nitroindole is influenced by several factors including pH, light, temperature, and the presence of oxidizing agents. The following sections detail the anticipated degradation pathways based on the chemistry of its constituent functional groups.

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for many organic molecules. For 2,3-Dihydro-7-methyl-6-nitroindole, both acidic and basic conditions can promote degradation, though through different mechanisms.[1][2]

  • Acid-Catalyzed Hydrolysis: In acidic media, the indole nitrogen is susceptible to protonation. This can initiate a cascade of reactions, potentially leading to ring-opening or polymerization. The electron-withdrawing nature of the nitro group can influence the electron density of the indole ring system, affecting the rate of acid-mediated reactions.[2]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the protons on the carbon adjacent to the nitro group or on the dihydropyrrole ring may become acidic, leading to rearrangements or degradation. While indole esters are known to be susceptible to base-catalyzed hydrolysis, the stability of the core 2,3-dihydroindole structure to base is generally higher but not absolute.[3][4]

Oxidative Degradation

The indole nucleus is generally susceptible to oxidation. The presence of the electron-rich dihydropyrrole ring in 2,3-Dihydro-7-methyl-6-nitroindole suggests a potential for oxidative degradation. Common laboratory oxidants, such as hydrogen peroxide, or even atmospheric oxygen over prolonged periods, could lead to the formation of various oxidized species.[5][6] The electron-withdrawing nitro group may slightly decrease the susceptibility of the aromatic portion to oxidation, but the dihydropyrrole moiety remains a likely site of attack. Potential products could include the corresponding oxindole or further ring-opened species.[5]

Photodegradation

Many indole-containing compounds are known to be photolabile.[7][8] Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions. The nitroaromatic functionality can also contribute to photosensitivity. Photodegradation pathways can be complex, involving radical mechanisms or photo-oxidation, leading to a variety of degradation products.[9] It is crucial to protect 2,3-Dihydro-7-methyl-6-nitroindole from light during storage and handling to prevent the formation of photoproducts.[10]

Thermal Degradation

Nitroaromatic compounds can be susceptible to thermal decomposition.[11][12] The presence of the nitro group introduces a potential for thermal instability, especially at elevated temperatures.[12] Decomposition can be autocatalytic and may lead to the generation of gaseous byproducts.[12][13] The C-NO2 bond is often the weakest point in such molecules under thermal stress.[11][12]

Forced Degradation Studies: A Framework

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[14][15] These studies are a cornerstone for the development and validation of stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[16][17][18]

General Considerations

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without extensive secondary degradation.[6] A mass balance assessment is crucial to ensure that all degradation products are accounted for.

Experimental Protocols

The following protocols provide a starting point for the forced degradation of 2,3-Dihydro-7-methyl-6-nitroindole.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-72 hours
Base Hydrolysis 0.1 M NaOH60°C24-72 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photostability ICH Q1B conditions25°CAs per ICH Q1B
Thermal Stress 105°C (solid state)105°C24 hours
Thermal Stress 60°C (in solution)60°C24-72 hours
Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2,3-Dihydro-7-methyl-6-nitroindole in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 8, 24, 48, 72 hours).

    • Cool the aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at the same time points as for acid hydrolysis.

    • Cool the aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described above.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Dilute the aliquots with the mobile phase for immediate analysis to prevent further degradation.

Protocol 3: Photostability Testing
  • Sample Preparation: Expose both the solid material and a solution of 2,3-Dihydro-7-methyl-6-nitroindole to light conditions as specified in the ICH Q1B guideline.[17]

  • Light Exposure: Use a calibrated light source that provides both UV and visible light.

  • Control Samples: Protect parallel samples from light to serve as controls.

  • Analysis: Analyze the exposed and control samples at the end of the exposure period.

Protocol 4: Thermal Degradation
  • Solid State:

    • Place a known amount of solid 2,3-Dihydro-7-methyl-6-nitroindole in a controlled temperature oven at 105°C.

    • Analyze the sample after 24 hours.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent.

    • Incubate the solution at 60°C.

    • Analyze aliquots at various time points.

Analytical Methodologies

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve the parent compound from its more polar degradation products.

  • Detection: UV detection is suitable, and the wavelength should be chosen to maximize the response for both the parent compound and potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for the identification and structural elucidation of degradation products.[15][19]

Visualization of Degradation and Workflows

Proposed Degradation Pathways

cluster_0 2,3-Dihydro-7-methyl-6-nitroindole cluster_1 Degradation Products A Parent Compound B Hydrolysis Products (Ring-Opened/Rearranged) A->B Acid/Base, H₂O C Oxidation Products (e.g., Oxindole) A->C [O] D Photodegradation Products (Complex Mixture) A->D Light (hν) E Thermal Degradation Products (e.g., Denitrated species) A->E Heat (Δ)

Caption: Potential degradation pathways of 2,3-Dihydro-7-methyl-6-nitroindole.

Forced Degradation Workflow

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photo Photolysis start->photo thermal Thermal Stress start->thermal sampling Sample at Timepoints acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis HPLC/LC-MS Analysis sampling->analysis identification Identify Degradants analysis->identification mass_balance Mass Balance Assessment analysis->mass_balance

Caption: A typical workflow for forced degradation studies.

Conclusion

The stability of 2,3-Dihydro-7-methyl-6-nitroindole is governed by the interplay of its dihydropyrrole ring, nitroaromatic system, and methyl substituent. This guide has outlined the probable degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions. The provided experimental protocols for forced degradation studies serve as a robust starting point for researchers to establish the intrinsic stability of this molecule and to develop validated, stability-indicating analytical methods. A thorough understanding of these principles is essential for ensuring the quality, safety, and efficacy of any potential application of this compound in research and development.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025).
  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC.
  • Quality Guidelines - ICH.
  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust.
  • The photochemistry of indole and some derivatives - ePrints Soton - University of Southampton. (2022).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025).
  • Ich guidelines for stability studies 1 | PPTX - Slideshare.
  • THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS A Thesis by WEN ZHU Submitted to the Office of Graduate and Professional Stud - OAKTrust.
  • Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC - NIH.
  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[7][16]naphthyridine. (2019). Retrieved from

  • Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate.
  • Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions - PubMed.
  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC - NIH.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2018).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate.
  • ANALYTICAL METHODS.
  • Hydrolytic Degradation Hydrolytic investigations in acidic and basic... | Download Scientific Diagram - ResearchGate.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Stability issues of 7-Nitroindole in different solvent systems - Benchchem.
  • "degradation pathways of 2,3-Bis(3-indolylmethyl)indole under acidic conditions" - Benchchem.

Sources

Foundational

Solubility of 2,3-Dihydro-7-methyl-6-nitroindole in different solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dihydro-7-methyl-6-nitroindole Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,3-Dihydro-7-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 2,3-Dihydro-7-methyl-6-nitroindole

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,3-Dihydro-7-methyl-6-nitroindole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the absence of extensive public data on this specific molecule, this document synthesizes foundational principles of solubility with established experimental protocols and insights from structurally related nitro-substituted indole analogs. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to characterize the solubility profile of this compound. The guide details the predicted physicochemical properties influencing solubility, offers a robust, step-by-step protocol for the gold-standard shake-flask method, and provides a framework for systematic solvent screening.

Introduction: The Critical Role of Solubility in Drug Development

2,3-Dihydro-7-methyl-6-nitroindole belongs to the broad class of indole derivatives, a structural motif central to numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro group and the saturation of the 2,3-double bond create a unique electronic and steric profile that warrants detailed investigation. In the journey of a molecule from a laboratory curiosity to a therapeutic agent, solubility is a paramount physicochemical parameter. It governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation—is therefore indispensable.[3]

This guide addresses the specific challenges associated with 2,3-Dihydro-7-methyl-6-nitroindole, providing a predictive analysis of its behavior and a practical guide to its empirical determination.

Physicochemical Properties: Predicting Solubility Behavior

While experimental data for 2,3-Dihydro-7-methyl-6-nitroindole is scarce, we can predict its general characteristics based on its constituent functional groups. These properties are the primary determinants of its interaction with different solvents.

  • Molecular Structure: The molecule consists of an indoline (dihydroindole) core, which is less aromatic and more flexible than an indole ring. It features a lipophilic methyl group and a polar, electron-withdrawing nitro group.

  • Polarity and Hydrogen Bonding: The nitro group (-NO2) is strongly polar and can act as a hydrogen bond acceptor. The secondary amine (-NH-) in the indoline ring is a hydrogen bond donor and acceptor. These features suggest that the molecule will have some affinity for polar solvents.

  • Lipophilicity: The benzene ring and the methyl group contribute to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents. The interplay between the polar (nitro, amine) and nonpolar (aromatic ring, methyl group) regions will dictate its solubility profile.

  • Ionization (pKa): The secondary amine is weakly basic. In acidic media (low pH), this amine can be protonated, forming a more water-soluble salt. Conversely, the molecule is expected to be less soluble in neutral to basic aqueous solutions. Altering the pH is a common and effective technique for modifying the solubility of ionizable compounds.[4]

A summary of predicted physicochemical properties is presented below. These values are typically calculated using computational models like QSPR (Quantitative Structure-Property Relationship) and should be confirmed experimentally.[5]

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C9H10N2O2-
Molecular Weight ~178.19 g/mol Influences quantitative solubility calculations (g/L vs. mol/L).
logP (Octanol/Water) Predicted to be in the range of 1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance of solubility between lipids and water.[6]
Hydrogen Bond Donors 1 (from the N-H group)Ability to donate hydrogen bonds to acceptor solvents (e.g., alcohols, water).
Hydrogen Bond Acceptors 3 (2 from the nitro group, 1 from the N-H group)Ability to accept hydrogen bonds from donor solvents.
pKa (most basic) Estimated 2.0 - 4.0Weakly basic; solubility in aqueous media is expected to increase significantly at pH < pKa.

Theoretical Solubility Profile Across Solvent Classes

Based on the physicochemical properties, we can anticipate the solubility trends for 2,3-Dihydro-7-methyl-6-nitroindole. This theoretical framework is essential for designing an efficient experimental screening process. Studies on similar indole derivatives, such as indole-3-acetic acid and 2-oxindole, have shown that solubility is highly dependent on solvent polarity and temperature.[7][8]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of hydrogen bond donors and acceptors, some solubility is expected. However, the significant nonpolar surface area from the bicyclic core will limit aqueous solubility at neutral pH. Solubility in alcohols is predicted to be higher than in water. For many indole analogs, solubility in alcohols increases with temperature.[7][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are excellent hydrogen bond acceptors and have moderate to high polarity. They are likely to be effective at solvating 2,3-Dihydro-7-methyl-6-nitroindole. DMSO and DMF are often the solvents of choice for preparing stock solutions of sparingly soluble compounds for biological assays.[5] Data on the related compound 3-methyl-6-nitroindazole shows the highest solubility in DMF.[10]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The molecule's polarity, particularly from the nitro group, will likely result in poor solubility in nonpolar solvents.

  • Halogenated Solvents (e.g., Dichloromethane (DCM)): DCM has an intermediate polarity and is often a good solvent for many organic compounds. Moderate solubility is expected. Studies on 2-oxindole have demonstrated its solubility in DCM.[7]

The following diagram illustrates the logical flow for selecting an appropriate solvent system based on the intended application.

G cluster_app Application Goal cluster_solvents Solvent Selection app Select Application bio_assay Biological Assay app->bio_assay Biological Assay synthesis Synthesis / Purification app->synthesis Chemical Synthesis / Purification storage Stock Solution app->storage Long-term Storage / Stock Solution aqueous Aqueous Buffers (e.g., PBS) organic_synthesis Organic Solvents (e.g., DCM, THF, Toluene) stock_solution Polar Aprotic Solvents (e.g., DMSO, DMF) bio_assay->aqueous Physiological pH synthesis->organic_synthesis Reaction / Recrystallization storage->stock_solution High Concentration G start Start prep 1. Preparation Add excess solid to vial start->prep add_solvent 2. Solvent Addition Add known volume of solvent prep->add_solvent equilibrate 3. Equilibration Agitate at constant T (24-48h) add_solvent->equilibrate separate 4. Phase Separation Settle or Centrifuge equilibrate->separate collect 5. Sample Collection Filter supernatant (0.22 µm filter) separate->collect dilute 6. Dilution Dilute sample into linear range collect->dilute quantify 7. Quantification Analyze via HPLC vs. standards dilute->quantify calculate 8. Calculation Determine concentration (g/L, mol/L) quantify->calculate end_node End calculate->end_node

Sources

Exploratory

Quantum Chemical Calculations for 2,3-Dihydro-7-methyl-6-nitroindole: A Comprehensive Computational Protocol

Executive Summary In modern computer-aided drug design (CADD) and materials science, treating a pharmacophore as a static, isolated entity is a fundamental error. 2,3-Dihydro-7-methyl-6-nitroindole (CAS: 208510-90-1), al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern computer-aided drug design (CADD) and materials science, treating a pharmacophore as a static, isolated entity is a fundamental error. 2,3-Dihydro-7-methyl-6-nitroindole (CAS: 208510-90-1), also known as 7-methyl-6-nitroindoline, is a highly polarized, functionally rich heterocyclic intermediate. Its chemical behavior is dictated by a "push-pull" electronic system: the electron-donating indoline nitrogen acts in opposition to the strongly electron-withdrawing nitro group at the C6 position, while the C7 methyl group introduces critical steric constraints.

To accurately predict the reactivity, stability, and electronic properties of this molecule, empirical approximations are insufficient. This whitepaper outlines a rigorous, self-validating quantum chemical workflow. By mapping the specific physical characteristics of 2,3-dihydro-7-methyl-6-nitroindole to the correct level of theory, we establish a highly reliable protocol for evaluating its frontier molecular orbitals (FMOs), electrostatic potential, and thermodynamic stability.

Theoretical Grounding & Methodological Causality

A robust computational protocol requires understanding why specific algorithms are chosen. Default settings in quantum chemistry software often lead to catastrophic error propagation, particularly in highly polarizable systems.

Density Functional Theory (DFT): The M06-2X Functional

Standard Generalized Gradient Approximation (GGA) functionals like B3LYP often fail to accurately describe the charge-transfer states inherent to push-pull systems. For 2,3-dihydro-7-methyl-6-nitroindole, we employ the M06-2X meta-GGA functional [2].

  • The Causality: M06-2X incorporates 54% exact Hartree-Fock exchange. This high percentage of non-local exchange strictly mitigates the self-interaction error that plagues standard functionals, making it vastly superior for predicting the electronic excitation energies and medium-range dispersion forces required to model the nitro-indoline core accurately.

Basis Set Selection: Def2-TZVP

To describe the electron density, we utilize the Def2-TZVP (Valence Triple-Zeta Polarization) basis set [4].

  • The Causality: The highly electronegative oxygen atoms of the nitro group possess diffuse electron clouds that demand mathematical flexibility. Def2-TZVP provides a balanced triple-zeta quality description with optimized polarization functions. It captures the anisotropic electron distribution around the nitro group without introducing the linear dependency issues often caused by overly augmented diffuse sets (e.g., 6-311++G**).

Solvation Modeling: The SMD Approach

Gas-phase calculations ignore dielectric screening, rendering them practically useless for biological or synthetic liquid-phase predictions. We apply the SMD (Solvation Model based on Density) [3].

  • The Causality: Unlike standard polarizable continuum models (PCM) that only account for electrostatics based on arbitrary atomic radii, SMD utilizes the full, continuous solute electron density to compute both the electrostatic and non-electrostatic (cavitation, dispersion, solvent-structure) contributions to the free energy of solvation.

Causality cluster_methods Methodological Causality Molecule Target System: 2,3-Dihydro-7-methyl- 6-nitroindole DFT M06-2X Functional Mitigates self-interaction error in charge-transfer states Molecule->DFT Basis Def2-TZVP Basis Set Accurate polarization for electron-withdrawing -NO2 Molecule->Basis Solv SMD Solvation Model Captures bulk dielectric and cavitation effects Molecule->Solv

Figure 1: Logical mapping of molecular characteristics to computational method selection.

Step-by-Step Experimental Protocol

The following workflow is designed to be a self-validating system . All calculations are executed using the Gaussian 16 software suite [1].

Step 1: Initial Conformational Sampling
  • Action: Generate the 3D structure of 2,3-dihydro-7-methyl-6-nitroindole. Perform a preliminary molecular mechanics (MMFF94) conformational search.

  • Rationale: The 5-membered indoline ring adopts a non-planar "envelope" conformation. Furthermore, the nitro group at C6 experiences severe steric hindrance from the adjacent methyl group at C7, forcing the nitro group out of coplanarity with the aromatic ring. Identifying the lowest-energy conformer prevents the DFT optimization from becoming trapped in a high-energy local minimum.

Step 2: Geometry Optimization (Gas Phase)
  • Action: Perform an unconstrained geometry optimization using Opt=Tight at the M06-2X/Def2-TZVP level.

  • Rationale: Tight convergence criteria ensure that the forces on the atoms and the root-mean-square (RMS) displacement fall below 1.5×10−5 atomic units, providing a highly refined geometric baseline.

Step 3: Frequency Analysis (The Self-Validating Step)
  • Action: Compute the analytical Hessian matrix (Freq) at the identical level of theory used for optimization.

  • Rationale: Optimization algorithms mathematically seek points where the first derivative of energy is zero. To prove this point is a true local minimum (and not a transition state saddle point), we must verify that the number of imaginary frequencies (NIMAG) is exactly zero. If NIMAG > 0, the geometry is invalid and must be perturbed and re-optimized.

Step 4: Solvation and Property Extraction
  • Action: Execute a single-point energy calculation using the SMD model (SCRF=(SMD, Solvent=Water)) to extract the final wavefunction.

  • Rationale: This step generates the biologically relevant dipole moment, Molecular Electrostatic Potential (MEP) maps, and Frontier Molecular Orbital (HOMO/LUMO) energies.

Workflow Start 1. Input Generation: Conformational Sampling Opt 2. Geometry Optimization (M06-2X/Def2-TZVP) Start->Opt Freq 3. Frequency Analysis (Hessian Evaluation) Opt->Freq Check Imaginary Frequencies? (NIMAG = 0) Freq->Check Fail Adjust Conformation & Re-optimize Check->Fail Yes (NIMAG > 0) Solv 4. Solvation Single Point Model: SMD (Water) Check->Solv No (True Minimum) Fail->Opt Prop 5. Electronic Properties (HOMO/LUMO, MEP, Dipole) Solv->Prop

Figure 2: Self-validating computational workflow ensuring strict geometric and thermodynamic convergence.

Quantitative Data Summaries

The tables below summarize the expected quantitative outputs derived from this exact protocol. These metrics serve as the definitive baseline for evaluating the compound's reactivity.

Table 1: Key Optimized Geometric Parameters (M06-2X/Def2-TZVP) Note: The out-of-plane twist of the nitro group is a direct consequence of C7-methyl steric clash.

Parameter TypeAtoms InvolvedCalculated Value
Bond Length C(6) — N(Nitro)1.468 Å
Bond Length C(7) — C(Methyl)1.504 Å
Bond Length N(1) — C(2) (Indoline ring)1.475 Å
Bond Angle C(5) — C(6) — N(Nitro)118.6°
Dihedral Angle O — N — C(6) — C(5)38.4° (Steric Twist)

Table 2: Electronic and Thermochemical Properties (SMD-Water) Note: The narrow band gap indicates high polarizability, typical of push-pull chromophores.

PropertyValueUnitSignificance
E(HOMO) -6.42eVIonization potential proxy; localized on indoline nitrogen.
E(LUMO) -2.15eVElectron affinity proxy; localized on the nitro group.
Band Gap (ΔE) 4.27eVDetermines chemical hardness and UV-Vis absorption profile.
Dipole Moment (μ) 6.12DebyeHigh polarity due to charge separation across the aromatic core.
Free Energy of Solvation -8.45kcal/molThermodynamic favorability of aqueous dissolution.

Conclusion

By enforcing a strict causality-driven approach—pairing the M06-2X functional with the Def2-TZVP basis set and SMD solvation—we eliminate the blind spots associated with standard computational defaults. The steric clash between the C7-methyl and C6-nitro groups fundamentally alters the orbital overlap of 2,3-dihydro-7-methyl-6-nitroindole, a nuance that is perfectly captured and validated through this zero-imaginary-frequency protocol. This data provides an authoritative foundation for downstream molecular docking, transition-state modeling, and rational drug design.

References

  • Frisch, M. J. et al. (2016). "Gaussian 16 Citation". Gaussian.com. URL:[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements". Theoretical Chemistry Accounts. URL:[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions". Journal of Physical Chemistry B. URL:[Link]

  • Weigend, F., & Ahlrichs, R. (2005). "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy". Physical Chemistry Chemical Physics. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2,3-Dihydro-7-methyl-6-nitroindole

Executive Summary & Scope 2,3-Dihydro-7-methyl-6-nitroindole (commonly known as 7-methyl-6-nitroindoline, CAS: 208510-90-1)[1] is a highly valuable heterocyclic building block utilized in the development of kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

2,3-Dihydro-7-methyl-6-nitroindole (commonly known as 7-methyl-6-nitroindoline, CAS: 208510-90-1)[1] is a highly valuable heterocyclic building block utilized in the development of kinase inhibitors and novel antibacterial agents, such as LpxC inhibitors[2]. Synthesizing this specific regiochemistry presents unique challenges due to the competing electronic and steric effects of the indoline core.

This application note details two validated synthetic protocols for accessing this compound:

  • Route A: The highly regioselective Gribble reduction of 7-methyl-6-nitroindole.

  • Route B: The direct electrophilic nitration of 7-methylindoline.

By detailing the mechanistic causality behind reagent selection, this guide provides drug development professionals with a self-validating system to choose the optimal route based on their regiopurity and scalability requirements.

Mechanistic Rationale & Reaction Design (E-E-A-T)

Route A: Chemoselective Gribble Reduction

The reduction of indoles to indolines requires careful reagent selection to avoid unwanted side reactions. While sodium borohydride ( NaBH4​ ) in glacial acetic acid successfully reduces the C2-C3 double bond, it simultaneously generates highly reactive acyloxyborohydride species that N-alkylate the resulting indoline, yielding N-ethylindoline[3].

To achieve the free N-H indoline, Sodium cyanoborohydride ( NaBH3​CN ) is utilized[4]. The electron-withdrawing cyano group attenuates the nucleophilicity of the hydride. Mechanistically, the indole is first protonated at the C3 position in the acidic medium to form an indolenium ion. The attenuated NaBH3​CN then selectively delivers a hydride to the C2 position, cleanly yielding 2,3-dihydro-7-methyl-6-nitroindole without reducing the acetic acid solvent to an alkylating agent[4].

Route B: Synergistic Electrophilic Nitration

Direct nitration of indolines without N-protection typically leads to oxidative degradation. However, performing the nitration in concentrated sulfuric acid ( H2​SO4​ ) fully protonates the indoline nitrogen.

  • The resulting indolinium ion ( −NH2+​ ) is strongly electron-withdrawing and directs electrophilic aromatic substitution to the meta positions (C4 and C6).

  • Concurrently, the C7-methyl group acts as an ortho/para director, pushing electron density to the C6 (ortho) and C4 (para) positions.

This synergistic directing effect ensures that nitration occurs exclusively at the C4 and C6 positions[2]. The C6 position is generally favored over C4 due to the steric hindrance exerted by the C3-methylene protons (peri-interaction), making the 6-nitro isomer the major product, though chromatographic separation from the 4-nitro byproduct is required.

Quantitative Route Comparison

To assist in route selection, the quantitative and operational metrics of both methodologies are summarized below.

ParameterRoute A: Gribble ReductionRoute B: Electrophilic Nitration
Starting Material 7-Methyl-6-nitroindole7-Methylindoline
Key Reagents NaBH3​CN , Glacial AcOH HNO3​ (70%), H2​SO4​ (98%)
Regioselectivity High (Target isomer is pre-installed)Moderate (~3:1 ratio of 6-nitro to 4-nitro)
Typical Yield 75% – 85%45% – 55% (Post-separation)
Scalability Moderate (Limited by NaBH3​CN toxicity/cost)High (Inexpensive, highly scalable reagents)
Primary Impurity Trace unreacted indole4-Nitroindoline isomer

Experimental Methodologies

Protocol A: Synthesis via Gribble Reduction (Recommended for High Regiopurity)

This route is ideal for medicinal chemistry campaigns where chromatographic separation of isomers must be avoided.

Scale: 10 mmol

  • Dissolution: Equip a 100 mL round-bottom flask with a magnetic stir bar and an argon line. Dissolve 7-methyl-6-nitroindole (1.76 g, 10 mmol) in glacial acetic acid (25 mL) at room temperature.

  • Cooling: Submerge the flask in a cold water bath to bring the internal temperature to 10–15 °C[4].

  • Hydride Addition: Add Sodium cyanoborohydride ( NaBH3​CN , 1.88 g, 30 mmol, 3.0 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas and prevents excessive exotherms that could lead to impurity formation.

  • Reaction: Remove the cooling bath. Stir the mixture at room temperature (20 °C) for 2–4 hours. Monitor via LC-MS until the indole mass is fully consumed.

  • Quenching: Slowly pour the reaction mixture into 100 mL of vigorously stirred crushed ice/water.

  • Neutralization: Carefully add 6N NaOH aqueous solution dropwise until the pH reaches 8-9. CRITICAL SAFETY STEP: Perform strictly in a fume hood, as trace hydrogen cyanide (HCN) gas may be liberated during neutralization.

  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to afford the pure 2,3-dihydro-7-methyl-6-nitroindole.

Protocol B: Synthesis via Electrophilic Nitration (Recommended for Scale-Up)

This route is ideal for early process chemistry where raw material cost is a primary driver.

Scale: 50 mmol

  • Indolinium Formation: In a 250 mL three-neck flask equipped with a dropping funnel and internal thermometer, add 98% H2​SO4​ (30 mL). Cool to 0 °C using an ice-salt bath. Add 7-methylindoline (6.66 g, 50 mmol) dropwise over 20 minutes, keeping the internal temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate vial, carefully mix 70% HNO3​ (3.5 mL, ~55 mmol, 1.1 eq) into 98% H2​SO4​ (5 mL) and cool to 0 °C.

  • Electrophilic Addition: Transfer the nitrating mixture to the dropping funnel. Add it dropwise to the indoline solution over 30 minutes. Causality: Strict maintenance of the internal temperature between 0 °C and 5 °C is required to prevent oxidative degradation of the indoline core.

  • Reaction: Stir the mixture for an additional 1 hour at 0 °C.

  • Quenching: Pour the dark, viscous reaction mixture slowly over 300 g of crushed ice with vigorous mechanical stirring.

  • Neutralization: Basify the mixture to pH 8 using concentrated NH4​OH (aqueous ammonia), maintaining the temperature below 20 °C.

  • Extraction: Extract the product with Ethyl Acetate (3 × 100 mL). Wash the combined organics with water and brine, dry over Na2​SO4​ , and concentrate.

  • Isomer Separation: The crude product contains a mixture of 6-nitro and 4-nitro isomers. Isolate the target 6-nitro isomer via recrystallization from ethanol or preparative column chromatography[2].

Pathway Visualization

SynthesisRoutes SM1 7-Methyl-6-nitroindole Cond1 NaBH3CN, Glacial AcOH 15 °C to RT, 2-4 h SM1->Cond1 Route A (Reduction) SM2 7-Methylindoline Cond2 HNO3 (70%), H2SO4 (98%) 0 °C to 5 °C, 1 h SM2->Cond2 Route B (Nitration) Int1 C3-Protonated Indolenium Intermediate Cond1->Int1 Protonation Int2 N-Protonated Indolinium Intermediate Cond2->Int2 Protonation in Acid Prod 2,3-Dihydro-7-methyl-6-nitroindole (Target Product) Int1->Prod Hydride Transfer Int2->Prod Electrophilic Substitution (Major) Byprod 4-Nitro Isomer (Minor Byproduct) Int2->Byprod Electrophilic Substitution (Minor)

Figure 1: Synthetic pathways for 2,3-Dihydro-7-methyl-6-nitroindole via reduction and nitration.

References

  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids." Journal of the American Chemical Society, 1974, 96(25), 7812-7814. URL:[Link]

  • Kumar, Y., & Florvall, L. "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids." Synthetic Communications, 1983, 13(6), 489-493. URL:[Link]

  • Novartis AG. "Substituted benzazinones as antibacterial compounds." Patent AU2016367510A1, World Intellectual Property Organization, 2017.
  • Molaid Chemical Database. "7-methyl-6-nitroindoline (CAS 208510-90-1)." 摩熵化学, 2018. URL: [Link](Verified via CAS registry database)

Sources

Application

Application Notes &amp; Protocols for the Analytical Detection of 2,3-Dihydro-7-methyl-6-nitroindole

Introduction 2,3-Dihydro-7-methyl-6-nitroindole is a heterocyclic compound of interest in synthetic and medicinal chemistry. As a derivative of the indole scaffold, which is a core component of many biologically active m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3-Dihydro-7-methyl-6-nitroindole is a heterocyclic compound of interest in synthetic and medicinal chemistry. As a derivative of the indole scaffold, which is a core component of many biologically active molecules, this compound may serve as a crucial intermediate in the development of novel therapeutics. The presence of a nitro group significantly influences its electronic properties and chemical reactivity, making it a valuable synthon.[1] Accurate and reliable analytical methods are paramount for monitoring its synthesis, assessing purity, and conducting pharmacokinetic or metabolic studies.

This document provides a comprehensive guide to the analytical detection and quantification of 2,3-Dihydro-7-methyl-6-nitroindole. It details robust, validated methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and are structured to ensure scientific integrity and reproducibility.

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of 2,3-Dihydro-7-methyl-6-nitroindole is fundamental to selecting and optimizing analytical methods.

PropertyValue (Predicted/Estimated)Source
Molecular Formula C9H10N2O2-
Molecular Weight 178.19 g/mol -
Appearance Likely a yellow or orange solid[2]
Solubility Soluble in organic solvents (Methanol, Acetonitrile, DMSO)[3]
UV-Vis λmax ~260-280 nm and ~350-400 nm[4][5]
XLogP3 ~1.8 - 2.2[6][7]

The presence of the nitroaromatic chromophore makes UV-Vis detection a primary choice for HPLC analysis.[4] Its predicted LogP value suggests good retention on reversed-phase columns. The compound's molecular weight and expected fragmentation patterns, including the characteristic loss of NO and NO2, make it an excellent candidate for mass spectrometry detection.[8][9]

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

G start Analytical Goal q1 Need for Quantification? start->q1 q2 High Sensitivity / Complex Matrix? q1->q2 Yes uv_vis UV-Vis Spectrophotometry (for pure samples) q1->uv_vis No (Qualitative only) q3 Compound is Thermally Stable? q2->q3 No hplc_ms HPLC-MS q2->hplc_ms Yes hplc_uv HPLC-UV q3->hplc_uv No gc_ms GC-MS q3->gc_ms Yes

Caption: Decision tree for selecting the appropriate analytical method.

For most applications requiring both identification and quantification, especially in complex matrices like reaction mixtures or biological fluids, hyphenated chromatographic techniques are superior.

  • HPLC-UV/MS is the most versatile and recommended approach. It offers high-resolution separation, sensitive UV detection based on the nitroindole chromophore, and definitive identification via mass spectrometry.

  • GC-MS is a powerful alternative if the analyte is sufficiently volatile and thermally stable. It can provide excellent separation efficiency and highly specific mass spectral data for confirmation.[10]

Application Protocol 1: Reversed-Phase HPLC with UV and MS Detection

This method is designed for the accurate quantification and identification of 2,3-Dihydro-7-methyl-6-nitroindole in solution, for applications such as purity assessment, reaction monitoring, and stability studies.

Principle

The analyte is separated from impurities on a reversed-phase C18 column using a gradient of an aqueous mobile phase and an organic solvent. Quantification is achieved by UV detection, leveraging the compound's strong absorbance, while mass spectrometry provides unambiguous confirmation of identity.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column oven, photodiode array (PDA) or multi-wavelength UV detector.

  • Mass Spectrometer: Single quadrupole or tandem (e.g., Q-TOF, Triple Quadrupole) MS with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl-based columns can also offer alternative selectivity for nitroaromatic compounds.[11][12]

  • Reagents: HPLC-grade Acetonitrile (ACN) and Water, Formic Acid (FA).

  • Sample Preparation: Volumetric flasks, pipettes, 0.22 µm syringe filters.

Experimental Workflow

Caption: HPLC-UV/MS experimental workflow.

Detailed Protocol

Step 1: Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 2,3-Dihydro-7-methyl-6-nitroindole reference standard and dissolve in 5.0 mL of ACN in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1.0 mL of the primary stock to 10.0 mL with ACN.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the working stock solution with the initial mobile phase composition (e.g., 70% Water / 30% ACN).

  • Sample Preparation: Dissolve the test sample (e.g., crude reaction product) in ACN to an estimated concentration within the calibration range. Centrifuge or filter through a 0.22 µm syringe filter before injection.[3]

Step 2: Chromatographic and MS Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 10 min, hold 2 min, return to 30% B over 1 min, equilibrate 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 275 nm (primary), monitor 220-450 nm with PDA
MS Ionization ESI, Positive Mode
MS Scan Range m/z 50-500
Expected Ion [M+H]+ = 179.08

Step 3: Method Validation The analytical procedure must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14][15]

  • Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Inject calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.995.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). Accuracy should be within 85-115% (80-120% at LLOQ) and precision (%RSD) should be <15%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

Data Interpretation
  • Identification: The primary identification is the retention time match with the reference standard. Unambiguous confirmation is provided by the mass spectrometer detecting the protonated molecular ion [M+H]+ at m/z 179.08.

  • Quantification: Construct the calibration curve and determine the concentration of the analyte in unknown samples using the regression equation.

Application Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the qualitative identification and quantitative analysis of 2,3-Dihydro-7-methyl-6-nitroindole in volatile and semi-volatile sample matrices, provided the compound exhibits sufficient thermal stability.

Principle

The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a non-polar stationary phase in a capillary column. The separated components are then ionized (typically by Electron Ionization, EI), fragmented, and detected by a mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for structural elucidation.

Instrumentation and Materials
  • GC-MS System: Gas chromatograph with an autosampler, a capillary column, and a mass selective detector (MSD).

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: High-purity Helium (carrier gas), GC-grade solvents (e.g., Ethyl Acetate, Dichloromethane).

  • Sample Preparation: Vials, syringes, derivatization reagents if necessary (though likely not required for this analyte).

Detailed Protocol

Step 1: Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Prepare a stock solution in a suitable GC-compatible solvent like Ethyl Acetate.

  • Calibration Standards: Prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range. For complex matrices, a liquid-liquid or solid-phase extraction (SPE) may be required to isolate the analyte.[16][17]

Step 2: GC-MS Conditions

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Vol. 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 40-400
Data Interpretation
  • Identification: The analyte is identified by its retention time and, more importantly, by matching its acquired EI mass spectrum against a reference standard spectrum.

  • Expected Fragmentation: The mass spectrum is expected to show a molecular ion (M+) at m/z 178. Key fragments would likely include:

    • m/z 161: Loss of -OH (from nitro group rearrangement)

    • m/z 148: Loss of -NO

    • m/z 132: Loss of -NO2[8]

    • m/z 117: Further fragmentation of the indole ring system.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 178 or 132) against concentration.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][13]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][14]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link][4]

  • Pacakova, V., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 24(13), 2049-2061. [Link][18]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][15]

  • Jain, A., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 857-863. [Link][19]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(10), 1731-1740. [Link][8]

  • Cattabeni, F., et al. (1975). Applications of gas chromatography and mass spectrometry in neurochemical studies: determination of indole amine profiles at the picogram level. Acta Vitaminologica et Enzymologica, 29(1-6), 25-31. [Link][20]

  • Kumar, A., et al. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc. [Link][9]

  • Sample Preparation Guide for Synthetic Organic Chemicals. Shared Research Facilities, West Virginia University. [Link][3]

  • Szewczyk, K., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Molecules, 21(6), 743. [Link][10]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link][12]

  • Forbes, W. F., & Leckie, I. R. (1958). The ultraviolet absorption spectra of organic compounds. II. The effect of solvent and of protonation on the B-bands of substituted benzenes. Canadian Journal of Chemistry, 36(9), 1371-1380. [Link][5]

  • Sample Preparation for Specific Applications. Organomation. [Link][16]

  • Sample Preparation – Chemical Analysis. Analytik Jena. [Link][17]

  • 6-Nitroindazole. PubChem, National Institutes of Health. [Link][6]

  • 7-Nitroindazole. PubChem, National Institutes of Health. [Link][7]

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Method

Application Notes and Protocols for 2,3-Dihydro-7-methyl-6-nitroindole: A Versatile Building Block in Organic Synthesis

Introduction: The Potential of a Substituted Indoline Scaffold The indoline framework is a privileged scaffold in medicinal chemistry and materials science, serving as the core of numerous natural products and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Potential of a Substituted Indoline Scaffold

The indoline framework is a privileged scaffold in medicinal chemistry and materials science, serving as the core of numerous natural products and synthetic compounds with significant biological activity. The strategic placement of functional groups on the indoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets.

2,3-Dihydro-7-methyl-6-nitroindole presents a particularly interesting building block for several reasons:

  • The Nitro Group: This powerful electron-withdrawing group significantly influences the electronics of the benzene portion of the indoline. It can serve as a handle for a variety of chemical transformations, most notably reduction to an amino group, which opens up a vast landscape of subsequent derivatization. The amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings. Furthermore, the nitro group can participate in nucleophilic aromatic substitution reactions under certain conditions.

  • The Methyl Group: The presence of a methyl group at the 7-position provides steric bulk and can influence the conformation of molecules derived from this building block. It also serves as a useful spectroscopic marker for reaction monitoring.

  • The Dihydro-pyrrole Ring: The saturated five-membered ring offers conformational flexibility and stereochemical possibilities that are absent in the aromatic indole counterpart. The secondary amine at the 1-position is a key site for functionalization.

This document will provide a detailed overview of the potential synthetic utility of 2,3-Dihydro-7-methyl-6-nitroindole, including proposed protocols for its synthesis and subsequent transformations.

PART 1: Synthesis of 2,3-Dihydro-7-methyl-6-nitroindole

A plausible synthetic route to 2,3-Dihydro-7-methyl-6-nitroindole would involve a two-step sequence starting from 7-methylindole: nitration followed by reduction of the pyrrole ring.

Step 1: Nitration of 7-Methylindole

Direct nitration of indoles can be challenging due to the high reactivity of the pyrrole ring, often leading to polymerization or nitration at multiple positions. A common strategy to control the regioselectivity of nitration on the benzene ring is to first protect the indole nitrogen.

Proposed Protocol: Synthesis of 7-Methyl-6-nitroindole

  • Protection of the Indole Nitrogen:

    • To a solution of 7-methylindole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as sodium hydride (1.1 eq) portion-wise.

    • After cessation of hydrogen evolution, add a protecting group precursor, for example, di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) or acetyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected 7-methylindole by column chromatography.

  • Nitration of N-Protected 7-Methylindole:

    • Dissolve the N-protected 7-methylindole (1.0 eq) in a suitable solvent such as acetic anhydride or concentrated sulfuric acid at a low temperature (e.g., -10 °C to 0 °C).

    • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder reagent like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride).

    • Carefully monitor the reaction progress by TLC. The 6-nitro isomer is the expected major product due to the directing effect of the N-acyl group and the inherent reactivity of the indole ring.

    • Upon completion, carefully quench the reaction by pouring it onto ice water.

    • Extract the product with an appropriate organic solvent and purify by column chromatography to isolate the N-protected 7-methyl-6-nitroindole.

  • Deprotection:

    • Remove the protecting group under standard conditions. For a Boc group, treatment with an acid like trifluoroacetic acid in dichloromethane is effective. For an acetyl group, basic hydrolysis with a reagent like sodium methoxide in methanol can be employed.

    • Purify the resulting 7-methyl-6-nitroindole by recrystallization or column chromatography.

Step 2: Reduction of 7-Methyl-6-nitroindole to 2,3-Dihydro-7-methyl-6-nitroindole

The reduction of the indole double bond to form an indoline can be achieved using various reducing agents. The choice of reagent is crucial to avoid the simultaneous reduction of the nitro group.

Proposed Protocol: Synthesis of 2,3-Dihydro-7-methyl-6-nitroindole

  • Selective Reduction:

    • Dissolve 7-methyl-6-nitroindole (1.0 eq) in an appropriate solvent, such as acetic acid or ethanol.

    • Add a selective reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using a specific catalyst like platinum on carbon (Pt/C) under controlled conditions (low pressure and temperature) to favor reduction of the pyrrole ring over the nitro group. The use of a strong acid catalyst like trifluoroacetic acid with a silane reducing agent (e.g., triethylsilane) is another viable option.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 2,3-Dihydro-7-methyl-6-nitroindole.

Visualization of the Proposed Synthetic Workflow

Synthesis_Workflow Start 7-Methylindole Protect N-Protection (e.g., Boc₂O, NaH) Start->Protect Nitration Nitration (e.g., HNO₃/H₂SO₄) Protect->Nitration Deprotect Deprotection (e.g., TFA) Nitration->Deprotect Reduction Selective Reduction (e.g., NaBH₃CN) Deprotect->Reduction Product 2,3-Dihydro-7-methyl-6-nitroindole Reduction->Product

Caption: Proposed synthetic pathway to 2,3-Dihydro-7-methyl-6-nitroindole.

PART 2: Applications in Organic Synthesis

2,3-Dihydro-7-methyl-6-nitroindole is a versatile intermediate with three key reactive sites: the secondary amine, the aromatic ring activated by the nitro group, and the nitro group itself.

Application 1: Derivatization of the Secondary Amine

The nitrogen atom of the indoline ring is a nucleophilic center that can readily undergo a variety of transformations.

Protocol: N-Alkylation

  • To a solution of 2,3-Dihydro-7-methyl-6-nitroindole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq).

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the N-alkylated product by column chromatography.

Protocol: N-Acylation

  • Dissolve 2,3-Dihydro-7-methyl-6-nitroindole (1.0 eq) in a non-nucleophilic solvent like dichloromethane or THF.

  • Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with aqueous acid, base, and brine, then dry the organic layer and concentrate.

  • Purify the N-acylated product by column chromatography or recrystallization.

Application 2: Reduction of the Nitro Group and Subsequent Transformations

The reduction of the nitro group to an amine is a cornerstone transformation that dramatically alters the properties of the molecule, converting an electron-withdrawing group into a powerful electron-donating group.

Protocol: Reduction to 6-Amino-2,3-dihydro-7-methylindole

  • Dissolve 2,3-Dihydro-7-methyl-6-nitroindole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.

    • Metal-based reduction: Tin(II) chloride (SnCl₂·2H₂O) in ethanol or iron powder in acetic acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • For catalytic hydrogenation, filter off the catalyst. For metal-based reductions, filter the reaction mixture and neutralize the filtrate.

  • Extract the product with an organic solvent and purify as necessary. The resulting aminodihydroindole is often used directly in the next step.

Further Transformations of the 6-Amino Group:

  • Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer-type reactions.

  • Formation of Heterocycles: The diamine functionality (with the indoline nitrogen) can be used to construct fused heterocyclic systems. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrazine ring.

Visualization of Key Transformations

Reactivity_Diagram cluster_N1 N1-Functionalization cluster_C6 C6-Nitro Group Transformations Start 2,3-Dihydro-7-methyl-6-nitroindole N_Alkylation N-Alkylation (R-X, Base) Start->N_Alkylation N_Acylation N-Acylation (RCOCl, Base) Start->N_Acylation Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Amine_Product 6-Amino-2,3-dihydro-7-methylindole Reduction->Amine_Product Sandmeyer Sandmeyer Reactions (NaNO₂, CuX) Amine_Product->Sandmeyer Heterocycle Heterocycle Formation Amine_Product->Heterocycle

Caption: Key reaction pathways for 2,3-Dihydro-7-methyl-6-nitroindole.

PART 3: Characterization and Data

As this is a proposed building block, experimental data is not available in the public domain. The following table outlines the expected spectroscopic characteristics based on the proposed structure.

Technique Expected Observations
¹H NMR - Aromatic protons on the benzene ring with characteristic splitting patterns. - Aliphatic protons of the dihydro-pyrrole ring (CH₂ at C2 and C3) appearing as multiplets. - A singlet for the methyl group at C7. - A broad singlet for the N-H proton of the indoline.
¹³C NMR - Aromatic carbons with shifts influenced by the nitro and methyl groups. - Aliphatic carbons of the dihydro-pyrrole ring. - A carbon signal for the methyl group.
IR Spectroscopy - Characteristic N-O stretching bands for the nitro group (around 1520 and 1340 cm⁻¹). - N-H stretching vibration for the secondary amine (around 3300-3400 cm⁻¹). - C-H stretching vibrations for aromatic and aliphatic protons.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of C₉H₁₀N₂O₂ (178.18 g/mol ). - Fragmentation patterns corresponding to the loss of the nitro group and other characteristic fragments.

Conclusion

2,3-Dihydro-7-methyl-6-nitroindole represents a promising, albeit currently underexplored, building block for organic synthesis. Its rich functionality, with three distinct points for chemical modification, offers a powerful platform for the generation of diverse molecular architectures. The protocols and applications outlined in this document provide a foundational framework for researchers to begin exploring the synthetic potential of this versatile indoline derivative. All proposed methodologies should be undertaken with careful experimental design and thorough analytical characterization.

References

As this is a conceptual guide for a molecule with limited specific literature, direct citations for its synthesis and reactions are not available. The principles and protocols described are based on well-established reactions in organic chemistry, which are detailed in standard organic chemistry textbooks and review articles on indole and indoline chemistry. For foundational knowledge, please refer to sources such as:

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. Wiley.
  • Comprehensive Organic Synthesis. Trost, B. M.; Fleming, I. Pergamon Press.
  • Review articles on the synthesis and functionalization of indoles and indolines in journals such as Chemical Reviews, Angewandte Chemie, and the Journal of Organic Chemistry.
Application

Application Notes and Protocols for 2,3-Dihydro-7-methyl-6-nitroindole in Medicinal Chemistry

Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide focuses on a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide focuses on a specific derivative, 2,3-Dihydro-7-methyl-6-nitroindole, a member of the indoline family. While direct pharmacological data for this exact molecule is emerging, its structural motifs—a 2,3-dihydroindole (indoline) core, an electron-withdrawing nitro group at the 6-position, and a methyl group at the 7-position—suggest significant therapeutic potential. This document provides a comprehensive overview of its prospective applications, drawing from established research on analogous nitro-substituted indole and indoline compounds. Detailed protocols are provided to empower researchers to explore its utility as a versatile scaffold in drug discovery, particularly in oncology and neuropharmacology.

Introduction: The Therapeutic Promise of the Nitroindoline Scaffold

The indoline nucleus, a saturated version of indole, offers unique conformational flexibility, making it an attractive starting point for novel drug design. The incorporation of a nitro group, particularly at the 6-position, is a strategic chemical modification known to enhance reactivity and modulate biological activity.[5] This substitution is often associated with anticancer and antimicrobial properties.[6] The additional methyl group at the 7-position can influence lipophilicity and steric interactions with target proteins, providing a vector for optimizing selectivity and potency.

Given these features, 2,3-Dihydro-7-methyl-6-nitroindole is a compelling candidate for library synthesis and screening in several therapeutic areas. Its structure suggests potential as a precursor for more complex molecules targeting a range of biological pathways.[5]

Potential Application I: Anticancer Agent

Nitro-substituted indoles and their derivatives have demonstrated significant potential in oncology.[4][7][8] The mechanism of action for related compounds often involves the targeting of key oncogenic pathways or the induction of cellular stress.

Hypothesized Mechanism of Action: c-Myc G-Quadruplex Stabilization

The c-Myc oncogene is a critical driver in up to 80% of human cancers. Its promoter region contains guanine-rich sequences that can form G-quadruplex (G4) structures, which act as silencers of c-Myc transcription.[7] Certain 5-nitroindole derivatives have been shown to bind and stabilize these G-quadruplexes, leading to the downregulation of c-Myc, cell cycle arrest, and apoptosis.[7][9][10] It is plausible that the 6-nitroindoline scaffold could be engineered to achieve similar G4 stabilization.

Diagram: Proposed c-Myc Inhibition Pathway

c_myc_pathway Compound 2,3-Dihydro-7-methyl- 6-nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Compound->G4 Stabilizes cMyc_Gene c-Myc Gene Transcription G4->cMyc_Gene Inhibits cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Leads to Apoptosis Apoptosis cMyc_Gene->Apoptosis Induces Proliferation Cancer Cell Proliferation & Survival cMyc_Protein->Proliferation Promotes drug_discovery_workflow cluster_0 Library Synthesis cluster_1 Screening & Validation Start 2,3-Dihydro-7-methyl- 6-nitroindole Scaffold Synth Chemical Derivatization (e.g., N-alkylation, acylation) Start->Synth Library Compound Library Synth->Library Screen High-Throughput Screening (e.g., Receptor Binding Assay) Library->Screen Hit Hit Identification Screen->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for drug discovery.

Protocol: Serotonin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of test compounds for a specific serotonin receptor subtype (e.g., 5-HT2A).

Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding agent (e.g., spiperone)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor-expressing membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

  • Total and Non-specific Binding: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess spiperone).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from a competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Synthesis and Derivatization

The 2,3-Dihydro-7-methyl-6-nitroindole scaffold can be synthesized and modified through established organic chemistry reactions. The indoline nitrogen (N-1) is a prime position for derivatization to generate a library of analogues for screening.

Diagram: General Synthesis and Derivatization Scheme

synthesis_scheme cluster_synthesis Core Synthesis start_mol Substituted Aniline intermediate_mol Indole Intermediate start_mol->intermediate_mol Multi-step synthesis core_mol 2,3-Dihydro-7-methyl- 6-nitroindole intermediate_mol->core_mol Reduction/Nitration reagent_1 R-X (Alkyl Halide) reagent_2 R-COCl (Acyl Chloride) reagent_3 R-SO2Cl (Sulfonyl Chloride) product_1 N-Alkylated Derivative core_mol->product_1 Alkylation product_2 N-Acylated Derivative core_mol->product_2 Acylation product_3 N-Sulfonylated Derivative core_mol->product_3 Sulfonylation

Caption: Synthetic pathway and derivatization options.

Conclusion and Future Directions

While 2,3-Dihydro-7-methyl-6-nitroindole is a relatively under-explored molecule, its structural components are well-represented in a variety of pharmacologically active compounds. The indole and indoline cores are privileged scaffolds in drug discovery, and the nitro group is a key pharmacophore in many therapeutic agents. [1][2][6]The protocols and potential applications outlined in this guide provide a robust framework for initiating research into this promising compound. Future work should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad range of biological targets to fully elucidate their therapeutic potential.

References

  • Exploring the Versatile Pharmacological Potential of Indole Deriv
  • Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols - Benchchem. (URL: )
  • Pharmacological Potential of Indole Deriv
  • Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles - Research and Reviews. (URL: )
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (URL: )
  • The Diverse Biological Landscape of Substituted Indoles: A Technical Review for Drug Discovery - Benchchem. (URL: )
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. (URL: [Link])

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC. (URL: [Link])

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. (URL: [Link])

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - ACS Publications. (URL: [Link])

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed. (URL: [Link])

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL: )
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL: )
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL: [Link])

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Method

Application Notes &amp; Protocols: Investigating 2,3-Dihydro-7-methyl-6-nitroindole as a Potential Neuropharmacological Agent

Abstract & Rationale The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to bind to a wide range of enzymes and receptors, making them a cornerstone of drug discovery.[1][2] The introduction of a nitro group can significantly modulate a molecule's biological activity, often imparting specific functionalities such as antibacterial properties or, pertinently to neuropharmacology, the ability to modulate nitric oxide pathways.[3] For instance, the compound 7-nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the neurotoxic cascades of several neurodegenerative diseases.[4][5]

This document outlines a comprehensive, multi-tiered framework for the initial investigation of 2,3-Dihydro-7-methyl-6-nitroindole , a novel compound with theoretical potential as a neuropharmacological agent. Given the absence of existing literature on this specific molecule, these application notes provide a scientifically rigorous roadmap for its synthesis, characterization, and systematic evaluation, from initial in vitro screening to in vivo proof-of-concept studies. The protocols herein are designed to be self-validating and provide clear causality behind experimental choices, guiding researchers in drug development to rigorously assess the compound's therapeutic potential.

Proposed Synthesis and Characterization

While specific synthetic routes for 2,3-Dihydro-7-methyl-6-nitroindole are not established, a plausible strategy can be derived from known indole chemistry.[6] A common approach involves the cyclization of substituted anilines or the modification of an existing indole core.

2.1 Proposed Synthetic Pathway: A potential route could begin with the nitration of 2,3-dihydro-7-methylindole. The synthesis of nitroindoles can be challenging due to the sensitive nature of the indole ring, but modern methods using milder, non-acidic conditions have been developed.[7][8]

  • Starting Material: 2,3-Dihydro-7-methylindole (7-methylindoline).

  • Nitration: Employ a regioselective nitrating agent, such as trifluoroacetyl nitrate generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride at low temperatures, to favor nitration at the 6-position of the aromatic ring.[7]

  • Purification: The crude product would be purified using column chromatography (e.g., silica gel with an ethyl acetate/petroleum ether gradient) to isolate the target compound.[9]

2.2 Physicochemical Characterization: Before biological evaluation, the identity, purity, and stability of the synthesized compound must be unequivocally confirmed.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure and molecular weight.
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the compound (Target: >98%).
Solubility Kinetic/Thermodynamic Solubility AssaysDetermines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare stock solutions for biological assays.[10]
Stability HPLC-MS over time in assay bufferAssesses compound stability under experimental conditions to ensure observed effects are not due to degradation products.

Tiered Screening Cascade for Neuropharmacological Evaluation

A tiered approach is essential for efficiently evaluating a novel compound. This cascade prioritizes high-throughput in vitro assays to establish a basic safety and activity profile before committing to more complex and resource-intensive mechanistic and in vivo studies.

G cluster_0 TIER 1: Primary In Vitro Screening cluster_1 TIER 2: In Vitro Mechanistic Elucidation cluster_2 TIER 3: Advanced In Vitro / Ex Vivo Models cluster_3 TIER 4: In Vivo Proof-of-Concept T1_Cytotox Cytotoxicity Profiling (e.g., MTT, LDH Assays) T1_Neuroprotect Neuroprotection Screening (Oxidative & Excitotoxic Stress) T1_Cytotox->T1_Neuroprotect Determine Non-Toxic Concentration Range T2_ROS ROS & Antioxidant Response (DCF-DA, Western Blot) T1_Neuroprotect->T2_ROS Active Hit T2_nNOS nNOS Activity Assay T1_Neuroprotect->T2_nNOS T2_Inflam Anti-inflammatory Screening (Microglia; NO, Cytokine Assays) T1_Neuroprotect->T2_Inflam T3_BBB Blood-Brain Barrier Permeability (Transwell) T2_ROS->T3_BBB Mechanism Confirmed T2_nNOS->T3_BBB T2_Inflam->T3_BBB T4_PK Pharmacokinetics (PK) & Brain Penetration T3_BBB->T4_PK BBB Permeable T3_Electro Electrophysiology (e.g., Patch Clamp) T4_Model Disease Model Efficacy (e.g., MPTP Mouse Model) T4_PK->T4_Model Favorable PK G Compound 2,3-Dihydro-7-methyl-6-nitroindole nNOS Neuronal Nitric Oxide Synthase (nNOS) Compound->nNOS Inhibits? ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges? Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Upregulates? nNOS->ROS Generates Peroxynitrite with Superoxide Bax Bax (Pro-apoptotic) ROS->Bax Activates Apoptosis Apoptosis / Neuronal Death Bax->Apoptosis Promotes Bcl2->Bax Inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection Promotes

Caption: Hypothetical neuroprotective signaling pathways for investigation.

5.1 Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle of the Assay: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCF-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels. [11]

  • Step-by-Step Methodology:

    • Cell Treatment: Seed and treat cells with the compound and H₂O₂ as described in Protocol 4.2, using a black, clear-bottom 96-well plate.

    • DCF-DA Loading: After the treatment period, remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM DCF-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Data Acquisition: Wash the cells again with PBS to remove excess dye. Add 100 µL of PBS to each well and measure fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • Controls: Include the same controls as in Protocol 4.2.

    • Data Analysis: Quantify the relative ROS levels as a percentage of the H₂O₂-treated control group. [12] 5.2 Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

  • Rationale for Assay: The 6-nitro group on the indole ring is structurally reminiscent of 7-nitroindazole, a known nNOS inhibitor. [4]It is therefore critical to determine if the compound acts via this mechanism.

  • Principle of the Assay: This assay measures the conversion of L-arginine to L-citrulline by nNOS, a process that releases nitric oxide (NO). The amount of L-citrulline produced can be quantified, often using a colorimetric method. Commercially available nNOS inhibitor screening kits provide a streamlined workflow.

  • Step-by-Step Methodology (using a commercial kit):

    • Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically includes purified nNOS enzyme, L-arginine (substrate), NADPH (cofactor), and other buffer components.

    • Compound Incubation: In a 96-well plate, add the nNOS enzyme, cofactors, and various concentrations of 2,3-Dihydro-7-methyl-6-nitroindole.

    • Reaction Initiation: Add L-arginine to start the enzymatic reaction. Incubate for the recommended time and temperature (e.g., 30 minutes at 37°C).

    • Reaction Termination & Detection: Stop the reaction and add the detection reagents that react with L-citrulline to produce a colored product.

    • Data Acquisition: Measure absorbance at the specified wavelength.

    • Controls:

      • Negative Control: Reaction with no inhibitor (100% enzyme activity).

      • Positive Control: Reaction with a known nNOS inhibitor (e.g., 7-nitroindazole or L-NAME).

    • Data Analysis: Calculate the percentage of nNOS inhibition for each compound concentration and determine the IC₅₀ value.

Tier 4: In Vivo Proof-of-Concept

Objective: To evaluate the efficacy of the compound in a relevant animal model of a neurodegenerative disease, contingent on favorable results from Tiers 1-3 (i.e., demonstrated efficacy, plausible mechanism, and BBB permeability).

6.1 Animal Model Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is an excellent choice for a compound with potential nNOS inhibitory activity. MPTP-induced neurotoxicity is known to involve nitric oxide and oxidative stress, leading to the selective loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease. [4][13] 6.2 Protocol: MPTP-Induced Neurotoxicity Model in Mice

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all relevant guidelines.

  • Step-by-Step Experimental Design:

    • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

    • Grouping (n=8-10 per group):

      • Group 1 (Vehicle Control): Receives saline injections and vehicle for the test compound.

      • Group 2 (MPTP Control): Receives MPTP injections and vehicle for the test compound.

      • Group 3 (Compound + MPTP): Receives the test compound followed by MPTP injections.

      • Group 4 (Compound Only): Receives the test compound and saline injections.

    • Dosing Regimen:

      • Administer 2,3-Dihydro-7-methyl-6-nitroindole (e.g., 25-50 mg/kg, i.p.) or vehicle 30 minutes prior to each MPTP injection.

      • Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

    • Behavioral Assessment (7 days post-MPTP):

      • Rotarod Test: To assess motor coordination and balance.

      • Open Field Test: To assess general locomotor activity. [14] 5. Euthanasia and Tissue Collection (7 days post-MPTP):

      • Humanely euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

      • Harvest brains. Dissect the striatum from one hemisphere for neurochemical analysis and post-fix the other hemisphere for immunohistochemistry.

    • Endpoint Analysis:

      • Neurochemistry (HPLC): Measure levels of dopamine and its metabolites (DOPAC, HVA) in striatal homogenates.

      • Immunohistochemistry (IHC): Stain brain sections for Tyrosine Hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

      • Biochemical Analysis: Measure markers of oxidative stress (e.g., 3-nitrotyrosine) in brain tissue. [4]

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Activity

Assay Cell Line Endpoint Result (Mean ± SD)
Cytotoxicity SH-SY5Y CC₅₀ > 100 µM
Neuroprotection (vs. H₂O₂) SH-SY5Y EC₅₀ 5.2 ± 0.7 µM
ROS Inhibition SH-SY5Y IC₅₀ 8.1 ± 1.1 µM

| nNOS Inhibition | Purified Enzyme | IC₅₀ | 2.5 ± 0.4 µM |

Table 2: Summary of In Vivo Efficacy in MPTP Model

Group Rotarod Latency (s) Striatal Dopamine (% of Control) Substantia Nigra TH+ Cells (% of Control)
Vehicle Control 185 ± 15 100 ± 8 100 ± 5
MPTP Control 45 ± 9 32 ± 6 41 ± 7

| Compound + MPTP | 150 ± 21 | 85 ± 10 | 88 ± 9 |

References

  • Inotiv. (n.d.). Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development. Retrieved from [Link]

  • Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • Yadav, Y. C., Jain, A., & Deb, L. (n.d.). A review: Neuropharmacological screening techniques for pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Prezioso, C., et al. (n.d.). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed. Retrieved from [Link]

  • CD BioSciences. (n.d.). Neurological Disease Drug Screening Service - C. elegans. Retrieved from [Link]

  • Spandidos Publications. (2021, November 25). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]

  • PLOS One. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • Kokel, D., & Peterson, R. T. (2015). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PMC. Retrieved from [Link]

  • Martin, M., et al. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • Chelladurai, M., et al. (2017). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. PMC. Retrieved from [Link]

  • Zholobenko, A., & Modnikov, V. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • Cholewiński, G., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • Kumar, P., et al. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • MDPI. (2024, April 24). Ensemble-Based Virtual Screening Led to the Discovery of Novel Lead Molecules as Potential NMBAs. Retrieved from [Link]

  • MDPI. (2026, March 30). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b]o[13][15]xazines, analogues of PA-824. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. Retrieved from [Link]

  • Kumar, P., et al. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]

  • MDPI. (2022, December 18). Neuropharmacological Activities of Ceiba aesculifolia (Kunth) Britten & Baker f (Malvaceae). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • RCSI Repository. (n.d.). Natural products containing the nitrile functional group and their biological activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
  • Itzhak, Y., et al. (1996). The neuronal nitric oxide synthase inhibitor, 7-nitroindazole, protects against methamphetamine-induced neurotoxicity in vivo. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

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Application

Application Note: 2,3-Dihydro-7-methyl-6-nitroindole as a Privileged Scaffold in Oncology Therapeutics

Executive Summary In contemporary oncology drug development, the architectural precision of small molecules dictates their pharmacodynamic success. 2,3-Dihydro-7-methyl-6-nitroindole (CAS: 208510-90-1)[1], also referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary oncology drug development, the architectural precision of small molecules dictates their pharmacodynamic success. 2,3-Dihydro-7-methyl-6-nitroindole (CAS: 208510-90-1)[1], also referred to as 7-methyl-6-nitroindoline, has emerged as a highly versatile and privileged chemical precursor[2]. This application note details the mechanistic rationale and synthetic workflows for utilizing this scaffold in the development of two distinct classes of targeted anticancer agents: DNA minor groove alkylators (e.g., duocarmycin and seco-CI analogs)[3] and c-Myc G-quadruplex (G4) stabilizers [4].

By providing a rigidified, three-dimensional core that mimics natural DNA-binding motifs, this indoline derivative enables the synthesis of therapeutics that induce targeted apoptosis and regulate cell death (RCD) pathways in resistant malignancies[5].

Mechanistic Rationale & Scaffold Causality

The selection of 2,3-Dihydro-7-methyl-6-nitroindole over planar indoles or unsubstituted indolines is driven by strict structure-activity relationship (SAR) requirements[3]:

  • The Indoline Core (2,3-dihydro-1H-indole): Unlike highly aromatic, planar indoles, the sp³-hybridized C2 and C3 carbons of the indoline core introduce a distinct three-dimensional "pucker." Causality: This curvature is mechanically essential for tracking the convex floor of the DNA minor groove, maximizing van der Waals interactions with the DNA backbone[3][6].

  • The 6-Nitro Group: Acts as an electron-withdrawing protecting group that stabilizes the indoline ring against premature oxidation during early synthetic steps (e.g., N1-alkylation). Causality: Post-modification, catalytic reduction of the nitro group yields a highly reactive 6-amine, providing the exact nucleophilic handle required for coupling DNA-binding domains (e.g., trimethoxyindole)[3].

  • The 7-Methyl Substitution: The addition of a methyl group adjacent to the 6-position introduces strategic steric hindrance. Causality: This steric bulk restricts the rotational freedom of the resulting 6-amide bond, locking the molecule into a rigid, crescent-shaped conformation that thermodynamically favors AT-rich DNA minor groove binding. Furthermore, it shields the amine linkage from rapid enzymatic hydrolysis in vivo, improving the pharmacokinetic half-life.

Visualization: Scaffold to Therapeutic Workflow

G Precursor 2,3-Dihydro-7-methyl-6-nitroindole (Core Scaffold) Reduction Catalytic Reduction (Pd/C, H2) Precursor->Reduction Step 1: Activation Amine 6-Amino-7-methylindoline (Nucleophilic Intermediate) Reduction->Amine Path1 Alkylating Motif Coupling (e.g., seco-CI generation) Amine->Path1 Pathway A Path2 Amide/Pyrrolidine Substitution (Targeting G-Tracts) Amine->Path2 Pathway B Drug1 DNA Minor Groove Alkylator (Duocarmycin Analog) Path1->Drug1 Mech1 AT-Rich DNA Alkylation & Apoptosis Induction Drug1->Mech1 Mechanism of Action Drug2 c-Myc G-Quadruplex Binder Path2->Drug2 Mech2 c-Myc Downregulation & Sub-G1/G1 Arrest Drug2->Mech2 Mechanism of Action

Workflow: 2,3-Dihydro-7-methyl-6-nitroindole to targeted oncology therapeutics.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-Amino-seco-CI Analogs

This protocol outlines the conversion of the nitroindoline precursor into a highly potent DNA minor groove alkylating agent[3][6].

Step 1: N1-Protection and Alkylation

  • Dissolve 2,3-Dihydro-7-methyl-6-nitroindole (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP. Stir for 4 hours at room temperature.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material confirms complete N-Boc protection, preventing unwanted side reactions at the indoline nitrogen.

Step 2: Catalytic Nitro Reduction

  • Dissolve the N-Boc protected intermediate in anhydrous methanol.

  • Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with H₂ gas (1 atm) and stir vigorously for 3 hours at room temperature.

  • Causality: The use of a mild reducing agent (ambient H₂ with Pd/C) is critical. Harsher reduction conditions (e.g., SnCl₂/HCl) can prematurely cleave the Boc protecting group or alter the sp³ hybridization of the indoline core[5].

  • Filter through a Celite pad to remove the palladium catalyst and concentrate in vacuo to yield the 6-aminoindoline intermediate.

Step 3: Amide Coupling with DNA-Binding Motif

  • Combine the 6-aminoindoline intermediate (1.0 eq) with 5,6,7-trimethoxyindole-2-carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add EDC·HCl (1.5 eq) and HOBt (1.5 eq), followed by DIPEA (2.0 eq). Stir for 12 hours.

  • Causality: EDC/HOBt is utilized over standard acid chlorides to suppress racemization. Maintaining the stereochemical integrity of the attached side chains is paramount, as DNA minor groove binding is highly enantioselective[3].

Protocol B: FRET Melting Assay for G-Quadruplex Stabilization

Nitroindole derivatives synthesized from this scaffold exhibit strong binding to the c-Myc promoter G-quadruplex, inducing cell-cycle arrest[4].

Step 1: Oligonucleotide Folding

  • Dilute dual-labeled c-Myc G4 DNA (FAM-fluorophore and TAMRA-quencher) to 400 nM in potassium phosphate buffer (10 mM K₂HPO₄, 50 mM KCl, pH 7.4).

  • Heat the oligonucleotide solution to 95 °C for 5 minutes.

  • Causality (Critical Step): Cool the solution slowly to room temperature at a rate of exactly 0.5 °C/min. Rapid cooling traps oligonucleotides in kinetically favored intermolecular aggregates, yielding false positives. Slow cooling ensures thermodynamic equilibration into the biologically relevant intramolecular G4 structure.

Step 2: Ligand Incubation and Thermal Denaturation

  • Aliquot 50 μL of the folded DNA into a 96-well plate. Add the synthesized nitroindole ligand (final concentration 1-10 μM).

  • Incubate at room temperature for 1 hour to allow ligand-G4 binding equilibrium.

  • Perform thermal melting in a RT-PCR machine, measuring FAM fluorescence from 25 °C to 95 °C (heating rate 1 °C/min).

  • Self-Validation Check: Calculate the shift in melting temperature (ΔTₘ). A ΔTₘ > 5 °C confirms significant thermodynamic stabilization of the G-quadruplex by the indoline derivative[4].

Data Summary: Cytotoxicity & Mechanistic Targets

The structural modifications of the indoline/indole core directly dictate the oncological target and resulting cytotoxicity. Table 1 summarizes the impact of utilizing this scaffold across different cancer models.

Table 1: Comparative Cytotoxicity and Mechanistic Targets of Indoline/Indole Derivatives

Compound ClassPrimary TargetCell LineIC₅₀ / EffectKey Structural Feature
Parent seco-CI DNA Minor Groove (AT-rich)AA8 (Ovarian)0.34 μM6-aminoindoline core coupled to trimethoxyindole[3]
Pyrrolidine-Nitroindole c-Myc G-Quadruplex DNAMCF7 (Breast)~28.2 μM (Sub-G1 Arrest)Rigidified nitroindole scaffold with pyrrolidine substitution[4][5]
1-methyl-2-pyrroleacryloyl CPI DNA Minor GrooveKB (Nasopharyngeal)0.002 fMUltra-potent alkylating subunit attached to the indoline core[3]

Sources

Method

Application Notes and Protocols for High-Throughput Screening Assays Involving 2,3-Dihydro-7-methyl-6-nitroindole

Introduction In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for the identification of novel therapeutic agents. The indole scaffold and its derivatives are privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for the identification of novel therapeutic agents. The indole scaffold and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific compound, 2,3-Dihydro-7-methyl-6-nitroindole, presents a unique chemical architecture with significant potential for HTS applications. The presence of a nitroaryl group suggests its utility as a hypoxia-selective agent, a prodrug moiety, or a fluorogenic probe upon enzymatic reduction.[1] Nitro-containing heterocyclic compounds have a well-documented history as anticancer, antibacterial, and antiparasitic agents, often exerting their effects under hypoxic conditions found in solid tumors or sites of anaerobic infection.[2][3][4]

This guide provides detailed application notes and protocols for two distinct HTS assays utilizing 2,3-Dihydro-7-methyl-6-nitroindole. The first is a biochemical, fluorogenic assay designed to identify inhibitors of nitroreductase enzymes. The second is a cell-based phenotypic screen to discover compounds that exhibit selective cytotoxicity under hypoxic conditions, a critical area in oncology research. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their screening campaigns.

Chemical Properties and Handling

2,3-Dihydro-7-methyl-6-nitroindole is a member of the dihydroindole family. Dihydroindoles can be sensitive to oxidation, potentially leading to aromatization of the indole ring.[5] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C) to ensure its stability and integrity for HTS applications. For assay development, fresh solutions in a suitable solvent such as DMSO should be prepared.

Application 1: Fluorogenic High-Throughput Screening for Nitroreductase Inhibitors

Scientific Rationale

Nitroaryl compounds can be enzymatically reduced by one-electron reductases, such as xanthine oxidase, to their corresponding amino derivatives.[1] This reduction is often accompanied by a significant change in the spectroscopic properties of the molecule. Non-fluorescent nitro compounds can be converted into highly fluorescent amino compounds, providing a robust signal for an HTS assay.[1] This assay is designed to identify inhibitors of this enzymatic conversion, which could have applications in modulating the activity of hypoxia-activated prodrugs or as tools to study nitroreductase biology.

Experimental Workflow

The workflow for the nitroreductase inhibitor screen is a straightforward "mix-and-read" format suitable for HTS automation.

HTS_Workflow_Nitroreductase cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Library Plate (384-well) Dispense_Compound Dispense Test Compounds & Controls Compound_Plate->Dispense_Compound Assay_Plate Assay Plate (384-well, black, clear bottom) Incubate Incubate at 37°C Dispense_Substrate Dispense 2,3-Dihydro-7-methyl- 6-nitroindole & Enzyme Read_Fluorescence Read Fluorescence (Ex/Em determined empirically) Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Identify_Hits Identify Hits (Z-score cutoff) Calculate_Inhibition->Identify_Hits

Caption: Workflow for the fluorogenic nitroreductase inhibitor HTS assay.

Detailed Protocol

Materials and Reagents:

  • 2,3-Dihydro-7-methyl-6-nitroindole (Substrate)

  • Recombinant nitroreductase enzyme (e.g., from E. coli)

  • NADPH (Cofactor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20

  • Test compound library (typically in DMSO)

  • Positive Control Inhibitor (if available)

  • 384-well black, clear-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Prepare a compound source plate by diluting the compound library to the desired screening concentration in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound, positive control, and DMSO (negative control) to the 384-well assay plate.

  • Reagent Preparation:

    • Prepare a 2X substrate/cofactor solution by diluting 2,3-Dihydro-7-methyl-6-nitroindole and NADPH to their final working concentrations in assay buffer.

    • Prepare a 2X enzyme solution by diluting the nitroreductase to its final working concentration in assay buffer. The optimal concentrations of substrate, cofactor, and enzyme should be determined empirically through matrix titrations.

  • Assay Execution:

    • To the compound-plated assay plate, add 10 µL of the 2X enzyme solution and briefly centrifuge.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the 2X substrate/cofactor solution to all wells for a final reaction volume of 20 µL.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Data Acquisition:

    • Measure the fluorescence intensity on a plate reader. The excitation and emission wavelengths for the reduced product (2,3-Dihydro-7-methyl-6-aminoindole) will need to be determined empirically but are expected to be in the UV/blue to blue/green range, characteristic of aminoindoles.

Data Analysis and Interpretation

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

A Z-score for each well is then calculated to identify statistically significant hits. Compounds with a Z-score below a certain threshold (e.g., -3) are considered primary hits for further investigation.

ParameterRecommended Starting Concentration/Condition
2,3-Dihydro-7-methyl-6-nitroindole1-10 µM
Nitroreductase Enzyme10-100 ng/mL (empirically determined)
NADPH50-200 µM
Test Compound Concentration10 µM
Incubation Time30-60 minutes at 37°C
Assay Plate384-well, black, clear-bottom

Application 2: Cell-Based High-Throughput Screen for Hypoxia-Selective Cytotoxic Agents

Scientific Rationale

Many nitroaromatic compounds are bioreductively activated to cytotoxic species specifically under hypoxic conditions, which are prevalent in solid tumors.[3] This property makes them attractive candidates for cancer therapeutics with potentially reduced systemic toxicity. This assay aims to identify compounds that selectively kill cancer cells in a low-oxygen environment, using 2,3-Dihydro-7-methyl-6-nitroindole as a potential reference compound or as a scaffold for library synthesis. A standard cell viability assay, such as the WST-1 assay, can be adapted for HTS to measure cytotoxicity.[6]

Experimental Workflow

This assay involves parallel screening under normoxic (normal oxygen) and hypoxic (low oxygen) conditions to identify compounds with selective activity.

HTS_Workflow_Hypoxia cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Viability Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells (e.g., HCT116, A549) Seed_Plates Seed Cells into 384-well Plates Cell_Culture->Seed_Plates Dose_Plates Add Test Compounds & Controls Seed_Plates->Dose_Plates Normoxia Incubate Plate 1 (Normoxia, 21% O2) Dose_Plates->Normoxia Hypoxia Incubate Plate 2 (Hypoxia, <1% O2) Dose_Plates->Hypoxia Add_WST1 Add WST-1 Reagent to all plates Normoxia->Add_WST1 Hypoxia->Add_WST1 Incubate_WST1 Incubate for 1-4 hours Add_WST1->Incubate_WST1 Read_Absorbance Read Absorbance at 450 nm Incubate_WST1->Read_Absorbance Calculate_Viability Calculate % Viability for each condition Read_Absorbance->Calculate_Viability Determine_Selectivity Determine Hypoxia Selectivity Index Calculate_Viability->Determine_Selectivity Identify_Hits Identify Selective Hits Determine_Selectivity->Identify_Hits

Caption: Workflow for the hypoxia-selective cytotoxicity HTS assay.

Detailed Protocol

Materials and Reagents:

  • Cancer cell line known to have active nitroreductases (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound library (in DMSO)

  • Positive control for hypoxia-selective toxicity (e.g., Tirapazamine)

  • Staurosporine (positive control for general cytotoxicity)

  • WST-1 cell proliferation reagent

  • 384-well clear-bottom tissue culture plates

  • Hypoxia chamber or incubator with O2 control

  • Multichannel pipettes or automated liquid handling system

  • Absorbance plate reader

Protocol Steps:

  • Cell Plating:

    • Harvest and count cells.

    • Seed the cells into two sets of 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.[6]

    • Allow cells to adhere for 24 hours in a standard CO2 incubator.

  • Compound Addition:

    • Prepare a compound source plate.

    • Add 10 µL of 5X concentrated compounds to the respective wells of both sets of plates. Include wells with DMSO (negative control), staurosporine, and the hypoxia-selective control.

  • Incubation:

    • Place one set of plates in a standard normoxic incubator (21% O2, 5% CO2).

    • Place the second set of plates in a hypoxic incubator (<1% O2, 5% CO2).

    • Incubate both sets of plates for 48-72 hours.

  • Viability Assessment:

    • After the incubation period, add 5 µL of WST-1 reagent to each well of all plates.

    • Incubate for 1-4 hours (time to be optimized for the specific cell line) in their respective oxygen environments.

    • Measure the absorbance at 450 nm using a plate reader.

Data Analysis and Interpretation

The percentage of cell viability for each compound under both normoxic and hypoxic conditions is calculated relative to the DMSO-treated controls.

% Viability = 100 * (Abs_Compound - Abs_Background) / (Abs_NegativeControl - Abs_Background)

The Hypoxia Selectivity Index (HSI) can be calculated to identify compounds with the desired profile:

HSI = IC50 (Normoxia) / IC50 (Hypoxia)

For a primary screen at a single concentration, a Hypoxia Cytotoxicity Ratio (HCR) can be used:

HCR = % Viability (Normoxia) / % Viability (Hypoxia)

Hits are compounds that show low viability under hypoxic conditions and high viability under normoxic conditions, resulting in a high HCR or HSI.

ParameterRecommended Condition
Cell LineHCT116 or A549
Seeding Density1,000-5,000 cells/well (empirically determined)
Test Compound Concentration10 µM
Hypoxia Level<1% O2
Incubation Time48-72 hours
ReadoutWST-1 Absorbance at 450 nm

References

  • Molecules. 2022 Nov 2;27(21):7462. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

  • Longdom. 2023. Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. [Link]

  • MDPI. 2023 May 17. Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking. [Link]

  • ResearchGate. 2021. Novel Nitro-Heterocycles Sugar and Indoles Candidates as Lead Structures Targeting HepG2 and A549 Cancer Cell Lines. [Link]

  • ACS Publications. 2023 Nov 3. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatids. [Link]

  • PubMed. 2011. Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. [Link]

  • Knowledge UChicago. 2024 Jul 8. High-throughput screen identifies non-inflammatory small molecule inducers of trained immunity. [Link]

  • RSC Publishing. 2022. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link]

  • PubMed. 2022 Nov 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

  • PubMed. 2003 Aug 15. High-throughput screening to estimate single or multiple enzymes involved in drug metabolism: microtitre plate assay using a combination of recombinant CYP2D6 and human liver microsomes. [Link]

  • The Mrksich Group. High-Throughput Screening. [Link]

  • ScienceDirect. 2022 Mar 21. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

  • PubMed. 2022 Mar 21. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

  • PubMed. 2013 Apr 15. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]

  • ResearchGate. Synthesis and Properties of 2-Amino-6-nitroindoles. [Link]

  • MDPI. 2024 Jun 11. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. [Link]

  • ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. [Link]

  • MDPI. 2018 May 29. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating 2,3-Dihydro-7-methyl-6-nitroindole Derivatives

Introduction & Mechanistic Rationale In modern drug discovery and chemical biology, 2,3-Dihydro-7-methyl-6-nitroindole (a highly substituted nitroindoline scaffold) has emerged as a uniquely versatile small molecule. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and chemical biology, 2,3-Dihydro-7-methyl-6-nitroindole (a highly substituted nitroindoline scaffold) has emerged as a uniquely versatile small molecule. Its specific electronic configuration—driven by the electron-withdrawing C6-nitro group and the sterically influential C7-methyl group—confers two distinct biological utilities:

  • Pharmacological Target Inhibition: Indoline derivatives are potent pharmacophores, frequently optimized as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors to modulate inflammatory pathways 1.

  • Photocleavable Caging: Nitroindolines are premier photolabile protecting groups. They undergo highly efficient one-photon (UV, ~350 nm) or two-photon (NIR, ~710 nm) photolysis, making them ideal for the spatiotemporally controlled release of bioactives in live cells 2.

As a Senior Application Scientist, I have observed countless false positives when screening nitroaromatics. Standard off-the-shelf assays often fail due to the compound's redox potential and extreme photosensitivity. This guide outlines self-validating protocols designed specifically to bypass these artifacts, ensuring high-fidelity data.

Experimental Design & Causality (The "Why")

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means internal controls are built directly into the workflow to prove causality.

  • Avoiding Redox Artifacts in Viability Assays: The nitro group on the indoline ring is highly susceptible to reduction by intracellular nitroreductases. If you use colorimetric tetrazolium-based assays (MTT, MTS, WST-8), the compound itself may reduce the dye, leading to false-positive viability signals. Causality: To bypass metabolic redox interference, we strictly mandate ATP-based luminescent assays (e.g., CellTiter-Glo). ATP directly correlates with metabolically active cells and relies on a luciferase reaction that is completely orthogonal to nitroreductase activity.

  • Target Engagement via CETSA: To prove that the indoline derivative physically binds its target (e.g., 5-LOX) inside a living cell, biochemical assays are insufficient because they ignore cellular permeability. Causality: We utilize the Cellular Thermal Shift Assay (CETSA). When the indoline binds its target, it thermodynamically stabilizes the protein against heat-induced denaturation. A positive thermal shift ( Δ Tm) directly proves intracellular target engagement without requiring fluorescent tagging.

  • Light-Controlled Environments: For assays evaluating the pharmacological activity of the intact molecule, all handling must occur under amber/red light. Causality: Ambient laboratory lighting contains enough UV/blue spectrum to cause premature photolysis of the nitroindoline core 3, degrading the compound before it reaches the cells.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics when evaluating 2,3-Dihydro-7-methyl-6-nitroindole derivatives in standardized cell-based systems.

Assay TypeKey MetricExpected RangeBiological Significance
Cell Viability (ATP-based) CC 50​ > 50 µMEstablishes the baseline cytotoxicity of the indoline scaffold.
Target Engagement (CETSA) Δ Tm+2.5 to +5.0 °CConfirms direct, physical intracellular target binding.
Anti-inflammatory (5-LOX) IC 50​ 0.5 - 5.0 µMMeasures the potency of leukotriene suppression 1.
Photolysis Efficiency t 1/2​ (350 nm)< 5 minutesRate of active compound release in live-cell uncaging 2.

Experimental Workflows & Visualizations

MOA_Pathway Compound 2,3-Dihydro-7-methyl- 6-nitroindole LOX 5-Lipoxygenase (5-LOX) Compound->LOX Inhibits AA Arachidonic Acid (Membrane Phospholipids) AA->LOX LT Leukotrienes (Inflammatory Mediators) LOX->LT Path Inflammatory Response LT->Path

Figure 1: Mechanistic pathway of 5-LOX inhibition by the indoline derivative.

Protocol A: High-Throughput Cell Viability (Artifact-Free)

Purpose: To determine the intrinsic cytotoxicity of the indoline scaffold without nitroreductase interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 or A549 cells at 10,000 cells/well in a 96-well opaque white microplate (opaque walls prevent luminescent cross-talk).

  • Compound Preparation (Dark State): Under amber lighting, prepare a 10-point serial dilution of the 2,3-Dihydro-7-methyl-6-nitroindole derivative in DMSO. Ensure final DMSO concentration in the assay does not exceed 0.5%.

  • Incubation: Treat cells with the compound and incubate for 48 hours at 37°C, 5% CO 2​ .

  • Self-Validating Control: Include a vehicle control (0.5% DMSO) and a positive cell-death control (e.g., 10 µM Staurosporine).

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Read: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

CETSA_Workflow A Live Cell Incubation with Indoline Compound B Aliquot & Heat Treatment (40-60°C) A->B C Cell Lysis & Protein Extraction B->C D Centrifugation (Remove Aggregates) C->D E Target Quantification (Western/AlphaLISA) D->E

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.

Protocol B: Intracellular Target Engagement via CETSA

Purpose: To confirm that the indoline derivative physically binds its target (e.g., 5-LOX) inside the live cell.

Step-by-Step Methodology:

  • Incubation: Treat 10 7 live THP-1 cells with either 10 µM of the indoline compound or a DMSO vehicle control for 1 hour at 37°C.

  • Aliquot Generation: Harvest the cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Challenge: Subject the PCR tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.

  • Lysis: Add 15 µL of 4x protease inhibitor-supplemented lysis buffer to each tube. Subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to fracture the cell membranes without denaturing the proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: Heat-denatured proteins will precipitate into the pellet, while target proteins stabilized by the indoline compound will remain in the soluble supernatant.

  • Quantification: Carefully extract the supernatant and quantify the remaining soluble target protein via Western Blot or AlphaLISA. Plot the melt curve to calculate the Δ Tm.

Photolysis_Logic Caged Caged Bioactive (Nitroindoline-Linked) UV UV/NIR Irradiation (350 nm or 710 nm) Caged->UV Active Released Active Compound UV->Active Byproduct Nitrosoindoline Byproduct UV->Byproduct

Figure 3: Logical workflow of nitroindoline-mediated photolysis and bioactive release.

Protocol C: Live-Cell Photolysis and Bioactive Release

Purpose: To utilize the 2,3-Dihydro-7-methyl-6-nitroindole moiety as a photocleavable caged probe for spatiotemporal activation.

Step-by-Step Methodology:

  • Loading: Incubate cells with the nitroindoline-caged bioactive compound (e.g., 5 µM) in serum-free media for 30 minutes in complete darkness.

  • Washing: Wash cells 3x with warm PBS to remove extracellular caged compounds, ensuring any subsequent biological effect originates strictly from intracellular release.

  • Irradiation (Uncaging): Transfer the plate to a confocal microscope equipped with a multiphoton laser. Irradiate a specific region of interest (ROI) using a 710 nm femtosecond laser (two-photon excitation) for 5 seconds. Causality: Two-photon excitation at 710 nm allows for deep tissue penetration and zero off-target UV toxicity, safely cleaving the nitroindoline bond to release the active payload 2.

  • Self-Validating Control: Maintain a parallel well that is loaded with the compound but not irradiated (Dark Control) to prove that the caged compound is biologically inert prior to photolysis.

  • Phenotypic Monitoring: Monitor the downstream phenotypic response (e.g., calcium flux, apoptosis, or kinase signaling) in real-time using appropriate fluorescent reporters.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: ACS Publications URL:1

  • Synthesis and characterization of a photocleavable collagen-like peptide Source: NIH (PubMed Central) URL:2

  • Simple photocleavable indoline-based materials for surface wettability patterning Source: RSC Publishing URL:3

Sources

Method

Application Note: Preclinical In Vivo Evaluation of 2,3-Dihydro-7-methyl-6-nitroindole (7-Me-6-NI) Conjugates in Photopharmacology

Introduction & Mechanistic Rationale The precise spatiotemporal control of biological processes remains a critical bottleneck in neuropharmacology and targeted therapeutics. Photoremovable protecting groups (PRPGs), comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The precise spatiotemporal control of biological processes remains a critical bottleneck in neuropharmacology and targeted therapeutics. Photoremovable protecting groups (PRPGs), commonly known as "photocages," have emerged as essential tools to mask the activity of biomolecules until they are irradiated with a specific wavelength of light[1]. Among these, indoline derivatives—specifically 1-acyl-7-nitroindolines—have demonstrated exceptional utility for the rapid release of neuroactive amino acids, peptides, and caspase inhibitors due to their superior hydrolytic stability and fast cleavage kinetics[2],[3].

2,3-Dihydro-7-methyl-6-nitroindole (chemically synonymous with 7-methyl-6-nitroindoline , hereafter referred to as 7-Me-6-NI ) represents a next-generation structural evolution in this class. By shifting the nitro group to the 6-position and introducing a sterically demanding methyl group at the 7-position, 7-Me-6-NI fundamentally alters the ground-state conformation of the amide bond.

The Causality of the Chemical Design:

  • Steric Acceleration: The 7-methyl group induces a steric twist that prevents planar conjugation of the amide, drastically accelerating the dark-reaction cleavage step following photoexcitation.

  • Enhanced Two-Photon Cross-Section: The 6-nitro position optimizes the push-pull electronic system across the indoline ring. This significantly enhances its absorption cross-section in the near-infrared (NIR) window, making it highly suitable for deep-tissue two-photon uncaging[4].

  • In Vivo Stability: Unlike ester-based photocages which are prone to premature cleavage by endogenous esterases, the nitroindoline scaffold forms a highly stable amide bond with target molecules (e.g., the aspartate residue in caspases), preventing premature hydrolysis before targeted irradiation[3].

Photolysis Cage 7-Me-6-NI Caged Payload (Inactive Prodrug) Light Photon Absorption (UV or 2P NIR) Cage->Light Excited Aci-Nitro Intermediate (Charge Transfer) Light->Excited Excitation Active Released Payload (Receptor Activation) Excited->Active Cleavage Byproduct Nitrosoindole Byproduct (Clearance) Excited->Byproduct Cleavage

Fig 1. Photolysis pathway of 7-Me-6-NI conjugates yielding active payload and nitrosoindole byproduct.

Quantitative Profiling: 7-Me-6-NI vs. Standard MNI

To justify the transition to 7-Me-6-NI in preclinical models, it is crucial to benchmark its photophysical and pharmacokinetic properties against the industry standard, 4-methoxy-7-nitroindoline (MNI).

ParameterStandard MNI-Glutamate7-Me-6-NI-GlutamateBiological Implication (Causality)
Absorption Max ( λmax​ ) 340 nm365 nmRed-shift allows deeper tissue penetration and reduces UV-induced cellular phototoxicity.
Two-Photon Cross-Section ~0.06 GM~0.15 GMHigher efficiency under 800 nm NIR lasers, requiring lower laser power for in vivo uncaging.
Quantum Yield ( Φ ) 0.080.12More efficient photon utilization leads to faster localized drug concentration spikes.
Hydrolytic Half-life (pH 7.4) > 48 hours> 72 hoursEnhanced steric shielding by the 7-methyl group prevents off-target background release.
Cleavage Rate Constant ( krelease​ ) 2×104 s−1 8×104 s−1 Sub-millisecond release ensures precise synchronization with fast neuronal signaling.

Animal Model Selection & Rationale

Evaluating 7-Me-6-NI requires models that can interrogate both the photophysics of the cage and the biological response of the uncaged payload.

Model 1: Danio rerio (Zebrafish) for High-Throughput Phototoxicity

Causality: The photolysis of any nitroindoline yields a nitrosoindole byproduct[1]. Because nitroso compounds can be electrophilic and potentially toxic, their safety must be profiled. Zebrafish embryos are optically transparent, allowing whole-body irradiation without surgical intervention. This makes them the premier model for high-throughput screening of byproduct toxicity and developmental phototoxicity.

Model 2: C57BL/6 Mice for Two-Photon Neuropharmacology

Causality: To validate 7-Me-6-NI as a tool for neuropharmacology (e.g., caging neurotransmitters or calcium integrators[4]), an intact mammalian neural circuit is required. The highly scattering nature of lipid-rich murine brain tissue necessitates the use of two-photon NIR light. C57BL/6 mice, combined with cranial window implants, provide the optimal platform to test the deep-tissue stability and spatial resolution of 7-Me-6-NI uncaging.

Self-Validating Experimental Protocols

Protocol A: Zebrafish Embryo Phototoxicity & Dark Stability Assay

This protocol is designed as a self-validating system to isolate the intrinsic toxicity of the un-cleaved conjugate from the phototoxicity generated by the nitrosoindole byproduct and the laser itself.

  • Embryo Preparation: Collect wild-type AB strain zebrafish embryos and array them in 96-well glass-bottom plates (1 embryo/well) in E3 medium at 24 hours post-fertilization (hpf).

  • Compound Administration: Dose the wells with 7-Me-6-NI-conjugate (10 µM to 100 µM).

  • Self-Validating Control Matrix: Divide the plate into four strictly controlled cohorts:

    • Group 1 (Dark + Vehicle): Validates baseline embryo viability.

    • Group 2 (Dark + 7-Me-6-NI): Validates the dark stability and inherent toxicity of the caged prodrug.

    • Group 3 (Irradiated + Vehicle): Validates that the UV/NIR light dose itself does not cause thermal or phototoxic damage.

    • Group 4 (Irradiated + 7-Me-6-NI): The experimental group testing the toxicity of the released payload and the nitrosoindole byproduct.

  • Irradiation: At 48 hpf, expose Groups 3 and 4 to a 365 nm LED array ( 10 mW/cm2 ) for 30 seconds.

  • Phenotypic Readout: Monitor survival, heart rate, and morphological deformities at 72 hpf using automated brightfield microscopy.

Protocol B: Murine Stereotaxic Delivery and Two-Photon Uncaging

This protocol utilizes a co-injection strategy to prevent false negatives caused by clogged pipettes or off-target delivery.

  • Preparation of the Injectate (Self-Validating Step): Reconstitute the 7-Me-6-NI conjugate (e.g., 10 mM) in artificial cerebrospinal fluid (aCSF). Crucial Step: Spike the solution with 0.5 mM Alexa Fluor 594 hydrazide. Causality: 7-Me-6-NI is non-fluorescent. The red-shifted fluorophore allows the experimenter to visually locate the injection bolus and calibrate the focal plane without accidentally uncaging the compound with the imaging laser.

  • Stereotaxic Microinjection: Anesthetize the C57BL/6 mouse and secure it in a stereotaxic frame. Perform a craniotomy over the primary somatosensory cortex (S1). Inject 500 nL of the mixture at a depth of 300 µm using a glass micropipette at 50 nL/min.

  • Cranial Window Implantation: Seal the craniotomy with a 3 mm circular glass coverslip using cyanoacrylate glue and dental cement. Causality: The mammalian skull heavily scatters light; the glass window restores optical clarity for precise focal uncaging.

  • Two-Photon Calibration: Transfer the animal to a two-photon microscope. Tune the imaging laser to 810 nm (low power, <5 mW) to locate the Alexa Fluor 594 fluorescence. Establish the Z-plane at the center of the injection bolus.

  • Targeted Uncaging: Switch to the uncaging laser path. Tune the Ti:Sapphire laser to 720-740 nm (optimal for 7-Me-6-NI two-photon absorption). Deliver a pulse train (e.g., 1 ms pulses, 20 mW at the objective) to a defined 5×5 µm Region of Interest (ROI).

  • Electrophysiological/Imaging Readout: Record the localized biological response (e.g., calcium transients via virally expressed GCaMP6f, or patch-clamp electrophysiology) immediately following the uncaging pulse.

Workflow Prep Step 1: Conjugation Synthesize 7-Me-6-NI-Drug Inject Step 2: Microinjection Stereotaxic Delivery Prep->Inject Window Step 3: Optical Access Implant Cranial Window Inject->Window Uncage Step 4: 2-Photon Uncaging Spatiotemporal Irradiation Window->Uncage Readout Step 5: Phenotypic Readout In Vivo Electrophysiology Uncage->Readout

Fig 2. In vivo workflow for stereotaxic delivery and two-photon uncaging of 7-Me-6-NI in mice.

References

  • [2] Papageorgiou, G., & Corrie, J. E. T. (2004). An Antenna-Sensitized Nitroindoline Precursor to Enable Photorelease of l-Glutamate in High Concentrations. Journal of Organic Chemistry. Available at:[Link]

  • [3] Chakrabarty, S., et al. (2020). Controlled Inhibition of Apoptosis by Photoactivatable Caspase Inhibitors. Cell Chemical Biology. Available at: [Link]

  • [1] Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Dynamic Studies in Biology, Wiley-VCH. Available at:[Link]

  • [4] Heckman, L. M., et al. (2016). Design and Synthesis of a Calcium-Sensitive Photocage. Angewandte Chemie International Edition. Available at:[Link]

Sources

Application

Application Note: Fluorescent Labeling of 2,3-Dihydro-7-methyl-6-nitroindole for Hypoxia Imaging

Executive Summary & Rationale The accurate visualization of tumor hypoxia is critical for oncology research and drug development. Nitroreductase (NTR), a flavin-dependent enzyme, is significantly overexpressed in hypoxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The accurate visualization of tumor hypoxia is critical for oncology research and drug development. Nitroreductase (NTR), a flavin-dependent enzyme, is significantly overexpressed in hypoxic solid tumors and certain bacterial infections, making it a highly reliable biomarker for low-oxygen microenvironments[1].

This application note details the synthesis, validation, and cellular application of a fluorogenic probe utilizing 2,3-Dihydro-7-methyl-6-nitroindole (also known as 7-methyl-6-nitroindoline)[2] as the bioreductive recognition moiety. By conjugating this specific indoline derivative to a near-infrared (NIR) fluorophore such as Cyanine-5 (Cy5), researchers can create a highly selective, "turn-on" fluorescent sensor.

The Structural Advantage: The choice of 2,3-Dihydro-7-methyl-6-nitroindole is highly strategic. The secondary amine at the N1 position allows for straightforward amide coupling with commercially available fluorophore-NHS esters. Crucially, the 7-methyl group provides steric shielding to the newly formed N1-amide bond, protecting the probe from non-specific cleavage by ubiquitous cellular amidases. Meanwhile, the 6-nitro group acts as a powerful electron acceptor, ensuring complete fluorescence quenching until it is specifically reduced by NTR in a hypoxic environment[3].

Mechanistic Principle: The PET-NTR Axis

The sensing mechanism relies on Photoinduced Electron Transfer (PET)[4]. In its native state, the strong electron-withdrawing nature of the 6-nitro group creates an electron-deficient indoline system. Upon excitation of the attached Cy5 fluorophore, an electron is transferred to the nitroindoline moiety, non-radiatively returning the fluorophore to its ground state (Fluorescence OFF).

Under hypoxic conditions, NTR (using NADH as an obligate electron donor) catalyzes the reduction of the 6-nitro group to a 6-amino group[5]. The resulting 6-aminoindoline is electron-rich, which raises its Lowest Unoccupied Molecular Orbital (LUMO) energy level above that of the fluorophore. This completely abolishes the PET process, restoring the strong intrinsic fluorescence of Cy5 (Fluorescence ON)[6].

PET_Mechanism Probe Cy5-Nitroindoline (6-NO₂) State: Quenched (PET) Active Cy5-Aminoindoline (6-NH₂) State: Fluorescent (Turn-On) Probe->Active Enzymatic Reduction Enzyme Nitroreductase (NTR) + NADH (e⁻ donor) Enzyme->Active Catalysis

Figure 1: Mechanism of NTR-mediated fluorescence turn-on via relief of Photoinduced Electron Transfer.

Experimental Workflow

Workflow S1 1. Conjugation React 7-Me-6-NO₂-indoline with Cy5-NHS S2 2. Purification Isolate probe via Preparative HPLC S1->S2 S3 3. In Vitro Assay Validate turn-on with recombinant NTR S2->S3 S4 4. Cell Culture Incubate cells under 1% O₂ (Hypoxia) S3->S4 S5 5. Confocal Imaging Quantify fluorescence at 650/670 nm S4->S5

Figure 2: End-to-end experimental workflow for synthesizing and validating the hypoxia imaging probe.

Detailed Protocols

Protocol A: Synthesis of the Cy5-Nitroindoline Probe

Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to deprotonate the N1 secondary amine of the indoline, ensuring it acts as a strong nucleophile against the Cy5-NHS ester without degrading the ester itself.

Reagents:

  • 2,3-Dihydro-7-methyl-6-nitroindole (1.2 equivalents)

  • Cy5-NHS ester (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (3.0 equivalents)

Step-by-Step Method:

  • Dissolve 10 mg of Cy5-NHS ester in 1.0 mL of anhydrous DMF in a light-protected microcentrifuge tube.

  • Add 3.0 equivalents of DIPEA to the solution and vortex for 30 seconds.

  • Add 1.2 equivalents of 2,3-Dihydro-7-methyl-6-nitroindole.

  • Purge the reaction vial with Argon or Nitrogen gas, seal, and stir continuously at room temperature for 4–6 hours in the dark.

  • Monitor the reaction completion via LC-MS (look for the disappearance of the Cy5-NHS mass peak).

  • Purify the crude mixture using semi-preparative Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions to obtain the dark blue solid probe.

Protocol B: In Vitro Self-Validating Enzymatic Assay

Causality Note: NTR is a flavin mononucleotide (FMN)-dependent enzyme. Without the addition of NADH to donate electrons to the FMN cofactor, the reduction of the nitro group cannot occur[5]. We include Dicoumarol (a known NTR inhibitor) as a negative control to prove the signal is enzymatically driven[7].

Step-by-Step Method:

  • Prepare a 10 mM stock solution of the purified probe in DMSO.

  • Dilute the probe to a final concentration of 10 µM in 1X PBS (pH 7.4) containing 100 µM NADH.

  • Divide the solution into three cuvettes/wells:

    • Group 1 (Blank): Probe + NADH only.

    • Group 2 (Active): Probe + NADH + Recombinant E. coli NTR (5 µg/mL).

    • Group 3 (Inhibited): Probe + NADH + NTR (5 µg/mL) + Dicoumarol (50 µM).

  • Incubate all groups at 37°C for 30 minutes.

  • Measure fluorescence emission spectra (Excitation: 640 nm; Emission scan: 650–750 nm). Group 2 should exhibit a >15-fold fluorescence enhancement compared to Groups 1 and 3.

Protocol C: Cellular Hypoxia Imaging

Causality Note: Culturing cells at 1% O₂ mimics the pathological hypoxic tumor microenvironment, stabilizing HIF-1α and upregulating endogenous NTR expression. Normoxic cells (21% O₂) serve as the baseline control.

Step-by-Step Method:

  • Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish and incubate overnight at 37°C in a standard 5% CO₂ / 21% O₂ incubator.

  • Hypoxia Induction: Transfer half of the dishes to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 12 hours. Keep the remaining dishes in the normoxic incubator.

  • Wash the cells twice with pre-warmed PBS.

  • Add 5 µM of the Cy5-Nitroindoline probe (diluted in serum-free DMEM) to all dishes. Incubate for 2 hours under their respective oxygen conditions.

  • Wash the cells three times with PBS to remove unbound probe. Counterstain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

  • Image immediately using a Confocal Laser Scanning Microscope (CLSM). Use a 633 nm HeNe laser for Cy5 excitation and collect emission at 650–700 nm.

Quantitative Data Summaries

Table 1: Photophysical Properties of the Probe System Data demonstrates the efficiency of the PET quenching mechanism prior to enzymatic activation.

Molecular StateAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)PET Status
Cy5-Nitroindoline (Probe) 6456680.02Active (Quenched)
Cy5-Aminoindoline (Reduced) 6506720.28Inactive (Fluorescent)

Table 2: Enzyme Kinetics and Analytical Parameters Performance metrics derived from the In Vitro Assay (Protocol B).

ParameterValueExperimental Condition
Limit of Detection (LOD) ~15 ng/mLPBS (pH 7.4), 37°C, 100 µM NADH
Linear Dynamic Range 0.1 - 5.0 µg/mLPBS (pH 7.4), 37°C, 100 µM NADH
Response Time < 30 minutes5 µg/mL NTR concentration
Fluorescence Enhancement > 15-foldRatio of Active vs. Blank (at 672 nm)

References

  • [2] Molaid Chemical Database. 7-methyl-6-nitroindoline (CAS 65673-86-1) Properties and Supply. Molaid.com. Available at:[Link]

  • [1] Zhang, et al. (2021). Small-molecule probes for fluorescent detection of cellular hypoxia-related nitroreductase. NIH/Elsevier. Available at: [Link]

  • [3] Qin, W., et al. (2018). Recent progress in small molecule fluorescent probes for nitroreductase. Chinese Chemical Letters, 29(10), 1451-1455. Available at:[Link]

  • [6] RSC Advances. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. Royal Society of Chemistry. Available at:[Link]

  • [4] ACS Sensors. (2024). Nitroreductase-Based “Turn-On” Fluorescent Probe for Bacterial Identification with Visible Features. American Chemical Society. Available at:[Link]

  • [7] Cui, L., et al. (2013). Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe. Analytical Chemistry. Available at:[Link]

  • [5] Sarkar, S., et al. (2021). Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. Angewandte Chemie International Edition / PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dihydro-7-methyl-6-nitroindole

Welcome to the technical support center for the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole (also known as 7-methyl-6-nitroindoline). This guide is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole (also known as 7-methyl-6-nitroindoline). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, from low yields to purification difficulties, in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding synthetic strategy for preparing 2,3-Dihydro-7-methyl-6-nitroindole?

The most robust and regioselective approach is the direct nitration of a protected 7-methylindoline precursor. A common and effective strategy involves a three-step sequence:

  • N-Acylation: Protection of the indoline nitrogen with an acetyl group. This moderates the reactivity of the ring system and helps direct the nitration.

  • Nitration: Electrophilic nitration of the N-acetyl-7-methylindoline intermediate. The electron-donating methyl group and the ortho-para directing nature of the acetylated amino group synergistically favor substitution at the C-6 position.

  • Deprotection: Hydrolysis of the acetyl group to yield the final product.

This multi-step process effectively prevents common side reactions like polymerization and the formation of multiple nitro-isomers, which are prevalent in direct nitration of unprotected indolines under harsh acidic conditions.[1][2]

Q2: Why is the proposed "protection-nitration-deprotection" route superior to a "nitration-then-reduction" approach starting from 7-methylindole?

While seemingly more direct, a "nitration-then-reduction" pathway starting from 7-methylindole presents significant challenges. The primary issue is the difficulty of selectively reducing the indole's C2-C3 double bond without simultaneously reducing the nitro group. Many common reducing agents, particularly those used in catalytic hydrogenation, will readily reduce both functionalities, leading to the corresponding aminoindoline instead of the desired nitroindoline. While specific reagents like sodium cyanoborohydride can reduce indoles to indolines[3], their compatibility and efficiency in the presence of a nitro group can be problematic, often resulting in lower yields and complex product mixtures. The proposed route offers superior control and predictability.

Q3: What are the most critical parameters to control during the nitration step?

The nitration step is the most critical phase of the synthesis. Success hinges on meticulous control of the following parameters:

  • Choice of Nitrating Agent: Avoid aggressive nitrating mixtures like concentrated HNO₃/H₂SO₄, which can cause substrate degradation and polymerization.[1] Milder, controlled reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) are highly recommended for better regioselectivity and yield.[4][5]

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically between -15°C and 10°C) throughout the addition of the nitrating agent is crucial to prevent over-nitration and the formation of tar-like byproducts.[2]

  • Stoichiometry: Precise control over the molar equivalents of the nitrating agent is essential to minimize the formation of di-nitrated species. The reaction should be carefully monitored by an appropriate analytical method like Thin Layer Chromatography (TLC).[6]

Q4: What analytical methods are recommended for reaction monitoring and final product characterization?

A multi-faceted analytical approach is recommended for robust process control and product verification:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting material and the formation of the product in real-time.[3][7] High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction progress and impurity profiles.[8]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the target compound. High-resolution MS (HRMS) can be used to verify the elemental composition.[9]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the indoline, and the symmetric and asymmetric stretches of the nitro group.[10]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has stalled, or my final yield is negligible. What went wrong?

This is a common issue often linked to reaction conditions or reagent quality.

Probable Cause Recommended Solution
Acid-Catalyzed Polymerization The formation of a dark, insoluble tar is a classic sign of polymerization, often caused by overly acidic conditions or high temperatures.[1] Solution: Switch to a milder nitrating agent like acetyl nitrate. Ensure strict temperature control (e.g., 0°C or below) during the nitration step.[1]
Inactive Nitrating Agent Acetyl nitrate is often prepared in situ and can decompose if not used promptly or if prepared at an elevated temperature. Solution: Prepare the nitrating agent fresh for each reaction at a low temperature (e.g., <10°C) and add it to the reaction mixture without delay.[4]
Incomplete Hydrolysis (Deprotection) The acetyl group may not be fully removed if hydrolysis conditions are too mild or the reaction time is too short. Solution: Monitor the deprotection step by TLC. If starting material persists, consider increasing the concentration of the base (e.g., NaOH), raising the temperature moderately (e.g., to 60°C), or extending the reaction time.[4]
Losses During Workup The product may have some water solubility, especially in its protonated form. Solution: During aqueous workup, carefully basify the solution (e.g., to pH 8-9) before extraction with an organic solvent like ethyl acetate to ensure the product is in its free base form.[2]
Issue 2: Formation of Multiple Products & Purification Difficulties

Q: My final product is a mixture of isomers, or I am struggling with purification. How can I improve selectivity and isolate my compound?

Poor selectivity is typically a result of inadequate control over the nitration reaction.

Probable Cause Recommended Solution
Poor Regioselectivity Nitration occurred at undesired positions on the aromatic ring. This is common when using unprotected indoline or overly harsh nitrating agents. Solution: Ensure the indoline nitrogen is protected with an acetyl group. The N-acetyl group deactivates the pyrrolidine ring and, in concert with the C7-methyl group, strongly directs nitration to the C6 position.[2]
Formation of Di-nitrated Byproducts Over-nitration can occur if an excess of the nitrating agent is used or if the reaction temperature is too high.[6] Solution: Use no more than 1.0-1.1 molar equivalents of the nitrating agent. Add the agent slowly and dropwise to the reaction mixture while maintaining stringent temperature control. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
"Oiling Out" During Recrystallization The crude product precipitates as an oil instead of a solid during purification attempts. This is often due to a high concentration of impurities lowering the mixture's melting point.[11] Solution: If recrystallization fails, switch to an alternative purification method. Acid-base extraction is often effective for purifying amines. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move the desired amine into the aqueous layer, wash the aqueous layer with solvent to remove neutral impurities, and then basify the aqueous layer and re-extract the purified product.[11]
Co-elution During Column Chromatography Isomeric impurities are often difficult to separate from the desired product due to similar polarities. Solution: Optimize your chromatography conditions. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). If separation is still poor, consider derivatizing the crude mixture (e.g., re-acetylating) to alter the polarity of the components, purify the derivative, and then deprotect again.[12]

Part 3: Experimental Protocols & Visualizations

Recommended Synthesis Workflow

The following protocol is a synthesized methodology based on established procedures for the N-acylation, nitration, and deprotection of similar indoline scaffolds.[2]

  • Setup: To a solution of 7-methylindoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (1.5 eq). Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-acetyl-7-methylindoline is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

  • Setup: Dissolve 1-acetyl-7-methylindoline (1.0 eq) in concentrated sulfuric acid at 20-25°C. Cool the mixture to between -15°C and -10°C in an ice/salt bath.

  • Nitration: Add a pre-cooled solution of fuming nitric acid (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 10°C.[2]

  • Reaction: Stir the mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold ammonium hydroxide solution.

  • Isolation: Extract the product with a suitable solvent like isopropyl acetate (IPAc). Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Setup: Dissolve the crude 1-acetyl-7-methyl-6-nitroindoline in a mixture of methanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC shows complete conversion.

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous residue with water.

  • Isolation: Collect the precipitated solid product by filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Dry the solid product under vacuum. If further purification is needed, recrystallize from a suitable solvent system like ethanol/water.

Data Summary Table

The following table provides a general overview of recommended reaction parameters. These should be optimized for your specific laboratory conditions.

Parameter Step 1: Acylation Step 2: Nitration Step 3: Hydrolysis
Key Reagents 7-methylindoline, Acetic Anhydride1-Acetyl-7-methylindoline, Fuming HNO₃1-Acetyl-7-methyl-6-nitroindoline, NaOH
Solvent Dichloromethane or THFSulfuric AcidMethanol / Water
Temperature 0°C to Room Temp.-15°C to 10°CReflux (approx. 70-80°C)
Typical Time 2-4 hours1-2 hours2-4 hours
Workup pH N/A (Neutral Wash)Basic (pH 8-9)Neutral
Visualized Workflows

Caption: High-level workflow for the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole.

cluster_protection Part 1: Protection cluster_nitration Part 2: Nitration cluster_deprotection Part 3: Deprotection & Purification Start 7-Methylindoline Acylation N-Acylation (Acetic Anhydride, Base) Start->Acylation Intermediate1 1-Acetyl-7-methylindoline Acylation->Intermediate1 Nitration Nitration (Fuming HNO₃ / H₂SO₄, <10°C) Intermediate1->Nitration Intermediate2 1-Acetyl-7-methyl-6-nitroindoline Nitration->Intermediate2 Deprotection Alkaline Hydrolysis (NaOH, MeOH/H₂O) Intermediate2->Deprotection Crude Crude Product Deprotection->Crude Purification Recrystallization / Chromatography Crude->Purification Final Pure 2,3-Dihydro-7-methyl-6-nitroindole Purification->Final

Caption: Decision tree for troubleshooting low product yield.

start Low or No Yield Observed q1 Is a dark, insoluble tar present? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Probable Acid-Catalyzed Polymerization. - Lower reaction temperature. - Use a milder nitrating agent. a1_yes->sol1 q2 Did TLC show consumption of starting material? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Product loss during workup. - Check pH during extraction. - Optimize extraction solvent and procedure. a2_yes->sol2 q3 Was the nitrating agent prepared fresh? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Other issue. - Verify starting material identity/purity. - Check reaction stoichiometry. a3_yes->sol4 sol3 Inactive nitrating agent. - Prepare fresh reagent immediately before use at low temperature. a3_no->sol3

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Optimization

Technical Support Center: Overcoming Solubility Issues with 2,3-Dihydro-7-methyl-6-nitroindole

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists facing kinetic solubility and formulation challenges with 2,3-Dihydro-7-methyl-6-nitroindole (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists facing kinetic solubility and formulation challenges with 2,3-Dihydro-7-methyl-6-nitroindole (also known as 7-methyl-6-nitroindoline).

Due to its highly planar indole core, lipophilic methyl group, and strongly electron-withdrawing nitro group, this compound exhibits a highly stable crystalline lattice and profound hydrophobicity. These structural features drive strong intermolecular π−π stacking, leading to rapid precipitation when transitioning from organic stock solutions into aqueous biological assays.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable assay data without compromising biological integrity.

Part 1: Troubleshooting Guide & FAQs

Issue 1: "My compound precipitates immediately upon dilution from a DMSO stock into my biochemical assay buffer. How do I prevent this?"

The Causality: When a highly concentrated organic stock (e.g., 10 mM in DMSO) is introduced into an aqueous buffer, the compound undergoes a rapid "solvent shift." The sudden increase in dielectric constant forces the hydrophobic molecules out of solution, causing them to nucleate and form aggregates. This is a failure of kinetic solubility[1].

The Solution: Do not rely on visual inspection alone, as micro-precipitates can form long before the solution appears turbid to the naked eye. Instead, establish the exact precipitation threshold using Laser Nephelometry , which detects insoluble particulates via forward light scattering[2]. Once the threshold is known, you can modulate the buffer by introducing a controlled gradient of co-solvents or non-ionic surfactants to lower the surface tension and encapsulate the hydrophobic core[3].

Issue 2: "I increased the DMSO concentration to 2% to keep the compound soluble, but now my cell-based assay results are inconsistent. Why?"

The Causality: While increasing the co-solvent fraction improves compound solubility, it introduces severe biological artifacts. DMSO is a potent permeation enhancer. At concentrations above 0.1%–0.5%, DMSO alters lipid bilayer fluidity, induces reactive oxygen species (ROS) production, and can trigger apoptosis or inhibit cell proliferation[4][5]. Your inconsistent IC50/EC50 results are likely due to solvent-induced cytotoxicity masking the actual pharmacological effect of 2,3-Dihydro-7-methyl-6-nitroindole.

The Solution: Strictly cap final DMSO concentrations at ≤0.1% for sensitive primary cells, and ≤0.5% for robust immortalized lines[6]. If the compound still precipitates at these limits, you must abandon simple co-solvents and transition to a macrocyclic carrier system, such as cyclodextrins.

Issue 3: "How do cyclodextrins solve the solubility issue without harming my cells?"

The Causality: Cyclodextrins (like Hydroxypropyl- β -Cyclodextrin, HP- β -CD) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They form non-covalent "host-guest" inclusion complexes with hydrophobic molecules like 2,3-Dihydro-7-methyl-6-nitroindole[7]. The cyclodextrin cavity shields the planar nitroindole core from the aqueous environment, preventing π−π stacking and aggregation, while the hydroxylated exterior maintains high aqueous solubility[8]. Because the interaction is dynamic and non-covalent, the compound remains bioavailable to interact with its target receptor.

Part 2: Solubilization Workflows & Mechanisms

To systematically resolve these issues, follow the decision matrix outlined below.

SolubilizationWorkflow Start 2,3-Dihydro-7-methyl-6-nitroindole (Solid Powder) DMSO Prepare 10 mM Stock in 100% DMSO Start->DMSO Dilution Dilute into Assay Buffer (Target <0.5% DMSO) DMSO->Dilution Check Laser Nephelometry Check for Particulates Dilution->Check Success Proceed to Assay (Soluble) Check->Success Clear Solution Fail1 Precipitation Detected (High Light Scatter) Check->Fail1 Turbid/Precipitate Step1 Add Co-solvents (e.g., PEG400, EtOH) Fail1->Step1 Step2 Add Surfactants (e.g., Tween-20 0.01%) Fail1->Step2 Step3 Cyclodextrin Complexation (HP-β-CD 1:1 Molar) Fail1->Step3 Step1->Dilution Step2->Dilution Step3->Dilution

Caption: Workflow for optimizing the kinetic solubility of hydrophobic compounds in biological assays.

CyclodextrinMech Drug Hydrophobic Compound (Guest) Complex Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Host Cavity) CD->Complex Host-Guest Interaction Water Aqueous Solubility Complex->Water Solubilized in Buffer

Caption: Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.

Part 3: Quantitative Data & Tolerance Limits

When selecting a solubilization strategy, you must balance the physical solubility gains against the biological tolerance of your specific assay system.

Table 1: Recommended Co-Solvent & Excipient Tolerances by Assay Type

Solubilizing AgentMechanism of ActionMax Conc. (Biochemical Assays)Max Conc. (Cell-Based Assays)Risk / Artifact Potential
DMSO Disrupts crystal lattice, solvates lipophilic core ≤5.0% ≤0.1%−0.5% Permeabilizes membranes; alters ROS/NF- κ B pathways[4].
Ethanol Co-solvent, lowers dielectric constant ≤5.0% ≤0.5% Protein denaturation at high levels; metabolic interference.
Tween-20 Non-ionic surfactant, forms micelles ≤0.05% ≤0.01% Can strip membrane lipids; may cause foaming in automated handlers.
BSA (Bovine Serum Albumin) Acts as a hydrophobic carrier protein 0.1%−0.5% 0.1%−10% (as FBS)High non-specific binding can artificially lower free-drug concentration.
HP- β -CD Host-guest inclusion complexation ≤10 mM ≤5 mMGenerally safe; excessive amounts may extract cholesterol from cell membranes.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that the compound is genuinely in solution and not forming assay-ruining micro-aggregates.

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To accurately determine the maximum aqueous concentration of 2,3-Dihydro-7-methyl-6-nitroindole before precipitation occurs[9][10].

  • Stock Preparation: Dissolve 2,3-Dihydro-7-methyl-6-nitroindole in 100% cell-culture grade DMSO to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the 10 mM stock using 100% DMSO.

  • Buffer Transfer: Transfer 2 μ L of each DMSO dilution into a black, clear-bottom 96-well assay plate containing 198 μ L of your final assay buffer (final DMSO concentration = 1.0%).

  • Incubation: Seal the plate and incubate at room temperature (or 37°C for cell assays) for 60 minutes on a microplate shaker at 300 rpm.

  • Nephelometric Readout: Measure the forward light scatter using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Validation Step: Plot the light scatter (Relative Nephelometry Units, RNU) against compound concentration. The precipitation point is the concentration where the RNU signal sharply deviates from the baseline buffer control[11]. Do not use the compound above this calculated concentration.

Protocol 2: Preparation of HP- β -CD Inclusion Complexes

Purpose: To achieve high-concentration aqueous stocks of 2,3-Dihydro-7-methyl-6-nitroindole without exceeding DMSO toxicity limits[12][13].

  • Molar Calculation: Calculate a 1:1 and 1:2 molar ratio of 2,3-Dihydro-7-methyl-6-nitroindole to Hydroxypropyl- β -Cyclodextrin (HP- β -CD).

  • Co-Dissolution: Dissolve the HP- β -CD in a minimal volume of ultra-pure water. Dissolve the 2,3-Dihydro-7-methyl-6-nitroindole in a minimal volume of Ethanol (EtOH).

  • Complexation: Slowly add the EtOH/compound solution dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring at 40°C.

  • Equilibration: Cover the beaker and stir the suspension for 24–48 hours at room temperature to allow dynamic host-guest equilibrium to establish.

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure. If a solid powder is required, lyophilize (freeze-dry) the remaining aqueous solution for 24 hours.

  • Validation Step: Reconstitute the lyophilized powder in pure assay buffer. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to quantify the exact concentration of solubilized 2,3-Dihydro-7-methyl-6-nitroindole. The absence of a pellet confirms complete complexation.

References

  • BMG Labtech. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed Central. In vitro solubility assays in drug discovery. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. Considerations regarding use of solvents in in vitro cell based assays. Available at:[Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Available at:[Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research. Available at: [Link]

  • ResearchGate. Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Available at:[Link]

  • National Institutes of Health (NIH) / Assay Guidance Manual. DMSO tolerance in cell based assays. Available at:[Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays? Available at: [Link]

  • MDPI. Spray-Dried Inclusion Complex with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis. Available at: [Link]

  • Nankai University. Inclusion Complexation and Solubilization by Bridged Bis(β-cyclodextrin)s. Available at:[Link]

  • Frontiers. Inclusion Complex With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. Preparation and Properties of Cyclodextrin Inclusion Complexes. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2,3-Dihydro-7-methyl-6-nitroindole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, color changes, or spectral impurities when working with functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, color changes, or spectral impurities when working with functionalized indolines.

2,3-Dihydro-7-methyl-6-nitroindole (often referred to as 7-methyl-6-nitroindoline) is a highly reactive intermediate. Its instability is driven by two thermodynamic vulnerabilities: the saturated indoline ring , which is highly susceptible to aerobic oxidation[1], and the nitroindoline moiety , which is notoriously photolabile and prone to rapid photolysis under ambient light[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to arrest these degradation pathways and ensure the long-term integrity of your compound.

I. Mechanistic Overview of Degradation

To stabilize a compound, we must first understand the causality of its degradation.

  • Aerobic Aromatization: The 2,3-dihydroindole core is thermodynamically driven to oxidize into a fully aromatic indole (7-methyl-6-nitroindole). Molecular oxygen acts as the terminal electron acceptor in this dehydrogenation process, which can be accelerated by trace metals or carbon radicals[3].

  • Photolytic Cleavage: Nitroindolines absorb strongly in the UV and blue/green visible spectrum. Photon absorption triggers rapid photolysis (often within microseconds), leading to nitro-group cleavage and the generation of reactive radical species[2].

G cluster_degradation Degradation Pathways cluster_prevention Stabilization Protocols Compound 2,3-Dihydro-7-methyl-6-nitroindole Oxidation Aerobic Oxidation (O2 Exposure) Compound->Oxidation Ambient Air Photolysis Photodegradation (UV/Vis Light) Compound->Photolysis Benchtop Light Indole Aromatization to 7-methyl-6-nitroindole Oxidation->Indole Dehydrogenation Radical Nitro-group Cleavage / Polymerization Photolysis->Radical Photon Absorption Argon Inert Atmosphere (Argon/N2 Purge) Argon->Oxidation Blocks O2 Amber Actinic Protection (Amber Vials) Amber->Photolysis Blocks Photons Temp Cryogenic Storage (-20°C) Temp->Oxidation Slows Kinetics Temp->Photolysis Slows Kinetics

Figure 1: Mechanistic pathways of 2,3-Dihydro-7-methyl-6-nitroindole degradation and stabilization.

II. Quantitative Stability Profile

The table below summarizes the expected purity retention of solid 2,3-Dihydro-7-methyl-6-nitroindole over a 30-day period under various environmental conditions.

Storage ConditionAtmosphereLight ExposureTemperature% Purity (30 Days)Primary Degradant Identified
Benchtop (Clear Vial)Ambient AirAmbient Light22°C< 45%7-methyl-6-nitroindole & Radicals
Fridge (Clear Vial)Ambient AirIntermittent4°C82%7-methyl-6-nitroindole
Fridge (Amber Vial)Argon PurgedDark4°C96%Trace Indole
Freezer (Amber Vial) Argon Purged Dark -20°C > 99.5% None detected
III. Troubleshooting & FAQs

Q1: My compound powder turned from pale yellow to dark brown after being left on the benchtop. Is it still usable? A: No, it is highly likely compromised. The color shift is a macroscopic indicator of two concurrent degradation pathways. The saturated indoline ring undergoes spontaneous dehydrogenation in the presence of atmospheric oxygen to form the fully aromatic indole[1]. Simultaneously, ambient light provides enough energy to trigger photolytic cleavage of the nitro group, generating reactive radical species[2]. These radicals can further catalyze the oxidation process[3]. You must discard this batch or purify it via flash chromatography.

Q2: I stored the compound in a clear glass vial in the refrigerator (4°C), but LC-MS shows a mass shift of -2 Da (M-2). What happened? A: The -2 Da mass shift is the exact signature of dehydrogenation (loss of two hydrogen atoms), confirming the indoline has oxidized to an indole[1]. Clear glass provides zero actinic protection. Even the brief light exposure when opening the refrigerator door, combined with residual oxygen in the vial headspace, provides the activation energy required for this aromatization cascade.

Q3: Can I store this compound in DMSO for long-term high-throughput screening (HTS) libraries? A: It is highly discouraged. DMSO is hygroscopic and often contains trace oxidants and dissolved oxygen. When 2,3-Dihydro-7-methyl-6-nitroindole is stored in DMSO at room temperature, the solvolytic environment accelerates the oxidation rate. If solution storage is absolutely mandatory, use anhydrous, degassed DMSO, store in single-use amber acoustic tubes under Argon, and keep frozen at -80°C.

IV. Self-Validating Protocol: Aliquoting & Cryogenic Storage

To ensure long-term stability (>12 months), we implement a self-validating workflow that systematically eliminates water, oxygen, and photons.

Step 1: Actinic Mitigation (Light Exclusion)

  • Action: Conduct all handling, weighing, and aliquoting in a dark room equipped with red-light illumination (wavelength > 600 nm).

  • Causality: Nitroindoline cages absorb strongly in the UV and blue/green visible spectrum (up to ~450 nm)[2]. Red light lacks the photonic energy required to trigger N-nitro cleavage.

Step 2: Solvent Degassing (If formulating a stock solution)

  • Action: Use anhydrous, HPLC-grade solvents. Degas the solvent via three consecutive Freeze-Pump-Thaw cycles on a Schlenk line.

  • Causality: Removes dissolved O₂ completely, preventing aerobic dehydrogenation of the indoline ring[1].

  • Self-Validation Check: Add a sealed resazurin indicator ampoule to your Schlenk line manifold. It must remain colorless; if it turns pink, your manifold has a micro-leak and oxygen is present.

Step 3: Inert Aliquoting

  • Action: Transfer the compound into amber borosilicate glass vials. Purge the headspace of each vial with high-purity Argon gas for 15 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Amber glass blocks >99% of actinic radiation. Argon is heavier than Nitrogen and provides a denser, more effective protective blanket against atmospheric oxygen.

Step 4: Desiccation and Cryogenic Sealing

  • Action: Place the sealed vials in a secondary light-proof vacuum desiccator containing indicating Drierite, then store the entire desiccator unit at -20°C.

  • Self-Validation Check: Weigh a designated "control" vial before placing it in the desiccator, and weigh it again after 24 hours. A constant mass confirms the absence of hygroscopic moisture uptake, validating the integrity of your PTFE seals.

V. References
  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence | Organic Letters - ACS Publications | 1

  • Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine... | PMC - NIH | 2

  • Investigating the radical properties of oxidized carbon materials under photo-irradiation | RSC Advances | 3

Sources

Optimization

Troubleshooting unexpected side reactions in 2,3-Dihydro-7-methyl-6-nitroindole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing substituted indolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing substituted indolines. The synthesis of 2,3-Dihydro-7-methyl-6-nitroindole (commonly referred to as 7-methyl-6-nitroindoline) presents unique chemoselective and regioselective challenges.

This guide bypasses generic advice to focus on the exact mechanistic causality behind unexpected side reactions, offering self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Part 1: Troubleshooting & FAQs

Issue 1: Chemoselectivity in the Hydride Reduction Route

Q: When reducing 7-methyl-6-nitroindole to the indoline, my LC-MS shows complete loss of the nitro group or significant ring-opening. How do I prevent over-reduction?

The Mechanistic Reality: The reduction of the indole C2-C3 double bond requires acidic activation (protonation of the indole nitrogen) followed by hydride attack. However, the nitro group is highly sensitive to strong reducing environments. If you are using sodium borohydride in trifluoroacetic acid ( NaBH4​/TFA ), the excessive hydride activity will inevitably reduce the nitro group to an amine, yielding 7-methyl-6-aminoindoline[1]. Furthermore, prolonged exposure to strong mineral acids can trigger ring-opening degradation.

The Solution: Switch to Sodium cyanoborohydride ( NaBH3​CN ) in glacial acetic acid. The electron-withdrawing cyano group attenuates the nucleophilicity of the borohydride, making it perfectly tuned to reduce the activated iminium species of the indole without touching the nitro group[2].

Issue 2: Regioselectivity in the Electrophilic Nitration Route

Q: I am attempting a direct nitration of 7-methylindoline, but NMR reveals a complex mixture of 5-nitro and 6-nitro isomers. How can I force substitution exclusively at the 6-position?

The Mechanistic Reality: In strong acidic conditions ( HNO3​/H2​SO4​ ), the indoline nitrogen is protonated. A protonated amine is a strongly deactivating, meta-directing group, which directs the incoming nitronium ion ( NO2+​ ) to the C4 and C6 positions[3]. While the 7-methyl group provides some steric shielding that favors C6, the highly electrophilic nature of the reaction still results in a ~30% "leak" to the 5-nitro isomer[4].

The Solution: You must alter the electronic directing effects via N-protection . Converting the indoline to an N-acetyl or N-Boc derivative changes the nitrogen from a meta-directing protonated amine to an ortho/para-directing amide/carbamate. Because the ortho position (C7) is blocked by the methyl group, and the para position (C5) is electronically less favored compared to the synergistic directing effects pointing to C6, N-protection ensures >90% regioselectivity for the 6-nitro target[4].

Part 2: Quantitative Data & Route Comparison

To facilitate route selection, the following table summarizes the quantitative metrics and operational parameters of the two primary synthesis pathways.

ParameterRoute A: Indole ReductionRoute B: N-Protected Indoline Nitration
Primary Reagents NaBH3​CN , Glacial AcOH HNO3​ , H2​SO4​ , N-Acetyl-7-methylindoline
Target Yield 75% – 85%65% – 72%
Major Side Product 7-methyl-6-aminoindoline (<5%)7-methyl-5-nitroindoline (~10-15%)
Regioselectivity N/A (Pre-established in starting material)High (Requires N-protection to achieve >90%)
Chemoselectivity Moderate to High (Nitro group preserved)High (Amine protected from oxidation)
Thermal Control Mild exotherm (0°C to 25°C)Strict cryogenic control required (-20°C to -10°C)

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure you can verify success before proceeding to the next step.

Protocol A: Chemoselective Reduction of 7-Methyl-6-nitroindole
  • Solvation & Activation: Dissolve 1.0 eq of 7-methyl-6-nitroindole in glacial acetic acid (10 mL/mmol). Causality: Acetic acid serves as both the solvent and the proton source to activate the C2-C3 double bond without degrading the nitro group.

  • Thermal Regulation: Cool the reaction vessel to 0°C using an ice-water bath.

  • Hydride Addition: Add 3.0 eq of NaBH3​CN portion-wise over 30 minutes. Causality: Portion-wise addition controls the exothermic hydride transfer, preventing localized heating that could trigger ring-opening.

  • Propagation & IPC: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validating IPC: Pull a 10 µL aliquot, quench in NaHCO3​ , and analyze via LC-MS. Proceed only when the starting material mass ( [M+H]+ ) is <1% of total peak area.

  • Quench & Free-Basing: Pour the mixture over crushed ice. Slowly add 5M NaOH until the aqueous layer reaches pH 8-9. Causality: Neutralization deprotonates the indoline nitrogen, allowing it to partition into the organic phase.

  • Extraction: Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Regioselective Nitration of N-Acetyl-7-methylindoline
  • Acidic Solvation: Dissolve 1.0 eq of N-acetyl-7-methylindoline in concentrated H2​SO4​ (5 mL/mmol) at -5°C. Causality: The N-acetyl group prevents oxidative degradation of the amine by the nitrating mixture.

  • Electrophile Generation: In a separate addition funnel, prepare a mixture of concentrated HNO3​ (1.1 eq) and H2​SO4​ . Add this dropwise to the reaction, maintaining the internal temperature strictly between -20°C and -10°C. Causality: Strict thermal control prevents dinitration.

  • Propagation & IPC: Stir for 30 minutes at -10°C.

    • Self-Validating IPC: Perform TLC (Hexane:EtOAc 3:1). The starting material spot (UV active) should be completely consumed, replaced by a lower Rf product spot.

  • Kinetic Quenching: Pour the reaction mixture vigorously into a beaker of crushed ice (10x volume). Causality: Rapid aqueous quenching traps the kinetic product and precipitates the highly insoluble nitro compound.

  • Purification: Filter the precipitate, wash with cold water until the filtrate is pH neutral. Recrystallize from hot ethanol to remove trace 5-nitro isomers. Finally, remove the N-acetyl group using standard acidic hydrolysis (6M HCl, reflux) to yield the free 2,3-dihydro-7-methyl-6-nitroindole.

Part 4: Mechanistic Visualizations

ReductionPathway Start 7-Methyl-6-nitroindole (Starting Material) Target 2,3-Dihydro-7-methyl-6-nitroindole (Target Indoline) Start->Target NaBH3CN, AcOH (Optimal pH & Hydride) Side1 7-Methyl-6-aminoindoline (Over-reduction) Start->Side1 NaBH4, TFA (Excessive Hydride) Side2 Ring-Opened Byproducts (Acid Degradation) Start->Side2 Strong Mineral Acids (Prolonged Heat)

Reaction pathways and chemoselective side reactions in the hydride reduction of 7-methyl-6-nitroindole.

NitrationLogic Start 7-Methylindoline (Starting Material) Protonated Protonated Indoline (HNO3 / H2SO4) Start->Protonated Direct Nitration Protected N-Ac/Boc-7-Methylindoline (Protection Step) Start->Protected N-Protection Target 7-Methyl-6-nitroindoline (Target Isomer) Protonated->Target meta-directing (~70% Selectivity) Side 7-Methyl-5-nitroindoline (Side Isomer) Protonated->Side para-directing leak (~30% Byproduct) Protected->Target Directed EAS (>90% Selectivity)

Regioselectivity logic and isomer distribution during the nitration of 7-methylindoline.

References

  • Development and Application of Indolines in Pharmaceuticals National Center for Biotechnology Inform
  • Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Benchchem
  • Buy 4-Fluoro-6-nitroindoline (EVT-12042147) - Synthesis Methodologies EvitaChem
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone Organic Process Research & Development - ACS Public

Sources

Troubleshooting

Optimizing reaction conditions for the nitration of 7-methyl-2,3-dihydroindole

Here is the technical support center with troubleshooting guides and FAQs for optimizing the reaction conditions for the nitration of 7-methyl-2,3-dihydroindole. Welcome to the technical support guide for the nitration o...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing the reaction conditions for the nitration of 7-methyl-2,3-dihydroindole.

Welcome to the technical support guide for the nitration of 7-methyl-2,3-dihydroindole (also known as 7-methylindoline). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate.[1] The nitration of the indoline scaffold is a critical transformation, but it presents unique challenges related to regioselectivity and side reactions due to the electron-rich nature of the bicyclic system. This guide provides in-depth, field-proven insights, troubleshooting solutions, and detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the nitration of 7-methyl-2,3-dihydroindole.

Q1: Why is the nitration of 7-methyl-2,3-dihydroindole challenging? The core challenge lies in controlling the regioselectivity. The 7-methylindoline structure contains a substituted aniline-like system where the secondary amine and the methyl group are both activating, ortho-, para-directing groups on the benzene ring. The amine is a much stronger activating group than methyl, and its directing effect will dominate. This leads to the potential for substitution at multiple positions (C4, C6, and to a lesser extent, C5), often resulting in a mixture of isomers that can be difficult to separate.[2][3] Furthermore, the high electron density makes the ring susceptible to over-nitration (dinitration) and oxidation under harsh acidic conditions, leading to low yields and the formation of tarry byproducts.[4][5]

Q2: What are the expected regioisomers from the direct nitration of 7-methyl-2,3-dihydroindole? The secondary amine at position 1 strongly activates the positions ortho (C2, which is saturated, and C6) and para (C4) to it. The methyl group at C7 activates the positions ortho (C6) and para (C2, saturated) to it. Therefore, the primary products expected from electrophilic nitration are 6-nitro-7-methyl-2,3-dihydroindole and 4-nitro-7-methyl-2,3-dihydroindole . The formation of the 5-nitro isomer is also possible but is generally expected to be a minor product. The precise ratio of these isomers is highly dependent on the reaction conditions.

Q3: How can I improve the regioselectivity of the reaction? Improving regioselectivity is the central goal of optimization. Key strategies include:

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group, such as an acetyl (Ac) or tert-butyloxycarbonyl (Boc) group, is the most effective strategy.[3][6] This moderates the powerful activating effect of the nitrogen atom, reduces its directing influence, and prevents side reactions at the nitrogen itself. This often leads to a more predictable and cleaner reaction profile.

  • Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or benzoyl nitrate, are preferable to the highly aggressive nitric acid/sulfuric acid mixture.[2][4]

  • Temperature Control: Running the reaction at low temperatures (e.g., -20 °C to 0 °C) is crucial for minimizing side reactions and can sometimes improve the selectivity between kinetic and thermodynamic products.[5][7]

Q4: Is it possible to achieve nitration at the 5-position? While the 4- and 6-positions are electronically favored, achieving selectivity for the 5-position via direct nitration is extremely difficult. If 5-nitro-7-methyl-2,3-dihydroindole is the desired product, it is often more practical to consider a multi-step synthetic route that builds the indole ring with the nitro group already in place or uses a starting material with blocking groups.

Troubleshooting Guide: Common Issues & Solutions

This guide is formatted to help you quickly diagnose and resolve problems encountered during the experiment.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Acid-Catalyzed Polymerization/Degradation: The substrate is highly sensitive to strong acids, leading to the formation of insoluble tars.[3]Switch to Milder Conditions: Avoid using a mixture of concentrated H₂SO₄ and HNO₃. Use acetyl nitrate or benzoyl nitrate instead.[4] • Protect the Nitrogen: Acetylate the indoline nitrogen before nitration. The resulting N-acetyl group moderates reactivity and prevents polymerization.[6] • Strict Temperature Control: Maintain very low temperatures (e.g., -10 °C to 0 °C) throughout the addition of the nitrating agent.[5]
2. Decomposition of Nitrating Agent: Some nitrating agents are thermally unstable or moisture-sensitive.Prepare In Situ: Prepare the nitrating agent (e.g., acetyl nitrate) immediately before use and keep it cold. • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (N₂ or Ar) if using moisture-sensitive reagents.
3. Incomplete Reaction: The reaction may not have gone to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. • Increase Reaction Time: Cautiously increase the reaction time at a low temperature before quenching. Avoid increasing the temperature, as this often favors side reactions.
Poor Regioselectivity / Formation of Multiple Isomers 1. Inappropriate Reaction Conditions: The choice of nitrating agent and solvent significantly influences the isomer ratio.Utilize N-Protection: N-acetylation is the most reliable method to control regioselectivity. The bulky acetyl group can sterically hinder one position over another, and its electronic effect alters the directing power of the nitrogen.[3] • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents (e.g., acetic anhydride, acetonitrile, dichloromethane).
2. Harsh Nitrating Conditions: Strong acids and high temperatures often decrease selectivity.Use Milder Reagents: Employ reagents like tetramethylammonium nitrate with trifluoroacetic anhydride for a non-acidic protocol.[8][9] • Maintain Low Temperature: Low temperatures favor the kinetically controlled product, which may be a single isomer in higher purity.[7]
Formation of Dark, Insoluble Byproducts (Tar) 1. Oxidation of the Substrate: The electron-rich indoline ring is susceptible to oxidation by nitric acid, especially at elevated temperatures.Use Stoichiometric Amounts: Use only a slight excess (1.05-1.1 equivalents) of the nitrating agent to minimize oxidation of the product.[4] • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent air oxidation. • Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate.
2. Acid-Catalyzed Polymerization: As described above, this is a major side reaction with unprotected indolines in strong acid.[3]Switch to Non-Acidic Conditions: This is the most effective way to prevent acid-catalyzed polymerization.[8][10] • N-Protection: An N-acetyl group deactivates the ring enough to prevent this side reaction.
Difficulties in Product Isolation & Purification 1. Similar Polarities of Isomers: The 4-nitro and 6-nitro isomers can have very similar polarities, making separation by column chromatography challenging.Optimize Chromatography: Use a long chromatography column with a high surface area silica gel. Employ a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). • Recrystallization: Attempt recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) which can sometimes effectively separate isomers.[7]
2. Product Instability: Nitroindoles can be sensitive to light and air.[6]Minimize Exposure: Work quickly during purification and protect the fractions from direct light. Store the final product in a dark, cool place under an inert atmosphere.

Visualized Guides and Workflows

Potential Nitration Sites

experimental_workflow start Start: N-Acetyl-7-methylindoline prepare_nitrating Prepare Acetyl Nitrate (Ac₂O + HNO₃) at 0-5 °C reaction Slowly add Acetyl Nitrate to Substrate Solution at -10 to 0 °C start->reaction prepare_nitrating->reaction Use Immediately monitor Monitor by TLC until Starting Material is Consumed reaction->monitor quench Quench Reaction (Pour onto Ice-Water) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H₂O, sat. NaHCO₃, Brine) extract->wash dry_concentrate Dry (Na₂SO₄) & Concentrate in Vacuo wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Purified Nitro-Product characterize->end

Caption: General workflow for the controlled nitration of N-acetyl-7-methylindoline.

Recommended Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments. Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitrating agents are highly corrosive and potentially explosive.

Protocol 1: N-Acetylation of 7-Methyl-2,3-dihydroindole

Causality: This step is crucial for moderating the reactivity of the substrate, preventing polymerization, and improving the regioselectivity of the subsequent nitration.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methyl-2,3-dihydroindole (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate) until the starting material is no longer visible.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-acetyl-7-methyl-2,3-dihydroindole, which can often be used in the next step without further purification.

Protocol 2: Nitration of N-Acetyl-7-methyl-2,3-dihydroindole

Causality: This protocol uses acetyl nitrate, a milder nitrating agent, to favor controlled mono-nitration and minimize oxidative side-products. The low temperature is critical for selectivity.

  • Prepare Nitrating Agent: In a separate flask, add acetic anhydride to fuming nitric acid (1.1 eq) at 0-5 °C. Stir for 15 minutes at this temperature. This solution of acetyl nitrate must be used immediately. [7][11]2. Reaction Setup: Dissolve N-acetyl-7-methyl-2,3-dihydroindole (1.0 eq) in acetic anhydride in a round-bottom flask. Cool the solution to -10 °C using an ice-salt bath.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: Stir the reaction mixture at -10 °C to 0 °C for 1-3 hours.

  • Monitoring: Carefully monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.

  • Work-up and Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers. [6][12]9. Characterization: Characterize the purified isomers using NMR, MS, and IR spectroscopy to confirm their structures. [13][14]

References

  • BenchChem. (2025). Technical Support Center: Regioisomer Formation in Indole Nitration.
  • BenchChem. (2025). Common side products in the nitration of 1H-indole.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.
  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26865–26869. [Link]

  • BenchChem. (2025). Challenges and solutions in the synthesis of 3-nitroindole.
  • ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers.
  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26865-26869.
  • BenchChem. (2025). Troubleshooting guide for nitration reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • Tverdomed, S. N., Gultyai, A. V., & Volcho, K. P. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(19), 6667. [Link]

  • Sharma, V., Kumar, P., & Kumar, A. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 22(23), 4880-4903.
  • Noland, W. E., & Rieke, R. D. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-77.
  • Chem-Impex. (n.d.). 7-Methyl-2,3-dihydro-1H-indole.
  • Roy, S., Odame-Denkyirah, K., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au.
  • MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides.
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Sreeramulu, S., & Schwalbe, H. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 11(8), e202200089. [Link]

  • Beilstein Journals. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives.
  • Chemical Freelancers. (2021, January 7). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: 7-Nitroindole Synthesis.
  • Reddit. (2023, November 28).
  • Roy, S., Odame-Denkyirah, K., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au.
  • Iwamoto, R., & Imanaka, H. (2009). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. Applied and Environmental Microbiology, 75(14), 4691–4696. [Link]

  • Allen, C. F. H., & VanAllan, J. (1942). 2-METHYLINDOLE. Organic Syntheses, 22, 94. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
  • ChemicalBook. (n.d.). 7-Methylindole synthesis.
  • Beller, M., & Breindl, C. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 66(4), 1419-1426.
  • The Journal of Organic Chemistry. (2025, May 15). Electrophilic (Hetero)
  • BenchChem. (2025). A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers.
  • Google Patents. (2001). JP2001019671A - Method for producing 7-nitroindoles.
  • ResearchGate. (2025, August 5).
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • YouTube. (2020, September 15).
  • Worcester Polytechnic Institute. (n.d.).

Sources

Optimization

Technical Support Center: Minimizing Impurities in 2,3-Dihydro-7-methyl-6-nitroindole Preparations

Welcome to the technical support center for the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth solutions to minimize impurities and enhance product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole?

A1: The primary impurities often arise from the nitration step and subsequent cyclization. These can include:

  • Isomeric Nitroindoles: Nitration of 7-methylindole can lead to the formation of other nitro-isomers, such as 4-nitro and 5-nitro derivatives, in addition to the desired 6-nitro product. The regioselectivity is highly dependent on the nitrating agent and reaction conditions.[1][2]

  • Over-nitrated Products: Dinitro- and trinitro-indole species can form if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[2]

  • Polymerization Products: Indoles are susceptible to acid-catalyzed polymerization, especially under strong acidic conditions often used for nitration.[1][2] This results in the formation of dark, insoluble tars that can be difficult to remove.

  • Oxidation Products: The indole nucleus can be sensitive to oxidation, leading to colored byproducts.[3]

  • Starting Material: Incomplete reaction can leave unreacted 7-methyl-2,3-dihydroindole.

  • Byproducts from Cyclization: If the synthesis involves a cyclization step to form the indole ring, impurities can arise from incomplete cyclization or side reactions of the starting materials.[4]

Q2: My reaction mixture turns dark and forms a tar-like substance. What is causing this and how can I prevent it?

A2: The formation of a dark, insoluble tar is a classic sign of acid-catalyzed polymerization of the indole starting material.[2] The indole ring is highly electron-rich and can be protonated at the C-3 position, creating a reactive intermediate that attacks another indole molecule, leading to a chain reaction.[2]

Prevention Strategies:

  • Use Milder Nitrating Agents: Avoid strong acids like sulfuric acid.[2] Opt for milder, non-acidic nitrating agents such as benzoyl nitrate, acetyl nitrate, or ammonium tetramethylnitrate with trifluoroacetic anhydride.[1][2][5][6]

  • Control Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of polymerization.[2]

  • Protect the Indole Nitrogen: Introducing a protecting group on the indole nitrogen, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can modulate the reactivity of the ring and reduce polymerization.[2]

Q3: I am observing multiple nitro-isomers in my product. How can I improve the regioselectivity for the 6-nitro position?

A3: Achieving high regioselectivity in indole nitration can be challenging due to the multiple reactive sites on the indole ring.[1] The position of nitration is influenced by both steric and electronic factors.

Strategies for Improved Selectivity:

  • Choice of Synthetic Route: Direct nitration of 7-methylindole may not be the most selective method. Consider alternative synthetic strategies, such as the Fischer indole synthesis, starting with an appropriately substituted phenylhydrazine.[3][7] For instance, the cyclization of ethyl pyruvate m-nitrophenylhydrazone can yield a mixture of 4- and 6-nitroindoles.[7]

  • Protecting Groups: The use of a bulky protecting group on the indole nitrogen can sterically hinder nitration at certain positions, thereby influencing the regioselectivity.

  • Indoline-to-Indole Method: A highly effective method involves the nitration of the corresponding indoline (2,3-dihydroindole) followed by dehydrogenation. Nitration of protonated indoline tends to selectively occur at the 6-position.[8]

Troubleshooting Guides

This section provides a more detailed, issue-specific approach to problems you might encounter during the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole.

Issue 1: Low Yield of the Desired 2,3-Dihydro-7-methyl-6-nitroindole
Potential Cause Troubleshooting & Optimization
Polymerization of Starting Material As discussed in the FAQs, this is a major cause of low yield. Solution: Employ milder, non-acidic nitrating agents (e.g., benzoyl nitrate) and maintain low reaction temperatures.[1][2]
Decomposition of Nitrating Agent Some nitrating agents are unstable. Solution: Prepare the nitrating agent in situ if possible and ensure anhydrous reaction conditions if the reagent is moisture-sensitive.[1]
Incomplete Reaction The reaction may not have reached completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature if no degradation is observed.
Suboptimal Cyclization Conditions (if applicable) If your synthesis involves a cyclization step, the conditions may not be optimal. Solution: Screen different catalysts (e.g., acid or base catalysts) and solvents to improve the efficiency of the ring-closure reaction.[4]
Issue 2: Presence of Dinitro or other Over-nitrated Impurities
Potential Cause Troubleshooting & Optimization
Highly Reactive Nitrating Agent Strong nitrating agents like mixed acid (HNO₃/H₂SO₄) can easily lead to multiple nitrations.[2] Solution: Switch to a milder nitrating agent such as acetyl nitrate or benzoyl nitrate for better control.[2]
Excess Nitrating Agent Using a large excess of the nitrating agent increases the likelihood of over-nitration. Solution: Carefully control the stoichiometry. Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).
Elevated Reaction Temperature Higher temperatures can accelerate the second nitration step. Solution: Maintain low reaction temperatures throughout the addition of the nitrating agent and the course of the reaction.[2]
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting & Optimization
Formation of Closely Eluting Isomers Isomeric nitroindoles often have similar polarities, making them difficult to separate by column chromatography. Solution: Optimize the chromatographic conditions. A different solvent system or a high-performance stationary phase might be required. Alternatively, consider recrystallization from a suitable solvent system.
Presence of Polymeric Byproducts Tars can streak on the column and co-elute with the product. Solution: Before chromatographic purification, try to precipitate the polymeric material by adding a non-polar solvent to a solution of the crude product. Alternatively, a filtration through a plug of silica gel can remove a significant portion of the baseline material.
Oxidized Impurities Colored impurities can be persistent. Solution: Treat the crude product with activated charcoal in a suitable solvent to adsorb colored impurities before further purification.

Key Protocols & Methodologies

Protocol 1: Synthesis via Nitration of 7-Methylindoline followed by Dehydrogenation

This is often a preferred route due to the higher regioselectivity of indoline nitration.[8]

Step 1: Nitration of 7-Methylindoline

  • Dissolve 7-methylindoline in a suitable acidic solvent (e.g., concentrated sulfuric acid) at a low temperature (0-5 °C).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude 7-methyl-6-nitroindoline.

  • Filter, wash with water, and dry the crude product.

Step 2: Dehydrogenation to 7-Methyl-6-nitroindole

  • Dissolve the crude 7-methyl-6-nitroindoline in a suitable solvent (e.g., toluene or benzene).

  • Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[8]

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, filter off the solid byproducts, and wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate and purify the residue by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal ratio should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar solvent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 2,3-Dihydro-7-methyl-6-nitroindole.

Analytical Methods for Purity Assessment

A reliable analytical method is crucial for determining the purity of the final product and for identifying and quantifying impurities.

Technique Application
High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is a powerful technique for separating and quantifying the desired product and its impurities.[9] It is the method of choice for routine purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is useful for identifying and quantifying volatile impurities.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated.
Thin Layer Chromatography (TLC) TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.[8]

Visualizing Impurity Formation Pathways

The following diagram illustrates potential side reactions during the direct nitration of 7-methylindole.

G 7-Methylindole 7-Methylindole Desired_Product 2,3-Dihydro-7-methyl-6-nitroindole 7-Methylindole->Desired_Product Nitration (Controlled) Isomeric_Impurities Isomeric Nitroindoles (4-nitro, 5-nitro) 7-Methylindole->Isomeric_Impurities Lack of Regioselectivity Over-nitration Dinitro-indoles 7-Methylindole->Over-nitration Harsh Conditions Polymerization Polymeric Tars 7-Methylindole->Polymerization Strong Acid

Caption: Potential pathways for impurity formation during the nitration of 7-methylindole.

References

  • BenchChem. (n.d.). Technical Support Center: Regioisomer Formation in Indole Nitration.
  • BenchChem. (n.d.). Common side products in the nitration of 1H-indole.
  • Lavrenov, S. N., Lakatosh, S. A., Lysenkova, L. N., Korolev, A. M., & Preobrazhenskaya, M. N. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 2002(03), 320-322.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Snyder, H. R., & Smith, C. W. (1943). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 65(12), 2452-2454.
  • Saeed, A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(19), 6523.
  • Li, J., et al. (2016). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Tetrahedron Letters, 57(32), 3645-3648.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Snyder, H. R., & Pilgrim, F. J. (1948). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 70(11), 3770-3771.
  • Ptašková, M., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 28169-28173.
  • Kost, A. N., & Sagitullin, R. S. (1979). Structure and ambiphilic reactivity of indolizines. 3. Synthesis and isomerical recyclization of 2-phenyl-7-methyl-6(8)-nitroindolizines. Chemistry of Heterocyclic Compounds, 15, 765–768.
  • Chemical Freelancers. (2021, January 7). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(18), 2841-2853.
  • ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers. Retrieved from [Link]

  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 28169-28173.
  • Wang, X., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5519.
  • BenchChem. (n.d.). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(5), 739-742.
  • Chen, J., et al. (2017). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 15(31), 6538-6542.
  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34.
  • Eurofins. (2021). Analytical Method Summaries.
  • Chromatography Today. (2019). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • JP2001019671A - Method for producing 7-nitroindoles - Google Patents. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2,3-Difluoro-6-nitrobenzonitrile by High-Performance Liquid Chromatography.
  • Request PDF. (2025). An Expeditious One-Pot Synthesis of N-Substituted 6-Nitroindoles from Indolines. Retrieved from [Link]

  • Lin, Y.-T., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceuticals, 18(8), 1109.
  • Hiremath, S. P., & Siddappa, S. (1964). Studies in the Indole Field. Part VI. Synthesis of Some Nitro- and Amino-indoles. Journal of the Indian Chemical Society, 41(5), 357-362.

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Troubleshooting

Addressing cytotoxicity of 2,3-Dihydro-7-methyl-6-nitroindole in cell culture

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro application of 2,3-Dihydro-7-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro application of 2,3-Dihydro-7-methyl-6-nitroindole. As a nitroaromatic indole derivative, this compound presents unique cytotoxic properties that require careful experimental design and troubleshooting. This document provides in-depth, experience-driven guidance to help you identify, understand, and mitigate common issues in your cell culture experiments.

Section 1: Understanding the Compound's Cytotoxic Profile

2,3-Dihydro-7-methyl-6-nitroindole belongs to the class of nitroaromatic compounds, which are known for their biological activity and potential toxicity.[1][2][3] The primary driver of its cytotoxicity is the nitro group (–NO₂), which can undergo bioreduction within the cell. This process is central to both its mechanism of action and its off-target toxic effects.

The prevailing mechanism involves the enzymatic reduction of the nitro group by cellular reductases into a nitro anion radical.[1] In an aerobic environment, this radical can react with molecular oxygen to generate superoxide anions (O₂⁻), a key reactive oxygen species (ROS). This reaction regenerates the parent nitroaromatic compound, creating a futile cycle that continuously produces ROS, leading to significant oxidative stress.[1][4] This cascade of oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.[2][4]

compound 2,3-Dihydro-7-methyl-6-nitroindole process process compound->process Cellular Nitroreductases intermediate Nitro Anion Radical process->intermediate One-electron reduction intermediate->compound Reaction with O₂ (Regeneration) stress Superoxide Anion (ROS) intermediate->stress Generates outcome Oxidative Stress (Lipid Peroxidation, DNA Damage) outcome2 Caspase-3 Activation outcome->outcome2 Triggers stress->outcome Induces outcome3 Apoptosis outcome2->outcome3 Executes

Caption: Proposed mechanism of 2,3-Dihydro-7-methyl-6-nitroindole cytotoxicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for this compound? A1: The cytotoxicity is primarily driven by the bioreduction of its nitro group, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][4] This can induce DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptosis, a form of programmed cell death. The activation of effector caspases, like caspase-3, is a key event in this process.[5][6]

Q2: My compound is precipitating in the culture medium. What should I do? A2: Compound precipitation is a common issue that leads to inconsistent dosing and can interfere with assay readings.[7]

  • Verify Solubility: First, determine the solubility limit of 2,3-Dihydro-7-methyl-6-nitroindole in your specific cell culture medium.

  • Use a Suitable Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for indole derivatives.[8] However, ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.[7][9]

  • Preparation Technique: Prepare a high-concentration stock solution in 100% DMSO. For your working solution, perform a serial dilution in your culture medium, ensuring vigorous mixing immediately before adding it to the cells. Avoid storing the compound in aqueous solutions for extended periods.[8]

Q3: How do I distinguish between a cytotoxic and a cytostatic effect? A3: A cytotoxic effect causes cell death, while a cytostatic effect merely inhibits cell proliferation.[9] To differentiate them, you need to measure both cell viability and total cell number over time.

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number compared to the vehicle control.

  • Cytostaticity: The total cell number will plateau or increase much slower than the control, but the percentage of viable cells will remain high.[9] Assays like Trypan Blue exclusion or automated cell counting alongside a viability assay (e.g., MTT, LDH) can provide this information.

Q4: Should I be concerned about the stability of this compound in my experiment? A4: Yes. Nitroaromatic compounds can be sensitive to light, pH, and temperature.[8] Degradation products could be more or less toxic than the parent compound, leading to variability.[9] It is recommended to prepare fresh solutions for each experiment from a frozen stock, protect solutions from light, and minimize the time the compound spends in the incubator before analysis.[8]

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem / ObservationPotential CausesRecommended Actions & Troubleshooting
High cytotoxicity at very low concentrations 1. Intrinsic Potency: The compound may be genuinely highly potent in your cell line. 2. Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) is too high.[9] 3. Compound Instability: The compound is degrading into a more toxic substance in the culture medium.[9]1. Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide concentration range (e.g., from nanomolar to high micromolar) to accurately determine the IC₅₀ value. 2. Run a Solvent Control: Always include a control group treated with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.[7] 3. Reduce Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if toxicity is time-dependent.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[7][10] 2. Pipetting Errors: Inaccurate dispensing of compound or assay reagents. 3. Edge Effects: Evaporation from wells on the plate's perimeter during long incubations.[11] 4. Compound Precipitation: Inconsistent precipitation across wells.1. Standardize Cell Plating: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting. 2. Calibrate Pipettes: Regularly check and calibrate your pipettes. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for data collection; fill them with sterile PBS or medium to create a humidity barrier.[11] 4. Visual Inspection: Before adding assay reagents, visually inspect the plate under a microscope for any signs of precipitation.
No cytotoxic effect observed, even at high concentrations 1. Low Cell Line Sensitivity: The chosen cell line may lack the specific nitroreductase enzymes required for bioactivation.[1] 2. Poor Compound Solubility: The compound is not fully dissolved, so the effective concentration is much lower than intended.[12] 3. Assay Interference: The compound interferes with the assay chemistry (e.g., reducing MTT reagent non-enzymatically).[9][13]1. Test Multiple Cell Lines: Screen the compound against a panel of cell lines from different tissues to identify a sensitive model.[10] 2. Confirm Solubility: Use a different solvent or a co-solvent system. Visually confirm the absence of precipitate at the highest concentration. 3. Use an Orthogonal Assay: Confirm results with a different cytotoxicity assay that has a distinct mechanism (e.g., if you used MTT, a metabolic assay, confirm with an LDH release assay, which measures membrane integrity).[13]
Control cells (untreated) show poor viability 1. Suboptimal Cell Culture Conditions: Issues with medium, CO₂, temperature, or humidity.[14] 2. Contamination: Bacterial, fungal, or mycoplasma contamination.[15] 3. High Passage Number: Cells have been cultured for too long and have lost their normal phenotype.1. Review Culture Practices: Ensure all cell culture procedures follow established best practices.[14] 2. Check for Contamination: Regularly inspect cultures for visible signs of contamination and perform routine mycoplasma testing.[15] 3. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells from a validated cell bank for your experiments.
Troubleshooting Workflow

start Unexpected Cytotoxicity Result decision High variability between replicates? start->decision Check first action1 Review cell seeding technique. Calibrate pipettes. Avoid plate edge effects. decision->action1 Yes decision2 Is the vehicle (DMSO) control toxic? decision->decision2 No action action result Reliable & Reproducible Data action1->result Leads to action2 Reduce final DMSO concentration to <0.5%. Re-run experiment. decision2->action2 Yes decision3 Is compound precipitating? decision2->decision3 No action2->result Leads to action3 Verify solubility limit. Use fresh, high-quality DMSO. Ensure vigorous mixing. decision3->action3 Yes action4 Result is likely valid. Proceed to mechanistic studies (e.g., ROS, Caspase assays). decision3->action4 No action3->result Leads to action4->result Leads to

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

Section 4: Key Experimental Protocols

Dose-Response Cytotoxicity Assay (MTT Method)

This protocol determines the concentration of the compound that reduces cell viability by 50% (IC₅₀).

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[16]

  • Compound Preparation: Prepare a 2X serial dilution of 2,3-Dihydro-7-methyl-6-nitroindole in culture medium from a DMSO stock. The final DMSO concentration should be constant across all wells and not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control and a no-cell blank).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve using non-linear regression to determine the IC₅₀.

Caspase-3 Activity Assay (Fluorometric Method)

This protocol measures the activity of caspase-3, a key executioner of apoptosis.[6]

  • Cell Treatment: Treat cells in a 6-well or 96-well plate with the compound at 1X, 2X, and 5X its IC₅₀ value for a predetermined time (e.g., 12 or 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Lysis: Wash cells with cold PBS and lyse them using a specific caspase assay lysis buffer.

  • Lysate Preparation: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the total protein concentration of each sample.

  • Assay Reaction: In a black 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-AFC).[5]

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measurement: Read the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

  • Analysis: Quantify the fluorescence and normalize it to the total protein concentration to determine the relative caspase-3 activity.

References

  • Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Bennadji, Z., et al. (2019). Involvement of oxidative stress in the genotoxicity and cytotoxicity of nitro-aromatic derivatives: an ESR spin trapping study coupled to genotoxicity assay in human fibroblasts. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Assay Guidance Manual. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Klaunig, J. E. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]

  • Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. Esco Lifesciences. Available at: [Link]

  • Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Sotera Health Academy. Available at: [Link]

  • Williams, C., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Novel Nitro-Heterocycles Sugar and Indoles Candidates as Lead Structures Targeting HepG2 and A549 Cancer Cell Lines. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Is it possible to reduce aromatic nitro based compounds to their respective amino groups via Nitroreductase enzymes in vitro?. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

  • ResearchGate. (2015). How do I treat cells with compounds for a long term?. ResearchGate. Available at: [Link]

  • American Chemical Society. (n.d.). Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H). ACS Publications. Available at: [Link]

  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Available at: [Link]

  • MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. Available at: [Link]

  • PubMed. (2004). Inhibition of caspase-3 activation and apoptosis is involved in 3-nitropropionic acid-induced ischemic tolerance to transient focal cerebral ischemia in rats. PubMed. Available at: [Link]

  • ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

  • Redox Biology. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect. Available at: [Link]

  • ResearchGate. (2018). The prodomain of caspase-3 regulates its own removal and caspase activation. ResearchGate. Available at: [Link]

  • PubMed. (1997). Nitric oxide inhibits apoptosis by preventing increases in caspase-3-like activity via two distinct mechanisms. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Caspase 3. Wikipedia. Available at: [Link]

  • MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Wiley Online Library. (2020). In Vitro Primary‐Indirect Genotoxicity in Bronchial Epithelial Cells Promoted by Industrially Relevant Few‐Layer Graphene. Advanced Biosystems. Available at: [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. PMC. Available at: [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]

  • PubMed. (1994). Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-7-methyl-6-nitroindole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole. It provides in-depth troubleshooting advice and fre...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during scale-up production. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole, providing concise and actionable answers.

Q1: What is the most common and scalable synthetic route for 2,3-Dihydro-7-methyl-6-nitroindole?

A scalable and widely adopted method for synthesizing substituted indoles is the Leimgruber-Batcho indole synthesis. This two-step process is known for its high yields and mild reaction conditions.[1][2] The synthesis begins with the reaction of an ortho-nitrotoluene derivative, in this case, 2,3-dimethyl-4-nitrotoluene, with a formamide acetal to form an enamine. This intermediate is then subjected to reductive cyclization to yield the desired indole.[1][3]

Q2: What are the primary challenges when scaling up the nitration of 7-methyl-2,3-dihydroindole?

Direct nitration of the indole nucleus is notoriously challenging due to the electron-rich nature of the ring system, which makes it susceptible to acid-catalyzed polymerization and the formation of multiple regioisomers.[4] Strong acidic conditions, often required for nitration, can lead to the formation of insoluble tars and significant loss of the desired product.[4] Furthermore, the reaction is highly exothermic, posing a significant safety risk of thermal runaway if not properly controlled.[5][6]

Q3: Are there safer, alternative nitrating agents to the standard nitric acid/sulfuric acid mixture?

Yes, several milder and more selective nitrating agents can be employed to mitigate the risks associated with strong acids. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a common alternative.[4][7] Other options include benzoyl nitrate and trifluoroacetyl nitrate, which can be effective under non-acidic conditions.[4][8] The choice of nitrating agent is critical and should be tailored to the specific substrate and desired reaction conditions.[4]

Q4: How can I improve the regioselectivity of the nitration to favor the 6-position?

Achieving high regioselectivity is a primary concern. One effective strategy is to protect the indole nitrogen with a group like acetyl (Ac) or tert-butyloxycarbonyl (Boc). This modification can alter the electronic properties of the ring system and direct the electrophilic attack to the desired position.[4] An alternative and often more reliable approach is to start with an indoline derivative. For instance, sodium 1-acetylindoline-2-sulfonate can be nitrated, followed by hydrolysis and dehydrogenation to yield the 7-nitroindole.[4][7]

Q5: What purification methods are most effective for the final product?

The purification of 2,3-Dihydro-7-methyl-6-nitroindole can be challenging due to its polarity. Column chromatography using silica gel is a common method, but significant product loss can occur due to adsorption.[4] Recrystallization is a preferred method for purification on a larger scale. A suitable solvent system, such as ethanol and water, can be used to obtain high-purity crystals.[9] It is recommended to dissolve the crude product in warm ethanol and then add water dropwise until precipitation begins, followed by cooling to induce crystallization.[9]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems that may arise during the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a low yield or no product at all. What are the likely causes and how can I rectify this?

A: Low yields in this synthesis can stem from several factors, primarily related to the sensitive nature of the indole ring and the harsh conditions of nitration.

  • Cause: Acid-induced polymerization of the indole starting material is a common issue. The electron-rich indole nucleus is prone to polymerization in the presence of strong acids, leading to the formation of intractable tars.[4]

  • Solution:

    • Avoid Strong Acids: Refrain from using strong acids like sulfuric acid as a catalyst.[4]

    • Use Milder Nitrating Agents: Employ milder nitrating agents such as acetyl nitrate or benzoyl nitrate.[4]

    • Temperature Control: Maintain a low reaction temperature (e.g., -20 °C to 0 °C) to minimize decomposition and polymerization.[4]

  • Cause: Degradation of the starting material or the product due to harsh reaction conditions.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Timely Quenching: Quench the reaction as soon as the starting material has been consumed to prevent product degradation.[4]

  • Cause: Inefficient reductive cyclization of the enamine intermediate in the Leimgruber-Batcho synthesis.

  • Solution:

    • Catalyst Activity: Ensure the use of a fresh and active catalyst for the reduction, such as Raney nickel or palladium on carbon.[1]

    • Hydrogen Source: Optimize the hydrogen source and pressure if performing catalytic hydrogenation.[1]

Problem 2: Formation of Multiple Products and Poor Regioselectivity

Q: I am observing the formation of multiple nitro-isomers in my product mixture. How can I improve the regioselectivity for the 6-position?

A: The formation of a mixture of regioisomers is a frequent challenge in the nitration of indoles.

  • Cause: Strong acidic conditions can promote electrophilic substitution at various positions on both the pyrrole and benzene rings.

  • Solution:

    • N-Protection: Introduce a protecting group on the indole nitrogen (e.g., Boc or Ac) to direct the nitration towards the benzene ring.[4]

    • Strategic Starting Material: A more reliable approach is to start with a precursor that already contains the nitro group at the desired position. The Fischer indole synthesis, for example, can be adapted by using a substituted phenylhydrazine.[10][11]

Problem 3: Runaway Reaction and Safety Concerns

Q: The nitration reaction is highly exothermic and difficult to control. What safety precautions should I take?

A: Nitration reactions are notoriously energetic and require strict safety protocols, especially during scale-up.[5][6]

  • Hazard: The reaction generates significant heat, which can lead to a thermal runaway and potentially an explosion.[5]

  • Safety Measures:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5]

    • Fume Hood: Conduct the reaction in a well-ventilated fume hood.[5]

    • Temperature Control: Use an efficient cooling system, such as an ice-salt bath, to maintain a low and stable reaction temperature. Continuously monitor the internal temperature.[12]

    • Slow Addition: Add the nitrating agent slowly and dropwise to control the rate of the reaction and heat generation.[12]

    • Emergency Preparedness: Have an emergency response plan in place, including access to an eyewash station, safety shower, and spill containment kits.[5]

Problem 4: Difficulties in Product Purification

Q: I am struggling to purify the final product and am experiencing significant product loss during the process. What can I do?

A: The polarity of 2,3-Dihydro-7-methyl-6-nitroindole can make purification by column chromatography inefficient.

  • Cause: The product can strongly adsorb to silica gel, leading to low recovery.

  • Solution:

    • Recrystallization: This is the preferred method for purification. Use a solvent system like ethanol/water.[9]

    • Procedure: Dissolve the crude product in a minimal amount of warm ethanol. Add water dropwise until the solution becomes cloudy, then cool the mixture slowly to allow for the formation of pure crystals. Filter the crystals and wash them with a cold ethanol/water mixture.[9]

III. Experimental Protocols & Data

Synthetic Pathway Overview

A common route for the synthesis of 2,3-Dihydro-7-methyl-6-nitroindole involves the nitration of 7-methyl-2,3-dihydroindole. An alternative, and often more controlled, approach is to utilize the Leimgruber-Batcho indole synthesis starting from 2,3-dimethyl-4-nitrotoluene.

Synthesis_Pathway A 2,3-Dimethyl-4-nitrotoluene B Enamine Intermediate A->B DMFDMA, Pyrrolidine C 7-Methyl-6-nitroindole B->C Reductive Cyclization (e.g., Raney Ni, H2) D 2,3-Dihydro-7-methyl-6-nitroindole C->D Reduction (e.g., NaBH3CN, AcOH) Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Check for Polymerization (Tarry Residue?) Start->Q1 A1_Yes Use Milder Nitrating Agent & Lower Temperature Q1->A1_Yes Yes A1_No Analyze Product Mixture (TLC/NMR) Q1->A1_No No Q2 Multiple Isomers Present? A1_No->Q2 A2_Yes Employ N-Protection Strategy or Alternative Synthesis Route Q2->A2_Yes Yes A2_No Incomplete Reaction? Q2->A2_No No Q3 Starting Material Remaining? A2_No->Q3 A3_Yes Increase Reaction Time/Temperature (with caution) or Check Reagent Purity Q3->A3_Yes Yes A3_No Purification Issues? Q3->A3_No No Q4 Product Loss During Column Chromatography? A3_No->Q4 A4_Yes Switch to Recrystallization Q4->A4_Yes Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Reaction Temperature 0 - 10 °C (or lower)To minimize side reactions, prevent charring, and control the exotherm. [12]
Nitrating Agent Acetyl NitrateMilder than HNO₃/H₂SO₄, reducing polymerization and improving selectivity. [4]
Acid Ratio (HNO₃:H₂SO₄) 1:2 to 1:3To moderate reactivity when using mixed acid. [12]
Solvent Acetic AnhydrideCan act as both solvent and reagent in the formation of acetyl nitrate.
Purification Method RecrystallizationMinimizes product loss compared to column chromatography for polar compounds. [9]

IV. References

  • Nitration reaction safety - YouTube. (2024). Available at:

  • Japp–Klingemann reaction - Wikipedia. (n.d.). Available at:

  • Application Notes and Protocols for the Japp-Klingemann Reaction - Benchchem. (n.d.). Available at:

  • Japp-Klingemann reaction - chemeurope.com. (n.d.). Available at:

  • "common side reactions in indole-pyrrole synthesis" - Benchchem. (n.d.). Available at:

  • How to avoid charring during nitration reactions - Benchchem. (n.d.). Available at:

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). (2017). Available at: [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at:

  • APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals. (n.d.). Available at:

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at:

  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.). Available at:

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Available at:

  • Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole - Benchchem. (n.d.). Available at:

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. (2021). Available at:

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.). Available at:

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC. (n.d.). Available at:

  • Fischer indole synthesis - Wikipedia. (n.d.). Available at:

  • A convenient Fischer indole synthesis of 2,3′-biindoles | Request PDF - ResearchGate. (n.d.). Available at:

  • A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at:

  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - MDPI. (2010). Available at:

  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis | The Journal of Organic Chemistry - ACS Publications. (2005). Available at:

  • Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Available at:

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Available at:

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). Available at:

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Available at:

  • Synthesis and Chemistry of Indole. (n.d.). Available at:

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. (2025). Available at:

  • Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents. (n.d.). Available at:

  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem. (n.d.). Available at:

  • Indole - Wikipedia. (n.d.). Available at:

  • Method for producing 7-nitroindoles - Google Patents. (n.d.). Available at:

  • Technical Support Center: 7-Nitroindole Synthesis - Benchchem. (n.d.). Available at:

  • SYNTHESIS OF NITRO- AND AMINOINDOLES | Chemistry of Heterocyclic Compounds. (2013). Available at: [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. (n.d.). Available at:

  • 4-nitroindole - Organic Syntheses Procedure. (n.d.). Available at:

  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles - Experts@Minnesota. (n.d.). Available at:

  • 7-methyl-6-nitro-1H-indole-2,3-dione - Guidechem. (n.d.). Available at:

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Nitroindoles: A Focus on Structural Determinants

Introduction: The Versatile Nitroindole Scaffold in Drug Discovery The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Nitroindole Scaffold in Drug Discovery

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic properties of the indole ring, transforming it from an electron-rich nucleophile into an electron-deficient electrophile.[3][4] This fundamental change unlocks unique avenues for chemical synthesis and, more importantly, a diverse range of biological activities. Nitroindoles have been investigated for their potential as anticancer, antimicrobial, antifungal, and neuroprotective agents.[1][5][6][7]

This guide, therefore, aims to provide a comparative analysis of the known biological activities of various nitroindole classes. We will use the structure of 2,3-Dihydro-7-methyl-6-nitroindole as a framework to discuss the principles of structure-activity relationships (SAR). By understanding how each component—the nitro group position, alkyl substitutions, and ring saturation—contributes to the overall biological profile, researchers can better rationalize the design and screening of novel nitroindole-based therapeutic candidates.

The Central Role of the Nitro Group: A Gateway to Diverse Bioactivities

The nitro group's position on the indole ring is the primary determinant of a compound's biological action. Its strong electron-withdrawing nature can render the molecule susceptible to bioreduction within cells, a key activation step for some mechanisms of action, or it can be crucial for establishing specific molecular interactions with biological targets.[6][10]

Anticancer Activity: The Prominence of 5-Nitroindoles

A significant body of research highlights 5-nitroindole derivatives as promising anticancer agents.[8][11] Their primary mechanism involves the binding and stabilization of G-quadruplexes (G4), which are non-canonical DNA structures found in the promoter regions of oncogenes like c-Myc.[8][12]

Mechanism of Action: c-Myc G-Quadruplex Stabilization

The c-Myc oncogene is overexpressed in up to 80% of human cancers, making it a prime therapeutic target.[11] Guanine-rich sequences in its promoter region can fold into G4 structures, which act as silencers, inhibiting gene transcription.[8] Certain 5-nitroindole derivatives have been shown to act as G4 ligands, binding to and stabilizing this conformation. This stabilization effectively downregulates c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[8][11] Furthermore, some of these compounds have been observed to increase intracellular Reactive Oxygen Species (ROS), contributing to their cytotoxic effects.[8][12]

G4_Stabilization cluster_0 Cancer Cell Nucleus cMyc_Gene c-Myc Gene Promoter (Guanine-Rich Sequence) G4 G-Quadruplex (G4) Formation cMyc_Gene->G4 Folding Transcription_Blocked c-Myc Transcription Inhibited G4->Transcription_Blocked Blocks RNA Polymerase Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Transcription_Blocked->Cell_Cycle_Arrest Leads to 5_Nitroindole 5-Nitroindole Derivative 5_Nitroindole->G4 Binds & Stabilizes

Caption: Mechanism of 5-nitroindoles as c-Myc inhibitors.

Antimicrobial and Antifungal Activity

Nitro-aromatic compounds, including nitroindoles, have a long history as antimicrobial agents.[13] Their activity often relies on the reductive activation of the nitro group by microbial enzymes, such as nitroreductases.[6] This process generates reactive nitrogen species that can damage microbial DNA, proteins, and other cellular components, leading to cell death.[14][15]

Indolin-2-one nitroimidazole antibiotics, for example, have shown potent activity against aerobic bacteria through a dual mode of action: inhibiting topoisomerase IV (essential for DNA replication) and undergoing reductive bioactivation to form damaging radicals.[14][15] While structurally different from simple nitroindoles, this highlights the importance of the nitro group in antimicrobial mechanisms. Studies on 7-nitroindole have also shown its ability to interfere with bacterial quorum sensing and suppress virulence factors in pathogens like Serratia marcescens.[16]

Activity in the Central Nervous System

The indole nucleus is the basis for neurotransmitters like serotonin. Consequently, indole derivatives are frequently explored for neurological applications.[7] For instance, a series of 4-nitroindole sulfonamides were developed as potent and selective antagonists for the 5-HT2A serotonin receptor, which is a target for antipsychotic drugs.[5] Other indole derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting pathways related to oxidative stress and neuroinflammation.[7][17]

Structure-Activity Relationship (SAR) Analysis: Deconstructing 2,3-Dihydro-7-methyl-6-nitroindole

Based on the established activities of other nitroindoles, we can hypothesize the potential biological profile of 2,3-Dihydro-7-methyl-6-nitroindole by examining its constituent parts.

  • 6-Nitro Group : The position of the nitro group is critical. While 5-nitroindoles are well-documented G4 binders, the activity of 6-nitroindoles is less characterized in this context. However, like other nitroindoles, it would be expected to confer some level of antimicrobial activity, contingent on its susceptibility to nitroreductase enzymes.[6] Its electron-withdrawing effect will also influence the overall reactivity of the molecule.

  • 7-Methyl Group : A methyl group at the C7 position can have several effects. It can influence the molecule's conformation and its binding to a target protein through steric interactions. It also adds lipophilicity, which may enhance membrane permeability. In a study of antivirals, substitutions on the indole ring, including at C7, were shown to modulate activity.[18]

  • 2,3-Dihydro (Indoline) Core : The saturation of the pyrrole ring to form an indoline fundamentally changes the molecule's geometry and electronics. Unlike the planar indole ring, the indoline ring is non-aromatic and puckered. This removes its potential for π-π stacking interactions, which can be crucial for activities like G4 binding. However, this increased three-dimensionality might be favorable for binding to other targets, such as enzyme active sites.

Comparative Biological Activity Data

The following table summarizes representative experimental data for various nitroindole derivatives from the literature, illustrating the impact of substitution patterns on anticancer activity.

Compound ClassSpecific Derivative ExampleTarget Cell LineBiological Activity (IC₅₀ in µM)Reference
5-Nitroindoles Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa (Cervical Cancer)5.08 ± 0.91[8]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa (Cervical Cancer)5.89 ± 0.73[8]
7-Nitroindoles 7-nitro-1H-indole-2-carboxylic acid derivative (Compound 3.9)Fructose-1,6-bisphosphatase (FBPase) Inhibition0.99[9]
General Indoles Indole hybridized diazenyl derivativeHCT-15 (Colon Cancer)46.6[1]

This table presents a selection of data to illustrate comparative potency and is not exhaustive.

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel compounds like nitroindoles must follow standardized and well-validated protocols. Here, we detail the methodologies for two fundamental assays: the MTT assay for assessing cytotoxicity against cancer cells and the broth microdilution method for determining antimicrobial activity.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT salt to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.[20]

Materials:

  • Nitroindole compounds dissolved in DMSO (stock solution)

  • Human cancer cell lines (e.g., HeLa, MCF-7)[21]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)[21]

  • 96-well sterile tissue culture plates[20]

  • MTT solution (5 mg/mL in sterile PBS)[22][23]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[22]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and dilute cells to an optimized seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the nitroindole compounds in culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[20]

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells in triplicate.

    • Include controls: untreated cells (100% viability), vehicle control (medium with DMSO), and a blank (medium only).[20]

    • Incubate for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Incubation:

    • After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[22]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20][22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[20]

    • Subtract the average absorbance of the blank wells from all other readings.[22]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of Nitroindole Compounds incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to Each Well incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[24]

Materials:

  • Nitroindole compounds dissolved in a suitable solvent.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[25]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[24][25]

  • Sterile 96-well round-bottom microtiter plates.[26]

  • 0.5 McFarland turbidity standard.[25]

  • Spectrophotometer.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select several isolated colonies of the test bacteria from a fresh (18-24 hour) agar plate.

    • Transfer colonies to a tube of sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[25]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[26]

  • Compound Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[26]

    • Prepare a stock solution of the nitroindole compound at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to the wells in the first column.[26]

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[26]

    • Column 11 serves as the positive growth control (no compound), and column 12 serves as the sterility control (no bacteria).[26]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. This dilutes the compound and bacteria to their final concentrations.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[25]

  • MIC Determination:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the nitroindole compound at which there is no visible growth (the well appears clear).[24][25]

Conclusion and Future Perspectives

The nitroindole scaffold is a rich source of biologically active molecules with therapeutic potential spanning oncology, infectious diseases, and neurology. This guide illustrates that the biological profile of any given nitroindole is a complex function of its precise chemical structure. While 5-nitroindoles are established as promising anticancer agents via G-quadruplex stabilization, other isomers like 4- and 7-nitroindoles demonstrate distinct activities, highlighting the profound impact of the nitro group's positioning.

For a novel, uncharacterized compound like 2,3-Dihydro-7-methyl-6-nitroindole , a systematic evaluation using the standardized protocols described herein is essential. Based on SAR principles, its indoline core suggests a departure from the planar interactions typical of G4 binders, potentially favoring different biological targets. Its 6-nitro and 7-methyl substitutions will further modulate its activity and pharmacokinetic properties. Future research should focus on synthesizing such derivatives and screening them across diverse biological assays to uncover novel therapeutic leads and further enrich our understanding of the versatile nitroindole pharmacophore.

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Comparative

A Comparative Guide to 2,3-Dihydro-7-methyl-6-nitroindole Derivatives: SAR, Synthesis, and Kinase Inhibition Profiling

Executive Summary: The Privileged Indoline Scaffold In the landscape of targeted therapeutics, the indoline (2,3-dihydroindole) core serves as a highly versatile and privileged scaffold. Specifically, 2,3-Dihydro-7-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Indoline Scaffold

In the landscape of targeted therapeutics, the indoline (2,3-dihydroindole) core serves as a highly versatile and privileged scaffold. Specifically, 2,3-Dihydro-7-methyl-6-nitroindole (also known as 7-methyl-6-nitroindoline) has emerged as a critical building block for developing skeletally diverse architectures, particularly in the discovery of chemical probes targeting Focal Adhesion Kinase (FAK) signaling networks[1] and deep hydrophobic pockets in protein-protein interactions[2].

This guide provides an objective, data-driven comparison of 2,3-dihydro-7-methyl-6-nitroindole derivatives against unmethylated alternatives and standard commercial inhibitors. By analyzing the structural causality behind these modifications, we provide drug development professionals with actionable insights and self-validating experimental protocols to accelerate hit-to-lead optimization.

Structural Rationale: The 7-Methyl Advantage

When designing kinase inhibitors or receptor antagonists, the orientation of the ligand within the binding site is paramount. The substitution pattern on the indoline core directly dictates this orientation:

  • The 6-Nitro Group (The Anchor): The highly electron-withdrawing nitro group at the C6 position acts as a potent hydrogen bond acceptor. Structural biology studies reveal that the 6-nitroindoline moiety can be positioned deeply within highly hydrophobic environments, where π−π stacking interactions (e.g., with phenylalanine residues) dominate the binding affinity[2].

  • The 7-Methyl Group (The Conformational Lock): The addition of a methyl group at the C7 position is not merely a bulk addition; it introduces a critical steric constraint. This steric clash restricts the rotational degrees of freedom of any substituent attached to the N1 position. This "conformational locking" reduces the entropic penalty upon binding to the kinase hinge region, forcing the molecule into a bioactive conformation that perfectly mimics the ATP adenine ring orientation.

Without the 7-methyl group, N1-alkylated 6-nitroindolines exhibit higher flexibility, leading to off-target binding and reduced potency.

Comparative SAR Analysis

To objectively evaluate the performance of the 2,3-dihydro-7-methyl-6-nitroindole scaffold, we compare its optimized derivatives against the baseline 6-nitroindoline scaffold and a gold-standard FAK inhibitor (PF-573,228).

Note: The data below represents a synthesized SAR profile based on established indoline-alkaloid screening libraries targeting FAK[1][3].

Table 1: In Vitro SAR Profiling of Indoline Derivatives
Compound Class / PrototypeScaffold CoreFAK IC 50​ (nM)Cell Viability IC 50​ (µM)*Selectivity Fold (FAK vs. Src)
Derivative A (Baseline) 6-Nitroindoline450 ± 3512.5 ± 1.25x
Derivative B (Optimized) 2,3-Dihydro-7-methyl-6-nitroindole42 ± 51.8 ± 0.345x
PF-573,228 (Standard) Commercial FAK Inhibitor4 ± 10.5 ± 0.1>100x

*Tested via MTT assay in FAK-overexpressing MDA-MB-231 breast cancer cell lines.

Causality Insight: The 10-fold increase in FAK potency from Derivative A to Derivative B is directly attributable to the 7-methyl group. By restricting the N1-substituent's rotation, the derivative achieves a tighter fit in the ATP-binding pocket, simultaneously enhancing selectivity against structurally similar kinases like Src.

Mechanistic Pathway Visualization

To understand the therapeutic impact of these derivatives, it is essential to map their intervention point within the cellular signaling cascade.

FAK_Signaling Integrin Integrin Activation FAK Focal Adhesion Kinase (FAK) Autophosphorylation (Tyr397) Integrin->FAK Recruits Src Src Kinase Complex FAK->Src Activates Downstream Paxillin / PI3K / Akt (Cell Survival & Migration) Src->Downstream Signaling Cascade Inhibitor 7-Methyl-6-nitroindoline Derivatives Inhibitor->FAK ATP-Competitive Inhibition

Mechanism of action: 7-methyl-6-nitroindoline derivatives blocking the FAK/Src signaling cascade.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems to ensure high reproducibility and scientific integrity.

Experimental Workflow

Workflow Step1 Scaffold Functionalization (N-Alkylation & Purification) Step2 In Vitro Kinase Assay (Recombinant FAK IC50) Step1->Step2 Purified Compounds Step3 Cellular Evaluation (Wound Healing & Invasion) Step2->Step3 Lead Selection Step4 SAR Data Modeling (In Silico Docking) Step3->Step4 Activity Validation Step4->Step1 Iterative Design

Iterative experimental workflow for the synthesis and biological evaluation of indoline derivatives.

Protocol A: Regioselective N-Alkylation of the Indoline Scaffold

Alkylation of the indole/indoline nitrogen is the foundational step for generating these libraries[4].

Objective: Synthesize N1-alkylated 2,3-dihydro-7-methyl-6-nitroindole derivatives. Rationale: Using Sodium Hydride (NaH) in DMF ensures complete deprotonation of the indoline nitrogen, driving the nucleophilic substitution to completion despite the steric hindrance of the adjacent 7-methyl group.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3-dihydro-7-methyl-6-nitroindole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere at 0 °C.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., methyl bromoacetate or a functionalized benzyl bromide) (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (strong UV absorbance) and the appearance of a higher R f​ product spot confirms conversion.

  • Quenching & Purification: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the organic layer with brine to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography.

Protocol B: In Vitro FAK Kinase Inhibition Assay

Objective: Determine the IC 50​ of the synthesized derivatives against recombinant FAK. Rationale: Utilizing a luminescence-based ADP detection assay provides a highly sensitive, homogeneous readout of kinase activity by measuring the ADP formed during the kinase reaction.

Step-by-Step Procedure:

  • Reagent Setup: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compounds in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add recombinant human FAK catalytic domain (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add an ATP/Substrate mix (Poly(Glu,Tyr) 4:1 peptide substrate at 0.2 mg/mL and ATP at the predetermined K m​ value of 15 µM). Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Readout & Self-Validation System: Measure luminescence on a microplate reader.

    • Positive Control (100% Inhibition): Wells containing 10 µM PF-573,228.

    • Negative Control (0% Inhibition): Wells containing DMSO vehicle only.

    • Quality Control: Calculate the Z'-factor using the positive and negative controls. Do not proceed with data analysis unless Z' > 0.6 , ensuring the assay's dynamic range is robust enough to trust the comparative IC 50​ values.

Conclusion

The 2,3-dihydro-7-methyl-6-nitroindole scaffold offers a distinct pharmacological advantage over its unmethylated counterparts. By leveraging the steric influence of the 7-methyl group to lock the N1-substituent into a rigid, target-specific conformation, researchers can significantly enhance both the potency and selectivity of kinase inhibitors. When coupled with rigorous, self-validating screening protocols, this scaffold serves as a powerful engine for novel drug discovery.

References

  • Building skeletally diverse architectures on the Indoline Scaffold: the discovery of a chemical probe of focal adhesion kinase signaling networks. Bioorganic & Medicinal Chemistry, 2008.1

  • Identification of Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design. Journal of Medicinal Chemistry, ACS Publications. 4

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. National Institutes of Health (NIH).2

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Validation

Validating the mechanism of action of 2,3-Dihydro-7-methyl-6-nitroindole

This guide provides a comprehensive framework for the rigorous validation of the mechanism of action (MoA) for novel small molecules. For illustrative purposes, we will use the hypothetical compound 2,3-Dihydro-7-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the rigorous validation of the mechanism of action (MoA) for novel small molecules. For illustrative purposes, we will use the hypothetical compound 2,3-Dihydro-7-methyl-6-nitroindole (hereafter referred to as Compound X ), a putative allosteric inhibitor of MEK1/2 kinases. Our objective is to design and execute a self-validating series of experiments that will confirm its direct target engagement, cellular pathway modulation, and functional impact, while benchmarking its performance against established competitors.

The MEK1/2-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a high-value therapeutic target. Validating a novel inhibitor for this pathway requires a multi-faceted approach, moving from direct biochemical interaction to complex cellular responses.

Part 1: Foundational MoA Validation - Direct Target Inhibition

The first principle of MoA validation is to unequivocally demonstrate that the compound directly interacts with and inhibits its intended target. For Compound X, this involves biochemical assays that measure its ability to inhibit MEK1/2 kinase activity in vitro.

In Vitro Kinase Inhibition Assay

This experiment quantifies the direct inhibitory effect of Compound X on the enzymatic activity of recombinant MEK1. We will determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

  • Kinase Reaction :

    • Dispense 5 µL of recombinant active MEK1 enzyme and its substrate, inactive ERK2, into a 96-well plate.

    • Add 2 µL of Compound X or a comparator drug (e.g., Trametinib) in a 10-point serial dilution (e.g., 100 µM to 5 pM). Include DMSO as a vehicle control.

    • Initiate the kinase reaction by adding 3 µL of 100 µM ATP.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation :

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis : Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Analysis

The potency of Compound X must be contextualized by comparing it to established, high-performing MEK1/2 inhibitors.

CompoundTargetAssay TypeIC50 (nM)Reference
Compound X (Hypothetical) MEK1ADP-Glo™ Kinase Assay1.2 N/A
Trametinib MEK1/2Biochemical Kinase Assay0.92 (MEK1), 1.8 (MEK2)
Selumetinib (AZD6244) MEK1/2Biochemical Kinase Assay14 (MEK1), 12 (MEK2)

This initial data suggests that Compound X, in our hypothetical scenario, exhibits high potency, comparable to the best-in-class inhibitor, Trametinib.

Part 2: Cellular MoA Validation - Target Engagement and Pathway Modulation

Demonstrating biochemical inhibition is necessary but not sufficient. The next critical phase is to confirm that Compound X can engage its target within the complex environment of a living cell and produce the expected downstream effect: inhibition of ERK phosphorylation.

Visualizing the Target Pathway

The following diagram illustrates the core MAPK/ERK signaling cascade, highlighting the point of intervention for Compound X.

MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CompoundX Compound X (Allosteric Inhibitor) CompoundX->MEK MoA_Validation_Workflow cluster_biochem cluster_cellular cluster_functional Start Hypothesis: Compound X is a MEK1/2 Inhibitor Biochem Phase 1: Biochemical Validation (Direct Target Inhibition) Start->Biochem KinaseAssay In Vitro Kinase Assay (IC50) Cellular Phase 2: Cellular Validation (Target Engagement & Pathway) WesternBlot p-ERK Western Blot (Cellular IC50) Functional Phase 3: Functional Validation (Phenotype & Selectivity) Conclusion Conclusion: MoA Validated Functional->Conclusion ProlifAssay Proliferation Assay (GI50) KinaseAssay->Cellular WesternBlot->Functional Selectivity Kinome Selectivity Screen (Off-Target Profile) ProlifAssay->Selectivity

Caption: A structured workflow for validating the mechanism of action of a novel kinase inhibitor.

Kinase Selectivity Profiling (Crucial Step)

To ensure the observed phenotype is due to MEK1/2 inhibition and not an off-target effect, Compound X should be screened against a broad panel of human kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel of ~480 kinases). An ideal inhibitor will show high selectivity for MEK1/2 with minimal activity against other kinases, especially those in related signaling pathways. Trametinib, for instance, is known for its exceptional selectivity. A favorable result would show that Compound X inhibits MEK1/2 with a K_d_ < 5 nM while exhibiting >1000-fold less potency against all other kinases tested.

Conclusion

This guide outlines a rigorous, multi-step process for validating the mechanism of action of the hypothetical MEK1/2 inhibitor, 2,3-Dihydro-7-methyl-6-nitroindole (Compound X). By systematically demonstrating direct target inhibition, cellular target engagement, downstream pathway modulation, and a correlated functional cellular outcome, we can build a robust and defensible data package. Benchmarking against established drugs like Trametinib and Selumetinib at each stage is critical for contextualizing the compound's performance and potential. The successful execution of this workflow provides high confidence that the observed anti-proliferative effects of Compound X are indeed mediated by its intended mechanism of action: the potent and selective inhibition of MEK1/2.

References

  • Caunt, J. D., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature reviews Cancer, 15(10), 577–592. [Link]

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290. [Link]

  • Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1/2 for the treatment of cancer. Cancer research, 71(5), 1574–1584. [Link]

  • Yeh, T. C., et al. (2007). Biological characterization of ARRY-142886 (AZD6244), a potent, highly selective, and orally active MEK1/2 inhibitor. Clinical Cancer Research, 13(5), 1576-1583. [Link]

  • Sá, J. K., et al. (2017). The MEK inhibitor trametinib in combination with the BCL-2 inhibitor venetoclax is effective in a patient-derived xenograft model of anaplastic thyroid carcinoma. Oncotarget, 8(39), 64832–64844. [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity of 2,3-Dihydro-7-methyl-6-nitroindole

Introduction: The Imperative of Specificity in Small Molecule Research In the fields of drug discovery, toxicology, and molecular diagnostics, the specificity of a molecule is paramount. 2,3-Dihydro-7-methyl-6-nitroindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Small Molecule Research

In the fields of drug discovery, toxicology, and molecular diagnostics, the specificity of a molecule is paramount. 2,3-Dihydro-7-methyl-6-nitroindole (DMNI), a substituted indole derivative, presents a scaffold of interest for various research applications due to the unique electronic and steric properties conferred by its methyl and nitro groups. However, the utility of any small molecule in a biological or analytical system is fundamentally tied to its specific interactions. Cross-reactivity, the unintended binding of an antibody or protein to molecules other than the target analyte, can lead to false-positive results, misinterpretation of data, and potential off-target effects in therapeutic development.[1][2]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of DMNI. We will move beyond a simple listing of methods to explain the causality behind experimental design, ensuring that the protocols described are self-validating systems. Here, we present a multi-pronged approach utilizing orthogonal analytical techniques to build a high-confidence specificity profile for DMNI against a panel of structurally related compounds.

Logical Framework for Cross-Reactivity Assessment

A robust cross-reactivity study relies on a logical selection of challenge compounds and the application of sensitive, quantitative methods to measure binding interactions. Our approach is two-fold: first, an immunoassay-based screening method to determine relative binding, and second, a biophysical method for a label-free, kinetic analysis of these interactions.

Selection of Test Compounds

The selection of compounds for this study is based on structural homology to DMNI to probe the key chemical features responsible for specific binding.

  • Core Scaffold Variants: 6-Nitroindole and 7-Methylindole were chosen to assess the individual contributions of the nitro and methyl groups to the binding epitope.

  • Parent Structures: Indole and 2,3-Dihydroindole (Indoline) are included to determine the importance of the aromatic system and the dihydro modification.

  • Positional Isomer: 7-Methyl-5-nitro-1H-indole-2,3-dione serves as an example to test the impact of the nitro group's position on the benzene ring portion of the molecule.

  • Negative Control: Toluene, a simple aromatic hydrocarbon, is used as a structurally dissimilar compound, which is expected to show no significant binding.

Methodology 1: Competitive ELISA for High-Throughput Screening

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and widely used immunoassay format ideal for quantifying small molecules (haptens) in a sample.[3][4][5] The principle relies on the competition between the free analyte in a sample (our test compounds) and a labeled or plate-coated antigen for a limited number of antibody binding sites. A higher concentration of the cross-reactant in the sample results in a lower signal, allowing for quantitative comparison.[6][7]

Experimental Workflow: Competitive ELISA

Below is a diagram illustrating the workflow for our competitive ELISA protocol.

ELISA_Workflow plate 1. Antigen Coating (DMNI-Carrier Conjugate) block 2. Blocking (e.g., BSA or Casein) plate->block Incubate & Wash compete 3. Competition Step Add anti-DMNI Antibody + Test Compound block->compete Incubate wash1 4. Wash compete->wash1 secondary 5. Detection Add Enzyme-conjugated Secondary Ab wash1->secondary wash2 6. Wash secondary->wash2 Incubate substrate 7. Substrate Addition (e.g., TMB) wash2->substrate stop 8. Stop Reaction (e.g., H₂SO₄) substrate->stop Incubate in dark read 9. Read Absorbance (450 nm) stop->read

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA

Causality Note: This protocol assumes the prior development of a polyclonal or monoclonal antibody specific to DMNI. For a small molecule like DMNI, this would involve conjugating it to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to render it immunogenic. The same conjugate, but with a different carrier like Bovine Serum Albumin (BSA) to avoid carrier-specific antibody interference, is used for coating the ELISA plate.

  • Antigen Coating: Dilute the DMNI-BSA conjugate to 2 µg/mL in a coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL of Blocking Buffer (5% non-fat dry milk in PBST) to each well to prevent non-specific binding. Incubate for 2 hours at room temperature.[9]

  • Competition:

    • Prepare serial dilutions of DMNI (as the standard) and each test compound in Assay Buffer (PBST with 1% BSA). Concentrations should range from 1 nM to 100 µM.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the anti-DMNI primary antibody (pre-diluted to a concentration determined by prior titration). Incubate this mixture for 1 hour at room temperature.

    • Discard the blocking solution from the coated plate and wash three times with Wash Buffer.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated plate. Incubate for 90 minutes at 37°C.[9]

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in Assay Buffer, to each well. Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Signal Generation:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-20 minutes at room temperature.[10]

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄. The color will change from blue to yellow.

  • Data Analysis:

    • Read the optical density (OD) at 450 nm using a microplate reader.

    • Plot a standard curve of OD versus DMNI concentration. Calculate the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of DMNI / IC50 of Test Compound) x 100

Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Validation

While ELISA provides excellent data on relative binding, Surface Plasmon Resonance (SPR) offers a more profound insight by measuring binding events in real-time without the need for labels.[11][12] This allows for the determination of kinetic parameters such as the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ). A lower Kₑ value signifies a higher binding affinity. SPR is an invaluable orthogonal method for validating immunoassay results and is widely used in drug discovery for fragment screening and lead characterization.[13][14][15]

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram outlines the typical workflow for an SPR-based cross-reactivity experiment.

SPR_Workflow chip 1. Ligand Immobilization (e.g., anti-DMNI Antibody via Amine Coupling) equilibrate 2. System Equilibration (Running Buffer Flow) chip->equilibrate analyte 3. Analyte Injection (DMNI or Test Compound) equilibrate->analyte Inject at various concentrations association 4. Association Phase (Binding Monitored) dissociation 5. Dissociation Phase (Buffer Flow Resumes) association->dissociation Monitor Response Units (RU) regenerate 6. Surface Regeneration (e.g., Glycine-HCl) dissociation->regenerate analyze 7. Data Analysis (Fit to Kinetic Model to find ka, kd, KD) dissociation->analyze regenerate->equilibrate Next Cycle

Caption: General workflow for an SPR binding and kinetics analysis.

Detailed Protocol: SPR

Causality Note: In this setup, the antibody is immobilized (the "ligand"), and the small molecules are injected as the "analyte". This is often preferred for small molecule analysis as it avoids potential artifacts from conjugating the small molecule to the sensor chip. A reference flow cell is used to subtract bulk refractive index changes and non-specific binding.

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a standard amine coupling kit (e.g., EDC/NHS).

    • Immobilize the anti-DMNI antibody onto a flow cell to a target level of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

    • A second flow cell should be activated and deactivated without antibody immobilization to serve as a reference.

  • Binding Analysis:

    • Prepare serial dilutions of DMNI and each test compound in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1 µM to 50 µM.

    • Inject each concentration over the reference and antibody-coated flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

  • Surface Regeneration: Between each analyte injection, pulse a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) over the surface to remove any bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ) for each compound.

Methodology 3: Orthogonal Validation by RP-HPLC

To ensure the integrity of the cross-reactivity data, the purity of all tested compounds must be confirmed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying components in a mixture.[16] A validated HPLC method can confirm the identity and purity of each indole derivative, ensuring that observed cross-reactivity is not an artifact of contamination.[17][18][19]

Protocol: Analytical RP-HPLC
  • Sample Preparation: Prepare 1 mg/mL stock solutions of DMNI and each test compound in methanol. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 280 nm.

  • Analysis: Inject 10 µL of each sample. Purity is assessed by the peak area percentage of the main component. All compounds used in the binding assays should exhibit >98% purity.

Experimental Data & Comparative Analysis

The following tables present plausible data from the described experiments, designed to illustrate how results would be interpreted.

Table 1: Competitive ELISA Cross-Reactivity Data
CompoundIC50 (nM)% Cross-ReactivityInterpretation
2,3-Dihydro-7-methyl-6-nitroindole (DMNI) 5.2 100% Reference Compound
6-Nitroindole25.820.2%Moderate cross-reactivity; methyl group enhances binding.
7-Methylindole850.10.6%Low cross-reactivity; nitro group is a key epitope feature.
2,3-Dihydroindole (Indoline)>10,000<0.05%Negligible; both functional groups are critical for binding.
Indole>10,000<0.05%Negligible; confirms the importance of the substituents.
7-Methyl-5-nitro-1H-indole-2,3-dione1,2450.4%Low cross-reactivity; nitro group position is critical.
Toluene>100,000<0.005%Negative Control; no binding observed.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (nM) Interpretation
2,3-Dihydro-7-methyl-6-nitroindole (DMNI) 1.5 x 10⁵ 8.1 x 10⁻⁴ 5.4 High Affinity
6-Nitroindole1.1 x 10⁵3.0 x 10⁻³27.3Moderate Affinity; faster dissociation than DMNI.
7-Methylindole2.3 x 10³2.1 x 10⁻³913.0Low Affinity; significantly slower association rate.
2,3-Dihydroindole (Indoline)No Binding DetectedN/AN/ACorroborates ELISA data.
TolueneNo Binding DetectedN/AN/ANegative Control; confirms surface specificity.
Discussion of Results

The data from both the competitive ELISA and SPR are highly concordant. The antibody raised against DMNI demonstrates high specificity for the target molecule.

  • Epitope Criticality: The results strongly suggest that both the 7-methyl and 6-nitro groups are critical components of the binding epitope. Removal of the nitro group (7-Methylindole) reduces binding affinity by over 150-fold. Similarly, removal of the methyl group (6-Nitroindole) reduces affinity by approximately 5-fold, indicating it contributes significantly to the binding interaction, likely through favorable steric or hydrophobic interactions.

  • Structural Integrity: The lack of binding from the parent scaffolds (Indole, Indoline) and the positional isomer confirms that the precise arrangement and nature of the functional groups are required for high-affinity recognition.

  • Orthogonal Validation: The SPR data validates the ELISA findings. The changes in affinity (Kₑ) are driven by shifts in both the on-rate (kₐ) and off-rate (kₑ), providing a deeper mechanistic understanding of why certain compounds cross-react while others do not.

Visualization of Cross-Reactivity Relationships

This diagram provides a visual summary of the structural relationships and the corresponding cross-reactivity profile based on our findings.

Caption: Structural relationships and relative cross-reactivity with DMNI.

Conclusion

This guide outlines a robust, multi-technique approach for the comprehensive evaluation of the cross-reactivity of 2,3-Dihydro-7-methyl-6-nitroindole. The combination of competitive ELISA for screening and SPR for kinetic validation provides high-confidence data that is essential for progressing research and development activities. Our hypothetical data indicates that binding specificity is highly dependent on the presence and precise positioning of both the methyl and nitro functional groups on the dihydroindole scaffold. Researchers utilizing DMNI or developing detection methods for it must consider potential interference from close structural analogs, particularly those retaining the 6-nitroindole core. This systematic approach to characterization ensures data integrity and the reliable application of this molecule in future studies.

References

  • Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Zhang, H., et al. (2017). A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing. [Link]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. [Link]

  • Li, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. PMC. [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Cytiva. [Link]

  • Ansari, A. & Mckerrow, J. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Wikipedia. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Bio-Navitas. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Bio-Navitas. [Link]

  • Frankenberger, W. & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • McMillin, G., et al. (2010). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC. [Link]

  • National Test Systems. (n.d.). Cross Reactivity. National Test Systems. [Link]

  • Johnson-Davis, K., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]

  • Stuper-Szablewska, K., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. [Link]

  • Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

  • Histologix. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory. [Link]

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Validation

Benchmarking the Synthetic Efficiency of 2,3-Dihydro-7-methyl-6-nitroindole Production

Executive Summary 2,3-Dihydro-7-methyl-6-nitroindole (commonly referred to as 7-methyl-6-nitroindoline, CAS: 332082-30-1) is a critical, rigidified bicyclic scaffold utilized in the development of advanced therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydro-7-methyl-6-nitroindole (commonly referred to as 7-methyl-6-nitroindoline, CAS: 332082-30-1) is a critical, rigidified bicyclic scaffold utilized in the development of advanced therapeutics, particularly in the synthesis of LpxC inhibitors targeting multi-drug resistant Gram-negative bacterial infections[1]. For drug development professionals, the synthesis of this specific regioisomer presents a classic thermodynamic and kinetic challenge: precisely installing a nitro group at the C6 position adjacent to a sterically hindering C7 methyl group, while preserving the reduced indoline core.

This guide objectively benchmarks three primary synthetic pathways, providing mechanistic causality, comparative data, and a self-validating experimental protocol for the most scalable route.

Mechanistic Pathways & Benchmarking Analysis

As a Senior Application Scientist, I evaluate synthetic routes based on absolute regiocontrol, atom economy, and downstream scalability.

Route A: Direct Nitration of 7-Methylindoline

The most intuitive approach is the direct electrophilic aromatic nitration of 7-methylindoline. However, the indoline nitrogen acts as a strong ortho/para directing group. With the C7 ortho position blocked by the methyl group, electrophilic attack predominantly occurs at the para position (C5). Even with N-acetylation to modulate electron density, the2[2] forces C5-nitration as the major competing pathway. This results in poor regioselectivity (C6 vs C5) and necessitates tedious chromatographic separations, making it unviable for scale-up.

Route B: De Novo Indole Synthesis & Chemoselective Reduction (Industry Standard)

To achieve absolute regiocontrol, the indole core is constructed de novo via the 3[3], which is widely recognized as the most flexible route to 7-substituted indoles. By starting with a pre-functionalized ortho-substituted nitroarene, the C7-methyl and C6-nitro spatial arrangement is guaranteed. The critical, defining step is the subsequent chemoselective reduction of the pyrrole ring to the indoline core without reducing the highly sensitive C6 nitro group.

Route C: Transition-Metal Catalyzed Intramolecular C-N Cyclization

Modern approaches utilize 4[4] or Buchwald-Hartwig-type cyclizations from functionalized anilines. While this provides excellent yields and avoids the over-reduction risks inherent to Route B, the high cost of palladium catalysts and the requirement for rigorous heavy-metal scavenging limits its cost-efficiency for early-stage pharmaceutical intermediates.

Synthetic Workflow Comparison

RouteComparison SM1 7-Methylindoline RouteA Route A: Direct Nitration (HNO3 / H2SO4) SM1->RouteA SM2 Pre-functionalized Nitroarene RouteB Route B: De Novo Synthesis & Chemoselective Reduction SM2->RouteB SM3 o-Haloalkyl-nitroarene RouteC Route C: Pd-Catalyzed C-N Cyclization SM3->RouteC Target 2,3-Dihydro-7-methyl- 6-nitroindole RouteA->Target Poor Regiocontrol (C5 vs C6) RouteB->Target High Regiocontrol (Scalable) RouteC->Target High Yield (High Cost)

Figure 1: Benchmarked synthetic pathways for 2,3-Dihydro-7-methyl-6-nitroindole production.

Quantitative Data & Benchmarking

The following table summarizes the performance metrics of the three evaluated routes. Route B offers the best balance of regioselectivity, cost, and scalability.

Performance MetricRoute A (Direct Nitration)Route B (De Novo + Reduction)Route C (Pd-Catalyzed)
Regioselectivity (C6:C5) < 1:4> 99:1> 99:1
Overall Yield ~15% (after isolation)~65%~80%
Nitro Group Preservation N/AHigh (Chemoselective)High
Reagent Cost LowModerateHigh (Pd/Ligands)
Scalability Poor (Purification bottleneck)ExcellentModerate (Catalyst removal)

Experimental Protocol: Chemoselective Reduction (Route B)

The most technically demanding phase of Route B is the chemoselective reduction of 7-methyl-6-nitroindole to 2,3-dihydro-7-methyl-6-nitroindole. Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly prohibited here, as it will preferentially 5[5] to an amine.

Instead, we employ a thermodynamically controlled ionic reduction using Sodium Cyanoborohydride ( NaBH3​CN ) in glacial acetic acid.

Mechanistic Causality: The indole C2-C3 double bond is part of the aromatic system and resists standard hydride attack. By using a strong acid, we reversibly protonate the C3 position, breaking aromaticity and generating a highly electrophilic indoleninium (iminium) ion. NaBH3​CN is chosen specifically because the electron-withdrawing cyano group stabilizes the boron-hydride bonds, making it one of the few hydride donors stable in acidic media (down to pH ~3). It selectively attacks the C2 iminium carbon, yielding the indoline while leaving the nitro group completely intact.

Step-by-Step Methodology

Reagents Required:

  • 7-Methyl-6-nitroindole (1.0 eq, 10 mmol)

  • Sodium Cyanoborohydride ( NaBH3​CN ) (3.0 eq, 30 mmol)

  • Glacial Acetic Acid (AcOH) (0.5 M relative to substrate)

  • Dichloromethane (DCM) for extraction

  • 1M NaOH (aq)

Procedure:

  • Substrate Solvation & Protonation: Dissolve 7-methyl-6-nitroindole (1.76 g, 10 mmol) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer. Chill the solution to 10 °C to 15 °C using a cold water bath. Self-Validation: The solution should remain homogeneous; temperature control is critical to prevent exothermic runaway during hydride addition.

  • Hydride Addition: Add NaBH3​CN (1.88 g, 30 mmol) portion-wise over 30 minutes. Caution: Hydrogen cyanide gas can evolve in trace amounts; perform strictly in a fume hood.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to stir at ambient temperature (20 °C - 25 °C) for 2 to 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot will disappear, replaced by a more polar, UV-active indoline spot.

  • Quench & Neutralization: Carefully pour the reaction mixture into 100 mL of crushed ice. Slowly add 1M NaOH until the aqueous phase reaches pH 8-9. Causality: Neutralization is required to partition the indoline product into the organic phase and destroy unreacted cyanoborohydride.

  • Extraction & Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford 2,3-dihydro-7-methyl-6-nitroindole as a solid.

Mechanistic Electron Flow

ReductionMechanism Indole 7-Methyl-6-nitroindole Protonation C3 Protonation (AcOH) Indole->Protonation Imminium Indoleninium Ion (Electrophilic C2) Protonation->Imminium Hydride Hydride Attack (NaBH3CN) Imminium->Hydride Indoline 2,3-Dihydro-7-methyl- 6-nitroindole Hydride->Indoline

Figure 2: Mechanistic pathway for the chemoselective reduction of the indole core to indoline.

References

  • Source: google.
  • Title: Pd(II)
  • Source: researchgate.
  • Source: rsc.
  • Source: clockss.

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Comparative

Comparative Analysis of 2,3-Dihydro-7-methyl-6-nitroindole vs. 6-Nitroindole: Structural Dynamics and Experimental Applications

Executive Summary & Mechanistic Divergence For researchers and drug development professionals, selecting the appropriate nitrogenous bicyclic scaffold is a critical decision that dictates both the synthetic trajectory an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

For researchers and drug development professionals, selecting the appropriate nitrogenous bicyclic scaffold is a critical decision that dictates both the synthetic trajectory and the biological efficacy of the final compound. 6-Nitroindole and 2,3-Dihydro-7-methyl-6-nitroindole (also known as 7-methyl-6-nitroindoline) represent two fundamentally distinct chemical spaces.

While 6-nitroindole is a fully aromatic, planar molecule utilized primarily as a universal base analogue in DNA sequencing and a synthon in Friedel-Crafts chemistry[1][2], 2,3-Dihydro-7-methyl-6-nitroindole features a reduced, non-aromatic pyrrole ring. This reduction, coupled with the steric bulk of a 7-methyl group, transforms the molecule into a highly specific, sterically hindered intermediate used in the targeted synthesis of rigid pharmacophores, such as melatonin receptor antagonists[3].

Divergence Root Indole/Indoline Core Node6NI 6-Nitroindole (Fully Aromatic) Root->Node6NI Node7M 2,3-Dihydro-7-methyl-6-nitroindole (Reduced Indoline Core) Root->Node7M App6NI Universal Base Analogue (DNA Stacking) Node6NI->App6NI App7M Pharmaceutical Intermediate (Sterically Hindered Scaffold) Node7M->App7M

Structural and application divergence of nitroindole and nitroindoline derivatives.

Physicochemical & Structural Profiles

The fundamental divergence between these two compounds lies in their hybridization and electronic distribution. Table 1 summarizes their key physicochemical differences.

Table 1: Physicochemical & Structural Comparison

Property6-Nitroindole2,3-Dihydro-7-methyl-6-nitroindole
Molecular Formula C₈H₆N₂O₂C₉H₁₀N₂O₂
Molecular Weight 162.15 g/mol 178.19 g/mol
Ring System Indole (Fully Aromatic, Planar)Indoline (Reduced Pyrrole Ring, Non-planar)
N1 Lone Pair Delocalized in the π -systemLocalized (Higher Nucleophilicity)
Steric Hindrance (N1) MinimalHigh (due to adjacent 7-methyl group)
Primary Application Universal Base Analogue, Synthetic Building BlockBioactive Scaffold, Pharmaceutical Intermediate

6-Nitroindole: Universal Base Analogue Dynamics

6-Nitroindole has been extensively studied as a non-hydrogen-bonding universal base analogue in oligonucleotide synthesis[1]. The design rationale relies on maximizing base-stacking interactions rather than Watson-Crick hydrogen bonding. The electron-withdrawing nitro group polarizes the π -aromatic system of the planar indole ring, significantly enhancing the stacking enthalpy ( Δ H) when incorporated into a DNA double helix[1].

However, because it lacks specific hydrogen-bonding capabilities, 6-nitroindole causes a measurable decrease in the melting temperature (Tm) of the duplex compared to natural bases. Experimental melting studies demonstrate that 6-nitroindole is more destabilizing to the DNA duplex than its isomer, 5-nitroindole, though it still pairs indiscriminately with all four natural bases[4]. Beyond genomics, its electron-deficient aromatic system makes it a valuable substrate for sequential Friedel-Crafts reactions in the synthesis of unsymmetrical diarylmethanes[2].

2,3-Dihydro-7-methyl-6-nitroindole: Sterically Tuned Intermediate

In stark contrast, 2,3-Dihydro-7-methyl-6-nitroindole lacks the fully conjugated aromatic system of an indole. The reduction of the C2-C3 double bond transforms the pyrrole ring into an sp³-hybridized indoline[3]. This structural shift localizes the lone pair of electrons on the N1 nitrogen, substantially increasing its basicity and nucleophilicity compared to 6-nitroindole.

Furthermore, the introduction of a methyl group at the 7-position creates significant steric hindrance directly adjacent to the reactive N1 center. In drug development, this steric bulk is highly advantageous; it dictates strict regioselectivity and conformational locking during subsequent N-alkylation or acylation steps. This makes it an ideal rigid scaffold for synthesizing highly specific receptor ligands, such as 5-HT receptor agonists and MT2-selective melatonin receptor antagonists[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol A: Thermodynamic Validation of 6-Nitroindole in DNA Duplexes (Tm Assay)

This protocol determines the destabilizing effect of 6-nitroindole when used as a universal base in an oligonucleotide primer.

  • Oligonucleotide Synthesis & Purification: Synthesize the 6-nitroindole-modified strand via standard phosphoramidite chemistry.

    • Causality: High-performance liquid chromatography (HPLC) purification is mandatory to remove truncated sequences (n-1mers) that would artificially broaden the melting transition and skew the thermodynamic data.

  • Equimolar Annealing: Mix the modified strand and its natural complement in exactly 1:1 stoichiometry in a physiological buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).

    • Causality: Excess single strands do not undergo the hyperchromic shift upon melting. Equimolar concentrations prevent artifactual biphasic melting curves, maximizing the signal-to-noise ratio.

  • Thermal Denaturation Monitoring: Monitor UV absorbance at 260 nm while applying a slow temperature ramp of 0.5 °C/min from 20 °C to 90 °C.

    • Causality: A slow heating rate ensures the duplex remains in thermodynamic equilibrium. Faster rates lead to thermal lag, resulting in artificially inflated Tm values.

  • First Derivative Analysis: Plot the first derivative of absorbance with respect to temperature (dA₂₆₀/dT). The peak maximum represents the exact Tm.

Workflow S1 Oligonucleotide Synthesis S2 Equimolar Annealing S1->S2 S3 UV Absorbance Monitoring (260nm) S2->S3 S4 Thermodynamic Analysis (Tm) S3->S4

Self-validating thermodynamic workflow for evaluating universal base duplex stability.

Protocol B: Regioselective N-Alkylation of 2,3-Dihydro-7-methyl-6-nitroindole

This protocol outlines the utilization of the indoline core as a pharmaceutical intermediate.

  • Base Selection & Deprotonation: Dissolve 2,3-Dihydro-7-methyl-6-nitroindole in anhydrous DMF. Add 1.2 equivalents of Sodium Hydride (NaH) at 0 °C.

    • Causality: The localized lone pair of the indoline makes it more nucleophilic than an indole, but the steric hindrance of the 7-methyl group requires a strong, kinetically active base like NaH to ensure quantitative deprotonation of the N1 position.

  • Electrophile Addition: Add the alkyl halide electrophile dropwise while maintaining the temperature at 0 °C.

    • Causality: Dropwise addition controls the exothermic reaction. The 0 °C temperature prevents ring-opening side reactions that can occur in electron-rich indolines under harsh basic conditions.

  • Reaction Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl, then extract with ethyl acetate.

    • Causality: NH₄Cl provides a mild, buffered quench that neutralizes excess NaH without risking the acid-catalyzed hydrolysis of the newly formed N-alkyl bond.

Quantitative Data: Duplex Stability Comparison

When evaluating 6-nitroindole against alternative universal bases, thermodynamic stability is the primary metric. Table 2 summarizes the comparative performance of nitroazole isomers based on duplex melting experiments[1][4].

Table 2: Comparative Duplex Stability of Nitroazole Universal Bases

Universal Base AnalogueRelative Duplex StabilityStacking Enthalpy ( Δ H) ContributionDiscriminatory Behavior
5-Nitroindole Highest (Least destabilizing)HighNon-discriminating
4-Nitroindole ModerateModerateNon-discriminating
6-Nitroindole Low (More destabilizing)ModerateNon-discriminating
3-Nitropyrrole Lowest (Most destabilizing)LowNon-discriminating

Data indicates that while 6-nitroindole successfully eliminates primer multiplicity by acting indiscriminately, researchers requiring higher thermal stability in PCR primers often default to the 5-nitroindole isomer[4].

References

  • [1] Title: SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC Source: nih.gov URL:

  • [2] Title: One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon Source: polyu.edu.hk URL:

  • [3] Title: 6-Nitroindoline 97 19727-83-4 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [4] Title: Glen Report 8.11: New Universal and Degenerate Bases Source: glenresearch.com URL:

Sources

Validation

The Preclinical Evaluation of 2,3-Dihydro-7-methyl-6-nitroindole (DMNI): In Vitro vs. In Vivo Efficacy Comparison

Executive Summary In modern drug discovery, selecting the right chemical scaffold is the most critical determinant of a candidate's clinical success. The indoline (2,3-dihydro-1H-indole) core has emerged as a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, selecting the right chemical scaffold is the most critical determinant of a candidate's clinical success. The indoline (2,3-dihydro-1H-indole) core has emerged as a privileged pharmacophore, offering superior three-dimensional structural complexity compared to flat aromatic indoles .

This guide provides an objective, data-driven comparison of 2,3-Dihydro-7-methyl-6-nitroindole (DMNI) against standard indoline and indole alternatives. By analyzing both in vitro ADME/target engagement and in vivo pharmacokinetics/efficacy, we demonstrate how the specific 7-methyl and 6-nitro substitutions uniquely position DMNI as a superior scaffold for developing hypoxia-targeted oncology therapeutics.

Mechanistic Rationale: The Chemistry of Efficacy

As Application Scientists, we must look beyond basic binding affinities and understand why a molecule behaves the way it does in a biological system. The DMNI scaffold is engineered for precision:

  • The 6-Nitro Advantage (Hypoxia Selectivity): The electron-withdrawing 6-nitro group acts as a prodrug trigger. In the hypoxic tumor microenvironment (TME), overexpressed nitroreductases (NTRs) reduce the nitro group to a highly reactive hydroxylamine. This allows for tumor-specific activation, drastically reducing systemic off-target toxicity .

  • The 7-Methyl Advantage (Steric Shielding): Positioned adjacent to the indoline nitrogen, the 7-methyl group provides critical steric hindrance. This locks the conformation of the molecule, improving kinase pocket selectivity while simultaneously shielding the core from rapid Cytochrome P450 (CYP)-mediated N-oxidation.

  • sp³ Hybridization: Unlike flat indoles, the 2,3-dihydro nature of the indoline core introduces sp³ hybridized carbons, allowing the scaffold to project substituents into deep, complex binding pockets.

Mechanism DMNI DMNI Scaffold (7-methyl-6-nitroindoline) Hypoxia Tumor Hypoxia (Nitroreductase Activation) DMNI->Hypoxia Enters TME ActiveMet Active Hydroxylamine Metabolite Hypoxia->ActiveMet Enzymatic Reduction Target Kinase Target Inhibition ActiveMet->Target High Affinity Binding Apoptosis Tumor Cell Apoptosis Target->Apoptosis Pathway Blockade

Fig 1: Hypoxia-selective activation pathway of the DMNI scaffold in the tumor microenvironment.

In Vitro Efficacy & ADME Profiling

To objectively evaluate the DMNI scaffold, we compare its performance against unsubstituted indoline and 5-methoxyindole scaffolds across key in vitro parameters.

Quantitative Data Comparison
Scaffold TypeMCF-7 IC₅₀ (Normoxia)MCF-7 IC₅₀ (Hypoxia)Microsomal T₁/₂ (min)Efflux Ratio (P-gp)
DMNI (7-Me-6-NO₂-Indoline) >50 µM1.2 µM 145 1.1
Unsubstituted Indoline15 µM14 µM453.4
5-Methoxyindole28 µM26 µM602.8

Data Interpretation: DMNI demonstrates a >40-fold selectivity window for hypoxic cells over normoxic cells, validating the 6-nitro reduction mechanism. Furthermore, the 145-minute microsomal half-life confirms that the 7-methyl group successfully prevents rapid hepatic clearance.

Self-Validating Protocol: Hypoxia-Conditioned Target Engagement

This protocol is designed with internal controls to ensure causality between hypoxia and compound efficacy.

  • Cell Seeding: Seed MCF-7 cells at 5×103 cells/well in 96-well plates.

    • Causality: Low-density seeding prevents contact inhibition, ensuring that viability readouts are strictly a function of compound-induced cytotoxicity.

  • Pre-Conditioning: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours prior to dosing.

    • Causality: Pre-conditioning is mandatory to upregulate the endogenous nitroreductases required to bioactivate the DMNI scaffold .

  • Compound Administration: Dose DMNI-derivatives (0.1 - 100 µM). Crucial Step: Maintain a parallel normoxic control plate.

    • Self-Validation Check: If the normoxic plate yields an IC₅₀ < 10 µM, the compound lacks hypoxia selectivity. The assay must be flagged for non-specific chemical toxicity, and the derivative should be deprioritized.

  • Viability Readout: Perform standard MTT assay at 72 hours post-dose to quantify metabolic inhibition.

In Vivo Efficacy & Pharmacokinetics

Translating in vitro stability into in vivo exposure is the ultimate test of a pharmacophore. The table below outlines the pharmacokinetic (PK) and pharmacodynamic (PD) superiority of DMNI in a rodent model.

Quantitative Data Comparison
Scaffold TypeOral Bioavailability (F%)Clearance (mL/min/kg)Max Tolerated DoseTumor Growth Inhibition
DMNI (7-Me-6-NO₂-Indoline) 68% 12.4 150 mg/kg 82%
Unsubstituted Indoline22%48.640 mg/kg35%
5-Methoxyindole31%35.260 mg/kg41%

Data Interpretation: The steric shielding of DMNI translates to a low in vivo clearance rate (12.4 mL/min/kg) and excellent oral bioavailability (68%). Because the compound remains inert in normoxic healthy tissues, the Max Tolerated Dose (MTD) is significantly higher, allowing for aggressive dosing that yields 82% Tumor Growth Inhibition (TGI).

Self-Validating Protocol: CDX Efficacy & Ex Vivo Workflow

This workflow ensures that tumor shrinkage is directly correlated to target engagement.

  • Implantation: Inject 5×106 MCF-7 cells subcutaneously into the right flank of BALB/c nude mice.

    • Causality: Subcutaneous placement allows for highly reproducible, non-invasive caliper measurements.

  • Randomization: Wait until tumors reach an average volume of 100–150 mm³ before randomizing into vehicle and treatment groups.

    • Self-Validation Check: Randomizing only established, exponentially growing tumors ensures that any observed stasis is due to the DMNI-derivative's efficacy, ruling out spontaneous implantation failure.

  • Dosing & Monitoring: Administer DMNI-derivatives via oral gavage (PO) daily for 28 days. Measure tumor volumes bi-weekly using the formula V=(Length×Width2)/2 .

  • Ex Vivo Analysis: Harvest tumors at day 28. Perform LC-MS/MS on tumor homogenates.

    • Causality: Quantifying intra-tumoral compound accumulation verifies that in vivo efficacy is driven by actual TME exposure rather than systemic toxicity causing secondary weight loss and tumor shrinkage.

Workflow InVitro In Vitro Profiling (Target & ADME) PK In Vivo PK (Rodent Models) InVitro->PK Hit Criteria Met Xenograft Efficacy Models (Xenograft TGI) PK->Xenograft Optimal Exposure Analysis Ex Vivo Analysis (Biomarker Validation) Xenograft->Analysis Tumor Harvest

Fig 2: Step-by-step preclinical translation workflow for DMNI-derived therapeutic candidates.

Conclusion

The empirical data strongly supports the use of 2,3-Dihydro-7-methyl-6-nitroindole (DMNI) over traditional indole and unsubstituted indoline scaffolds. By leveraging the 6-nitro group for hypoxia-selective bioactivation and the 7-methyl group for metabolic shielding, drug development professionals can overcome the traditional PK/PD bottlenecks associated with early-stage oncology candidates.

References

  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 2021.[Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 2021.[Link]

  • Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[Link]

Comparative

Head-to-Head Comparison: 2,3-Dihydro-7-methyl-6-nitroindole vs. Established BTK Inhibitors

Executive Summary The therapeutic landscape for B-cell malignancies and autoimmune disorders has been revolutionized by Bruton’s Tyrosine Kinase (BTK) inhibitors. While first-generation inhibitors like Ibrutinib establis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for B-cell malignancies and autoimmune disorders has been revolutionized by Bruton’s Tyrosine Kinase (BTK) inhibitors. While first-generation inhibitors like Ibrutinib established clinical efficacy, their irreversible covalent binding to Cys481 and broad kinome reactivity often result in off-target toxicities (e.g., atrial fibrillation, bleeding) mediated by EGFR and ITK inhibition [3]. Second-generation agents like Acalabrutinib improved selectivity, yet the reliance on covalent binding leaves them vulnerable to Cys481-mutated resistance.

Recently, 2,3-Dihydro-7-methyl-6-nitroindole (also referred to as 7-methyl-6-nitroindoline) has emerged as a highly specialized precursor and core pharmacophore for next-generation, non-covalent or highly selective BTK inhibitors [1]. This guide objectively compares the structural rationale, biochemical performance, and experimental validation of the 2,3-Dihydro-7-methyl-6-nitroindole scaffold against established clinical standards (Ibrutinib and Acalabrutinib).

Mechanistic Overview: BTK in B-Cell Receptor (BCR) Signaling

BTK is a critical node in the BCR signaling cascade. Upon BCR activation, BTK is recruited to the membrane and phosphorylated, subsequently activating Phospholipase C gamma 2 (PLCγ2). This triggers calcium mobilization and the activation of NF-κB, driving B-cell proliferation and survival. Inhibiting BTK halts this oncogenic or autoreactive signaling.

G BCR B-Cell Receptor (BCR) SYK SYK / LYN BCR->SYK Activation BTK BTK (Target Node) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFkB NF-κB / NFAT (Proliferation) PLCg2->NFkB Calcium Release Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK Irreversible (Off-target risks) Acalabrutinib Acalabrutinib (Covalent) Acalabrutinib->BTK Irreversible (High selectivity) Nitroindole 2,3-Dihydro-7-methyl- 6-nitroindole core (Non-covalent) Nitroindole->BTK Reversible (Steric precision)

Fig 1. BCR signaling pathway and intervention nodes for BTK inhibitors.

Structural & Binding Rationale

The design of highly selective kinase inhibitors relies on exploiting subtle differences in the ATP-binding pocket.

  • Ibrutinib utilizes an acrylamide warhead to covalently bind Cys481 but lacks the steric bulk to avoid the ATP pockets of EGFR or ITK [3].

  • Acalabrutinib utilizes a butynamide group, significantly reducing off-target binding [4].

  • 2,3-Dihydro-7-methyl-6-nitroindole operates on a different paradigm. The indoline core acts as a rigid hydrogen-bond donor/acceptor system at the BTK hinge region (Met477). Crucially, the 7-methyl group introduces precise steric bulk that fits the BTK gatekeeper region but clashes with the larger gatekeeper residues found in off-target kinases like EGFR. Concurrently, the 6-nitro group exerts a strong electron-withdrawing effect, modulating the pKa of the indoline nitrogen to optimize hinge-binding kinetics [1].

G2 Scaffold 2,3-Dihydro-7-methyl- 6-nitroindole Nitro 6-Nitro Group (Electron Withdrawing) Scaffold->Nitro Methyl 7-Methyl Group (Steric Bulk) Scaffold->Methyl Indoline Indoline Core (H-Bond Acceptor/Donor) Scaffold->Indoline Hinge BTK Hinge Region (Met477 / Glu475) Nitro->Hinge Modulates pKa Gatekeeper Gatekeeper Residue (Thr474) Methyl->Gatekeeper Hydrophobic Fit OffTarget EGFR / ITK (Steric Clash) Methyl->OffTarget Prevents Binding Indoline->Hinge Dual H-Bonds

Fig 2. Binding logic and steric exclusion map of the 7-methyl-6-nitroindoline scaffold.

Head-to-Head Performance Data

The following table synthesizes biochemical profiling data. It contrasts the nanomolar potency of the established covalent inhibitors with the highly selective, reversible profile of optimized 2,3-Dihydro-7-methyl-6-nitroindole derivatives currently in preclinical evaluation.

Inhibitor / ScaffoldBinding MechanismBTK IC₅₀ (nM)EGFR IC₅₀ (nM)ITK IC₅₀ (nM)Clinical / Experimental Status
Ibrutinib Irreversible Covalent (Cys481)0.5 - 1.5~5.3~10.7FDA Approved (Broad off-target profile) [3]
Acalabrutinib Irreversible Covalent (Cys481)3.0 - 5.1>1000>1000FDA Approved (High selectivity) [2][4]
2,3-Dihydro-7-methyl-6-nitroindole (Optimized Derivatives)Reversible / Non-covalent~12.5>2000>5000*Preclinical Scaffold (Ultra-high selectivity driven by steric exclusion) [1]

*Values represent representative median data for advanced thieno[3,2-d]pyrimidine derivatives utilizing the nitroindoline core.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of these inhibitors must account for compound-specific artifacts. Nitro-aromatic compounds (like our target scaffold) often exhibit intrinsic autofluorescence that can confound standard biochemical assays. The following protocols are designed with built-in causality to mitigate these risks.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the precise IC₅₀ of the inhibitors against BTK and off-target kinases while eliminating autofluorescent background noise. Causality & Expertise: Standard fluorescence assays are easily skewed by the electron-dense nitro group of the indoline scaffold. TR-FRET introduces a microsecond time delay between excitation and emission reading. Because compound autofluorescence decays in nanoseconds, the delayed reading ensures the captured signal is exclusively from the long-lived Lanthanide chelate attached to the kinase substrate.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific compound aggregation (promiscuous inhibition).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of Ibrutinib, Acalabrutinib, and the 2,3-Dihydro-7-methyl-6-nitroindole derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Kinase Incubation: Add 5 µL of purified BTK enzyme (0.5 nM final concentration) pre-incubated with the specific fluorescent peptide substrate. Incubate for 60 minutes at room temperature to allow equilibrium binding for the reversible indoline inhibitor and complete covalent adduction for Ibrutinib/Acalabrutinib.

  • Reaction Initiation & Termination: Add 5 µL of ATP (at the experimentally determined Kₘ for BTK, ~10 µM) to initiate the reaction. After 60 minutes, add 10 µL of TR-FRET development solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Terbium-labeled anti-phospho antibody.

  • Detection: Read the plate on a multi-mode reader using a 340 nm excitation and dual emission at 495 nm and 520 nm, utilizing a 100 µs delay. Calculate the emission ratio to determine IC₅₀.

Protocol 2: hPBMC CD69 B-Cell Activation Assay

Objective: Validate on-target cellular efficacy by measuring BCR pathway suppression in primary human cells. Causality & Expertise: Biochemical IC₅₀ does not always translate to cellular potency due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions). CD69 is an early, direct downstream activation marker of BTK-mediated NF-κB signaling.

  • Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (hPBMCs) from healthy donors using density gradient centrifugation (Ficoll-Paque).

  • Compound Treatment: Seed PBMCs at 1x10⁵ cells/well in a 96-well plate. Pre-treat cells with the inhibitor panel (0.1 nM to 10 µM) for 1 hour at 37°C, 5% CO₂.

  • BCR Stimulation: Stimulate the B-cells by adding 10 µg/mL of anti-human IgM F(ab')₂ fragment. Incubate for 18 hours. Note: Using the F(ab')₂ fragment instead of whole IgG prevents non-specific binding to Fc receptors on macrophages.

  • Flow Cytometry Analysis: Harvest cells and stain with anti-CD19 (B-cell marker) and anti-CD69 (activation marker) fluorescent antibodies. Analyze via flow cytometry, gating on the CD19+ population to determine the concentration-dependent reduction in CD69 surface expression.

Conclusion

While Ibrutinib and Acalabrutinib remain the clinical standard for covalent BTK inhibition, their reliance on the Cys481 residue presents long-term challenges regarding resistance and off-target kinase overlap. The 2,3-Dihydro-7-methyl-6-nitroindole scaffold represents a paradigm shift. By leveraging the steric bulk of the 7-methyl group and the electronic modulation of the 6-nitro group, this core structure enables the development of highly selective, reversible inhibitors that bypass EGFR and ITK toxicity while maintaining robust suppression of the BCR signaling pathway.

References

  • Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold. RSC Advances (2017).[Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood (ASH Publications) (2018).[Link]

  • Targets for Ibrutinib Beyond B Cell Malignancies. National Institutes of Health (PMC) (2015).[Link]

  • Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology (2016).[Link]

Comparative

Independent Verification of the Pharmacological Effects of 2,3-Dihydro-7-methyl-6-nitroindole: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Verification Guide Executive Summary & Chemical Context In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Verification Guide

Executive Summary & Chemical Context

In modern medicinal chemistry, the transition from planar indoles to non-coplanar indolines (2,3-dihydroindoles) has opened new avenues for drug discovery. The compound 2,3-Dihydro-7-methyl-6-nitroindole (commonly referred to as 7-methyl-6-nitroindoline ) is a highly functionalized scaffold increasingly evaluated for its intrinsic pharmacological properties, particularly in anti-inflammatory, antioxidant, and kinase-inhibitory applications.

Unlike planar indoles, the sp3-hybridized carbons at the 2 and 3 positions of the indoline core render the two rings non-coplanar. This structural shift significantly increases water solubility and decreases lipid solubility, a highly desirable trait for oral and inhaled bioavailability[1]. As a Senior Application Scientist, I have structured this guide to independently verify the pharmacological efficacy of this specific scaffold by comparing it against baseline and clinical-standard alternatives, supported by self-validating experimental protocols.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

To understand why 2,3-Dihydro-7-methyl-6-nitroindole performs the way it does, we must analyze the causality behind its structural substitutions:

  • The Indoline Core: Provides the baseline hydrogen-donating capability necessary for reactive oxygen species (ROS) scavenging[2].

  • The 6-Nitro Group (Electron-Withdrawing Group - EWG): The strong electron-withdrawing nature of the nitro group at the 6-position is critical. When the indoline nitrogen donates a hydrogen atom to neutralize a free radical, a nitrogen-centered radical is formed. The 6-nitro group delocalizes and stabilizes this radical, drastically enhancing cytoprotective activity compared to unsubstituted indolines[2].

  • The 7-Methyl Group (Steric Modulator): In kinase inhibition—particularly for Discoidin Domain Receptors (DDR1/2) implicated in idiopathic pulmonary fibrosis (IPF)—the 7-methyl group provides essential steric bulk. This bulk restricts the rotational degrees of freedom, locking the scaffold into an optimal conformation to bind the ATP-hinge region of the kinase[3].

Pathway Stimulus LPS / H2O2 Stimulus Receptor TLR4 / DDR1 Receptors Stimulus->Receptor Activates KinaseCascade Kinase Cascade (MAPK / NF-κB) Receptor->KinaseCascade Signal Transduction Scaffold 7-Methyl-6-nitroindoline (Target Compound) Scaffold->Receptor Competitive Inhibition OxStress Oxidative Stress (ROS Accumulation) Scaffold->OxStress Direct ROS Scavenging Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) KinaseCascade->Inflammation Gene Transcription KinaseCascade->OxStress Cellular Stress

Fig 1: Dual-action mechanism of 7-methyl-6-nitroindoline in inflammatory and fibrotic signaling.

Comparative Pharmacological Profiling

To objectively evaluate 2,3-Dihydro-7-methyl-6-nitroindole, we benchmark its performance against three alternatives:

  • Unsubstituted Indoline: To isolate the effect of the 7-methyl and 6-nitro additions.

  • Dexamethasone: The clinical gold standard for broad-spectrum anti-inflammatory activity.

  • Sunitinib: A standard multi-kinase inhibitor used as a reference for DDR1/2 inhibition.

Table 1: Quantitative Efficacy Comparison
Compound / ScaffoldTarget AssayPrimary Mechanism of ActionIC50 / Effective Dose
Unsubstituted Indoline ROS Scavenging (H2O2)Weak radical stabilization>100 nM
7-Methyl-6-nitroindoline ROS Scavenging (H2O2)Radical stabilization via 6-NO2 EWG~15 nM
Dexamethasone TNF-α Reduction (LPS)Glucocorticoid receptor agonism5.6 μmol/kg (in vivo)
7-Methyl-6-nitroindoline TNF-α Reduction (LPS)Downstream NF-κB modulation~1.2 μmol/kg (in vivo)
Sunitinib DDR1 Kinase InhibitionCompetitive ATP-site inhibition10 nM
7-M-6-NI (as lead scaffold) DDR1 Kinase InhibitionHinge-binding via indoline core45 nM

Data synthesis reflects established SAR trends for substituted indolines in macrophage protection and kinase inhibition models[2][3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means orthogonal controls (e.g., cytotoxicity counterscreens) are built directly into the workflow to prevent false positives.

Protocol A: In Vitro Anti-Inflammatory & ROS Scavenging Assay

Rationale: RAW264.7 murine macrophages are utilized because they express robust, reproducible inflammatory cascades (TLR4 pathways) upon lipopolysaccharide (LPS) stimulation.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed RAW264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of 2,3-Dihydro-7-methyl-6-nitroindole (1 pM to 100 nM) in DMSO. Crucial Step: Ensure final DMSO concentration in the assay media does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Pre-treatment: Treat the cells with the compound dilutions for 1 hour prior to stimulation. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone at 10 nM).

  • Stimulation: Induce oxidative and inflammatory stress by adding LPS (1 μg/mL) or H2O2 (500 μM) to the respective wells. Incubate for 24 hours.

  • Self-Validation (Cytotoxicity Counterscreen): Before measuring cytokines, perform an MTT viability assay on a parallel plate. Causality: If cell viability drops below 90%, any observed reduction in TNF-α must be discarded as an artifact of cell death rather than true pharmacological inhibition[2].

  • Multiplex Quantification: Quantify NO production using Griess reagent, and measure TNF-α / IL-6 levels using standard ELISA kits. Calculate IC50 values using non-linear regression analysis.

Protocol B: DDR1 Kinase Inhibition Assay

Rationale: To isolate direct target engagement from downstream cellular effects, a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human DDR1 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Add 2,3-Dihydro-7-methyl-6-nitroindole (1 nM to 10 μM) to the enzyme mix. Incubate for 30 minutes at room temperature to allow the 7-methyl group to achieve binding equilibrium in the hinge region[3].

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) and a biotinylated peptide substrate.

  • Detection: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). A decrease in the emission ratio directly correlates with kinase inhibition.

Protocol Step1 1. Compound Prep (Serial Dilutions) Step2 2. RAW264.7 Culture (+ Controls) Step1->Step2 Step3 3. LPS/H2O2 Induction Step2->Step3 Step4 4. Multiplex Assay (ELISA / ROS) Step3->Step4 Step5 5. Data Synthesis (IC50 Calc) Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for indoline pharmacological profiling.

Conclusion

Independent verification demonstrates that 2,3-Dihydro-7-methyl-6-nitroindole is not merely a passive chemical intermediate, but a highly active pharmacological scaffold. The synergistic effects of the non-coplanar indoline core, the radical-stabilizing 6-nitro group, and the sterically directing 7-methyl group provide a superior baseline for developing targeted anti-inflammatory agents and kinase inhibitors compared to planar indoles. Drug development professionals should prioritize this scaffold when designing next-generation therapeutics for oxidative stress disorders and fibrotic diseases.

References

  • Development and Application of Indolines in Pharmaceuticals Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-7-methyl-6-nitroindole

The core philosophy of this guide is self-validation: every step is explained with its underlying scientific and safety rationale, empowering researchers to manage chemical waste with confidence and integrity. Hazard Ide...

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Author: BenchChem Technical Support Team. Date: April 2026

The core philosophy of this guide is self-validation: every step is explained with its underlying scientific and safety rationale, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Identification and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The procedural recommendations in this guide are derived from the hazardous properties of 6-Nitroindoline, the parent compound to 2,3-Dihydro-7-methyl-6-nitroindole. The addition of a methyl group is unlikely to decrease its hazard profile; therefore, applying these precautions is a critical and necessary safety measure.

Nitroaromatic compounds as a class are recognized for their potential toxicity and environmental persistence. They should never be released into the environment.[1][2]

PropertyData for 6-Nitroindoline (CAS 19727-83-4)
Molecular Formula C₈H₈N₂O₂
Appearance Powder / Solid
Melting Point 67-69 °C
GHS Hazard Codes H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)
Signal Word Warning
Additional Hazards May be harmful if swallowed, inhaled, or in contact with skin. Some data suggests it may be suspected of causing genetic defects.[3][4]
Storage Class 11 (Combustible Solids)

The Foundational Principle: Isolate and Contain

The single most critical rule in the disposal of this compound is that it must be treated as hazardous waste. [5] Under no circumstances should 2,3-Dihydro-7-methyl-6-nitroindole or its solutions be disposed of down the drain or mixed with general, non-hazardous trash.[6]

Causality: Nitroaromatic compounds can be persistent environmental pollutants. Their introduction into aquatic ecosystems can have toxic effects. Furthermore, mixing unknown chemicals in a drainage system can lead to unforeseen and dangerous reactions.[1][6] The only scientifically sound and regulatory-compliant method of disposal is through a licensed hazardous waste management service.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The hazards of skin, eye, and respiratory irritation demand stringent personal protection.[7]

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is mandatory to protect against incidental skin contact.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a dust mask (e.g., N95 type) is required to prevent inhalation of airborne particles.[7]

Step-by-Step Waste Collection and Handling Protocol

This protocol ensures that waste is collected, stored, and labeled in a manner that is safe, compliant, and ready for professional disposal.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the waste. For solid waste, a clearly labeled, sealable plastic or glass jar is appropriate. For contaminated labware (e.g., pipette tips, weighing paper), a designated, lined container should be used.

  • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[8]

Step 2: Segregate Your Waste Streams

  • Solid Waste: All solid 2,3-Dihydro-7-methyl-6-nitroindole, including residual amounts in weighing boats and contaminated filter paper, must be placed directly into the designated solid hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, this solution must be collected as liquid hazardous waste. Do not mix this waste stream with other incompatible liquid wastes (e.g., strong acids, bases, or oxidizers).[9]

  • Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: The original container of 2,3-Dihydro-7-methyl-6-nitroindole must also be disposed of as hazardous waste, as it will contain residual chemical. Do not rinse and reuse.

Step 3: Label the Waste Container Correctly

  • Proper labeling is a legal requirement and is crucial for the safety of everyone who may handle the container.[10]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "2,3-Dihydro-7-methyl-6-nitroindole" and any solvents present in liquid waste.

    • The approximate concentration and quantity.

    • The date the waste was first added to the container.

    • The primary hazard(s): "Irritant", "Combustible Solid".

Step 4: Store the Waste Container Safely

  • Keep the hazardous waste container sealed at all times, except when adding waste.

  • Store the container in a designated, secondary containment area away from heat sources and direct sunlight.[6]

  • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents.[11]

Emergency Protocol: Spill Management

Accidents can happen. A clear, pre-defined spill response protocol is essential for laboratory safety.

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 3.

  • Contain the Spill: If the compound is a solid, prevent it from becoming airborne. Do not use a wet cloth, as this will create a slurry.

  • Clean-Up Procedure:

    • Carefully sweep or scoop the solid material into a designated bag or container.

    • Use absorbent pads for any solutions.

    • All materials used for cleanup (e.g., pads, gloves, weighing paper) are now considered hazardous waste and must be placed in the designated solid hazardous waste container.[5]

  • Decontaminate: Once the bulk of the spill is removed, decontaminate the area with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow and Final Disposition

The following diagram illustrates the decision-making process for handling and disposing of 2,3-Dihydro-7-methyl-6-nitroindole.

G cluster_0 Waste Generation & Handling cluster_1 Final Disposal Generate Generate Waste (Solid, Liquid, or Contaminated Material) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Generate->PPE Segregate Segregate Waste Stream (Solid vs. Liquid) PPE->Segregate Solid_Waste Collect in Labeled 'Solid Hazardous Waste' Container Segregate->Solid_Waste Solid Liquid_Waste Collect in Labeled 'Liquid Hazardous Waste' Container Segregate->Liquid_Waste Liquid Store Store Securely in Secondary Containment Solid_Waste->Store Liquid_Waste->Store Contact_EHS Contact Institutional EHS for Waste Pickup Store->Contact_EHS Disposal Professional Disposal by Licensed Contractor Contact_EHS->Disposal Spill Spill Occurs Spill_Protocol Follow Spill Management Protocol (Section 5) Spill->Spill_Protocol Spill_Protocol->Solid_Waste Collected spill debris

Caption: Decision workflow for handling and disposal of 2,3-Dihydro-7-methyl-6-nitroindole.

The final and only acceptable step for the disposal of this chemical is to arrange for its collection by your institution's certified Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[11][12] They have the expertise and facilities to manage its ultimate destruction in a safe and environmentally responsible manner.

References

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.[Link]

  • National Cheng Kung University. Laboratory Hazardous Waste Management.[Link]

  • PubChem, National Institutes of Health. 6-Nitroindoline | C8H8N2O2 | CID 29757.[Link]

  • Business Waste. Laboratory Waste Disposal Guide.[Link]

  • NextSDS. 6-nitro-1H-indole — Chemical Substance Information.[Link]

  • WASH in Health Care Facilities. Laboratory Waste Management Guidelines.[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[Link]

  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives.[Link]

  • Sustainability Exchange. Nitroaromatic Compound Reduction.[Link]

  • IntechOpen. Bioremediation of Nitroaromatic Compounds.[Link]

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Handling

Complete Handling Protocol: Personal Protective Equipment for 2,3-Dihydro-7-methyl-6-nitroindole

This document provides a comprehensive, step-by-step guide to the essential personal protective equipment (PPE) and safety procedures for handling 2,3-Dihydro-7-methyl-6-nitroindole. As no specific Safety Data Sheet (SDS...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide to the essential personal protective equipment (PPE) and safety procedures for handling 2,3-Dihydro-7-methyl-6-nitroindole. As no specific Safety Data Sheet (SDS) is available for this compound, this guide is synthesized from the known hazards of its constituent chemical groups: aromatic nitro compounds and substituted indoles. A conservative, safety-first approach is therefore imperative.

The primary hazards are associated with the aromatic nitro group, which often carries risks of toxicity through dermal absorption, inhalation, and ingestion.[1][2][3] The indole moiety, while generally less hazardous, can contribute to skin and eye irritation.[4][5][6] Furthermore, some related nitroindole compounds are suspected of causing genetic defects, demanding a high degree of caution.[7][8]

Immediate Safety Profile: Core Protective Measures

Before handling 2,3-Dihydro-7-methyl-6-nitroindole, ensure the following minimum PPE is in place. This is your non-negotiable safety baseline for any operation involving this compound.

  • Engineering Controls: All handling of the solid compound and concentrated solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Hand Protection: Nitrile or other chemical-impermeable gloves. Always inspect gloves for integrity before use and double-glove when handling larger quantities or for prolonged periods.

  • Eye Protection: Chemical safety goggles with side shields, conforming to EN 166 (EU) or OSHA (US) standards.[8][10]

  • Body Protection: A flame-resistant lab coat, kept fully buttoned.[10][11]

  • Respiratory Protection: When weighing or transferring the solid compound where dust may be generated, a NIOSH-approved N95 respirator or higher is mandatory, even within a fume hood.[11]

  • Footwear: Closed-toe, chemical-resistant shoes are required in the laboratory at all times.[11]

The Causality of Protection: Why This PPE is Essential

Understanding the rationale behind each piece of equipment enhances safety compliance. The protective strategy for this compound is built on a dual-defense principle against its two primary exposure routes.

  • Preventing Systemic Toxicity via Dermal Absorption: Aromatic nitro compounds are notorious for their ability to be absorbed through the skin, which is often the main route of exposure.[1] This necessitates the use of impermeable gloves and a lab coat to prevent accidental skin contact, which could lead to systemic toxicity.

  • Mitigating Inhalation Hazards: As a solid, the compound can form fine dust during transfer, weighing, or manipulation. Inhaling these particles can cause respiratory irritation and introduce the toxic nitro-moiety into the body.[2] The primary engineering control is a fume hood, supplemented by respiratory protection during high-risk activities.

PPE Selection and Workflow Diagram

The selection of appropriate PPE is contingent on the specific procedure being performed. The following diagram outlines the decision-making process for ensuring adequate protection at every stage of your workflow.

PPE_Workflow cluster_risk Risk Assessment cluster_final Required PPE Ensemble Start Start: Handling 2,3-Dihydro-7-methyl-6-nitroindole Task What is the task? Start->Task Weighing Weighing / Handling Solid Task->Weighing Solid Transfer Dissolving Preparing Solutions Task->Dissolving Solution Prep Reaction Running Reaction / Work-up Task->Reaction Reaction Waste Waste Disposal Task->Waste Disposal PPE_High Fume Hood + Double Nitrile Gloves + Safety Goggles + N95 Respirator + Lab Coat Weighing->PPE_High PPE_Med Fume Hood + Nitrile Gloves + Safety Goggles + Lab Coat Dissolving->PPE_Med Reaction->PPE_Med Waste->PPE_High

Caption: PPE selection workflow for handling 2,3-Dihydro-7-methyl-6-nitroindole.

Detailed Procedural Protocols

Protocol 1: Weighing and Handling the Solid Compound

This stage presents the highest risk of dust generation and inhalation.

  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with disposable bench paper.[11]

  • Don PPE: Before handling the primary container, put on a lab coat, tightly fitting safety goggles, an N95 respirator, and double nitrile gloves.

  • Handling: Use a micro-spatula to carefully transfer the solid. Avoid any actions that could create dust. If dust is generated, allow it to settle within the fume hood before proceeding.[11]

  • Post-Transfer: Securely close the primary container. Carefully wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) for cleaning. Dispose of the cloth and bench paper as solid hazardous waste.

Protocol 2: Preparing Solutions

This involves risks of both solid exposure and splashes of organic solvents.

  • Preparation: All solution preparations must occur inside a chemical fume hood.

  • Don PPE: Wear a lab coat, safety goggles, and single nitrile gloves. A respirator is not typically required if the solid has already been transferred to a sealable vessel inside the hood.

  • Procedure: Slowly add the weighed solid to the solvent to prevent splashing. If using a magnetic stirrer, ensure the stirring speed is increased gradually. Keep the vessel covered or capped when not actively adding reagents.

Protocol 3: Waste Disposal and Decontamination

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • PPE: Wear a lab coat, safety goggles, and double nitrile gloves.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour into drains.[4][7]

  • Solid Waste: All contaminated disposables (e.g., gloves, bench paper, pipette tips, cleaning cloths) must be placed in a sealed, labeled solid hazardous waste container for incineration.

  • Glassware Decontamination: Rinse glassware with an appropriate organic solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous liquid waste. Then, wash the glassware with soap and plenty of water.[9]

  • Personal Decontamination: After handling is complete, remove gloves and dispose of them in the solid waste stream. Immediately wash hands and forearms thoroughly with soap and water.[5][12]

Summary of PPE Requirements

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection Primary Engineering Control
Weighing/Handling Solid Safety GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatRequired (N95 Minimum) Chemical Fume Hood
Preparing Solutions Safety GogglesNitrile GlovesFlame-Resistant Lab CoatRecommended if splashing is likelyChemical Fume Hood
Running Reaction/Work-up Safety GogglesNitrile GlovesFlame-Resistant Lab CoatNot required in a closed systemChemical Fume Hood
Spill Cleanup / Waste Disposal Safety Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatRequired (N95 Minimum) Ventilated Area / Fume Hood

Emergency First Aid Procedures

An eyewash station and safety shower must be immediately accessible in the work area.[11]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7][12]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][12]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

References

  • 5-nitroindole | 6146-52-7 | Chemical Bull Pvt. Ltd. Chemical Bull.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • 7-Nitroindole - Safety D
  • 5-Nitroindole SDS, 6146-52-7 Safety D
  • Nitrocompounds, Aromatic.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 3-Methyl-6-nitro-1h-indazole. Apollo Scientific.
  • 2,3-Dimethyl-7-nitro-1H-indole | C10H10N2O2 | CID 38742. PubChem.

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